molecular formula C27H24N6O2 B13026643 PF-06658607 CAS No. 1621002-24-1

PF-06658607

Katalognummer: B13026643
CAS-Nummer: 1621002-24-1
Molekulargewicht: 464.5 g/mol
InChI-Schlüssel: SFTPIUYKBLYRKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PF-06658607 is a useful research compound. Its molecular formula is C27H24N6O2 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1621002-24-1

Molekularformel

C27H24N6O2

Molekulargewicht

464.5 g/mol

IUPAC-Name

1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C27H24N6O2/c1-3-18-7-5-9-22(15-18)35-21-12-10-19(11-13-21)25-24-26(28)29-17-30-27(24)33(31-25)20-8-6-14-32(16-20)23(34)4-2/h1,4-5,7,9-13,15,17,20H,2,6,8,14,16H2,(H2,28,29,30)

InChI-Schlüssel

SFTPIUYKBLYRKF-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC(=C5)C#C)N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to PF-06658607: A Covalent Probe for Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06658607 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5] Due to its alkynylated structure, this compound also serves as a valuable chemical probe for activity-based protein profiling (ABPP), enabling the identification and quantification of covalent kinase inhibitor targets and off-targets within the proteome.[3][4][5] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its application, and a visualization of the relevant biological and experimental workflows.

Core Compound Information

PropertyValueReference
IUPAC Name (R)-1-(3-(4-amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one[2]
Synonyms Ibrutinib-yne, Probe 4[5]
CAS Number 1621002-24-1[2][5]
Molecular Formula C₂₇H₂₄N₆O₂[2][5]
Molecular Weight 464.52 g/mol [2][5]
Appearance White to beige powder
Solubility Soluble in DMSO[5]

Mechanism of Action

This compound is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It functions by forming a covalent bond with a cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[1] This irreversible binding blocks the catalytic activity of BTK, thereby inhibiting the downstream signaling cascade that is crucial for B-cell proliferation, survival, and activation.

The molecule incorporates an acrylamide "warhead" which acts as a Michael acceptor, reacting with the nucleophilic thiol group of the cysteine residue. This targeted covalent inhibition strategy leads to high potency and prolonged duration of action.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors such as NF-κB, which promote B-cell survival, proliferation, and differentiation.

BTK_Signaling_Pathway BCR BCR LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Generates NFkB NF-κB IP3_DAG->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Promotes Antigen Antigen Antigen->BCR PF06658607 This compound PF06658607->BTK Inhibits

BTK Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory activity of a close analog of this compound (referred to as inhibitor 2 in the source literature, lacking the alkyne handle) against BTK has been quantified. Additionally, the proteomic reactivity of this compound (probe 4) provides insights into its kinase selectivity.

ParameterTargetCell LineValueReference
In situ IC₅₀ BTKRamos0.7 µM[6]
ProbeNumber of Identified Off-Targets (Kinases)Number of Identified Off-Targets (Non-Kinases)Reference
This compound (Probe 4) 1015[6]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the application of this compound in activity-based protein profiling (ABPP).

Cell Culture and Treatment
  • Cell Line: Ramos cells (human Burkitt's lymphoma cell line) are a suitable model system for studying BTK inhibition.

  • Culture Conditions: Maintain Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Inhibitor/Probe Treatment:

    • For competitive profiling, pre-incubate cells with the desired concentration of a test inhibitor for a specified time (e.g., 1 hour) before adding this compound.

    • For direct profiling, treat cells directly with this compound (e.g., 1-10 µM) for a defined period (e.g., 1 hour).

Activity-Based Protein Profiling (ABPP) Workflow

This workflow outlines the key steps for identifying the protein targets of this compound in a cellular context.

  • Cell Lysis:

    • Harvest treated cells by centrifugation.

    • Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry:

    • To the clarified proteome, add the following "click" chemistry reagents in sequence:

      • Rhodamine-azide (or another azide-tagged reporter)

      • Tris(2-carboxyethyl)phosphine (TCEP)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

      • Copper(II) sulfate (CuSO₄)

    • Incubate the reaction mixture to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to occur, which conjugates the reporter tag to the alkyne handle of this compound-bound proteins.

  • Protein Precipitation and Washing:

    • Precipitate the proteins from the reaction mixture using a suitable method (e.g., methanol/chloroform precipitation).

    • Wash the protein pellet to remove excess reagents.

  • Sample Preparation for Analysis:

    • Resuspend the protein pellet in a sample buffer (e.g., Laemmli buffer for SDS-PAGE).

    • Denature the proteins by heating.

  • Gel-Based Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled proteins using an in-gel fluorescence scanner.

  • Mass Spectrometry-Based Analysis (for target identification):

    • Alternatively, for proteome-wide identification of targets, perform an in-gel digest of the labeled protein bands or an in-solution digest of the entire labeled proteome.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the labeled proteins by searching the acquired MS/MS data against a protein database.

ABPP_Workflow cluster_cell_culture Cellular Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cells Ramos Cells Treatment Treat with this compound Cells->Treatment Lysis Cell Lysis Treatment->Lysis Click_Chemistry Click Chemistry (add Azide-Reporter) Lysis->Click_Chemistry SDS_PAGE SDS-PAGE Click_Chemistry->SDS_PAGE In_Gel_Fluorescence In-Gel Fluorescence Scanning SDS_PAGE->In_Gel_Fluorescence Visualize LC_MSMS LC-MS/MS SDS_PAGE->LC_MSMS Identify Target_ID Target Identification LC_MSMS->Target_ID

Experimental Workflow for Activity-Based Protein Profiling with this compound.

Conclusion

This compound is a multifaceted chemical tool that serves as both a potent irreversible inhibitor of BTK and a versatile probe for chemical proteomics. Its well-defined mechanism of action and the availability of detailed experimental protocols make it an invaluable asset for researchers investigating the BTK signaling pathway, developing novel kinase inhibitors, and exploring the broader landscape of covalent drug-protein interactions. The data and methodologies presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting.

References

An In-Depth Technical Guide to the Mechanism of Action of PF-06658607, an Irreversible Bruton's Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of PF-06658607. Initially, it is critical to clarify a common point of confusion: this compound is a potent, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) and is also known by the synonym Ibrutinib-yne. It is structurally distinct from PF-06650833, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), another compound developed by Pfizer. This guide will focus exclusively on this compound, detailing its molecular mechanism, its role as a chemical probe in proteomics, and the signaling pathways it modulates.

Clarification of Compound Identity: this compound vs. PF-06650833

A review of scientific literature and supplier databases reveals a clear distinction between two Pfizer compounds that are sometimes conflated:

  • This compound: An alkynylated, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). Its CAS number is 1621002-24-1. It is often referred to as "Ibrutinib-yne" and is primarily utilized as a chemical probe for proteomic analysis of covalent kinase inhibitors.

  • PF-06650833 (Zimlovisertib): A potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4][5][6] This compound has been investigated in clinical trials for rheumatic and autoimmune diseases.[1][7]

To aid in distinguishing these two molecules, their key quantitative data are summarized below.

Table 1: Comparative Inhibitory Activity of PF-06650833
TargetIC50 (nM)Assay Type
IRAK40.2Cell-based assay[2][3][6]
IRAK42Enzymatic assay[4]
IRAK42.4PBMC assay[2]

Core Mechanism of Action of this compound

This compound functions as an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). Its mechanism is characterized by the covalent modification of a specific cysteine residue within the ATP-binding pocket of the enzyme.

Covalent Inhibition of BTK

The key features of this compound's inhibitory action are:

  • Alkynylated Warhead: this compound possesses an acrylamide moiety, which acts as an electrophilic "warhead."

  • Covalent Bond Formation: This warhead specifically targets and forms a covalent bond with the thiol group of a cysteine residue (Cys481 in human BTK) located in the enzyme's active site.

  • Irreversible Inhibition: The formation of this stable covalent bond renders the inhibition of BTK irreversible, effectively and permanently inactivating the enzyme.

cluster_0 This compound Interaction with BTK PF06658607 This compound (Ibrutinib-yne) BTK_active Active BTK (with Cys481) PF06658607->BTK_active Targets ATP Binding Pocket Covalent_Complex Inactive BTK-PF-06658607 Covalent Adduct BTK_active->Covalent_Complex Covalent Bond Formation (Michael Addition)

Mechanism of Irreversible BTK Inhibition by this compound.
Role as a Chemical Probe

The structure of this compound includes an alkyne group, which makes it a valuable tool for chemical proteomics. This alkyne handle allows for "click chemistry" reactions, enabling the attachment of reporter tags (e.g., biotin or fluorescent dyes) to the inhibitor after it has bound to its targets within a complex biological sample. This facilitates the identification and quantification of both on-target (BTK) and off-target proteins.

Impact on BTK Signaling Pathway

BTK is a critical signaling molecule in various hematopoietic cells, most notably B-lymphocytes. It plays a central role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By irreversibly inhibiting BTK, this compound effectively blocks these downstream signaling cascades.

cluster_pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Src-family kinases) BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3_DAG IP3 & DAG (Second Messengers) PLCG2->IP3_DAG Hydrolysis of PIP2 PIP2 PIP2 PIP2->IP3_DAG NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways IP3_DAG->NFkB_NFAT_MAPK Cellular_Response Gene Expression (Proliferation, Survival) NFkB_NFAT_MAPK->Cellular_Response PF06658607 This compound PF06658607->BTK Irreversible Inhibition

Overview of the BTK Signaling Pathway and the inhibitory action of this compound.

Off-Target Profile of Ibrutinib Analogues

As this compound is an analogue of ibrutinib, its off-target profile is expected to be similar. Proteomic studies utilizing such probes have identified a range of other kinases and non-kinase proteins that can be covalently modified, particularly at higher concentrations. While a comprehensive, quantitative off-target list for this compound is not publicly available, studies on ibrutinib have revealed off-target interactions that may contribute to both therapeutic effects and adverse events. For instance, off-target inhibition of CSK has been linked to the cardiac side effects observed with ibrutinib.[8][9]

Experimental Protocols

The characterization of covalent inhibitors like this compound typically involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Activity-Based Protein Profiling (ABPP) for Target Identification

This method is used to identify the protein targets of this compound in a complex proteome.

Workflow:

  • Cell/Lysate Treatment: Intact cells or cell lysates are incubated with varying concentrations of this compound.

  • Click Chemistry: Following incubation, a reporter tag (e.g., biotin-azide) is attached to the alkyne group of this compound via a copper-catalyzed click reaction.

  • Enrichment: Biotin-tagged protein-inhibitor adducts are enriched from the complex mixture using streptavidin-coated beads.

  • Proteolysis: The enriched proteins are digested into peptides, typically with trypsin.

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently bound to this compound.

  • Data Analysis: The identified proteins are quantified to determine their abundance at different inhibitor concentrations, allowing for the determination of target engagement and off-target profiles.

cluster_workflow Activity-Based Protein Profiling (ABPP) Workflow start Cell Lysate incubation Incubate with this compound start->incubation click_reaction Click Chemistry with Biotin-Azide Tag incubation->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment digestion On-Bead Trypsin Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms identification Protein Identification & Quantification lcms->identification

Experimental workflow for Activity-Based Protein Profiling (ABPP).
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This method directly confirms the covalent binding of the inhibitor to the target protein.

Methodology:

  • Incubation: Recombinant, purified BTK protein is incubated with this compound.

  • Mass Analysis: The reaction mixture is analyzed by mass spectrometry (e.g., ESI-MS) to determine the precise molecular weight of the protein.

  • Confirmation: A mass shift corresponding to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct between the protein and the inhibitor.

Kinase Inhibition Assays

Standard enzymatic assays are used to determine the inhibitory potency (e.g., IC50) of the compound against a panel of purified kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Conclusion

This compound, or Ibrutinib-yne, is a valuable research tool that functions as an irreversible covalent inhibitor of Bruton's Tyrosine Kinase. Its mechanism of action involves the formation of a covalent bond with Cys481 in the ATP-binding pocket of BTK, leading to the blockade of downstream B-cell receptor signaling. The presence of an alkyne handle makes it particularly useful for activity-based protein profiling to elucidate the on- and off-target landscape of covalent kinase inhibitors. A clear understanding of its identity, distinct from the IRAK4 inhibitor PF-06650833, is crucial for its appropriate application in research and drug development.

References

In-Depth Technical Guide: PF-06658607 as a Covalent BTK Inhibitor Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06658607 is a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK) characterized by the presence of an alkyne group. This unique structural feature makes it an invaluable tool for chemical proteomics, specifically for activity-based protein profiling (ABPP). By covalently binding to the active site cysteine (Cys481) of BTK, this compound serves as a probe to identify the on- and off-targets of covalent kinase inhibitors. The terminal alkyne allows for the attachment of reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," enabling the detection, enrichment, and identification of target proteins. This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its application, and its role in understanding the broader landscape of covalent kinase inhibitors.

Core Concepts: BTK Inhibition and Covalent Probes

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies. Irreversible BTK inhibitors, such as ibrutinib, form a covalent bond with Cys481 in the ATP-binding pocket of BTK, leading to sustained inhibition of its kinase activity.

This compound, also known as ibrutinib-yne, is an alkynylated analog of ibrutinib. Its mechanism of action is twofold:

  • Irreversible BTK Inhibition: Like ibrutinib, this compound covalently modifies Cys481 of BTK, thereby blocking its catalytic activity.

  • Chemical Proteomics Probe: The terminal alkyne serves as a bioorthogonal handle for click chemistry. This allows for the attachment of various reporter tags (e.g., biotin for enrichment, fluorophores for imaging) to the probe-bound proteins.

Quantitative Data

Table 1: Representative Biochemical and Cellular Activity of Ibrutinib

ParameterValueKinaseAssay TypeReference
IC50 (Biochemical) 0.5 nMBTKBiochemical Kinase Assay[1]
IC50 (Cellular) 11 nMBTK (autophosphorylation)Cellular Assay[1]
IC50 (Cellular) 29 nMPLCγ (phosphorylation)Cellular Assay[1]
IC50 (Cellular) 13 nMERK (phosphorylation)Cellular Assay[1]

Table 2: Representative Kinase Selectivity Profile of Ibrutinib

KinaseIC50 (nM)Kinase Family
BLK0.8Tec
BMX1.2Tec
ITK10.7Tec
TEC78Tec
EGFR>1000RTK
FGR35Src
LCK46Src
SRC69Src

Data presented are representative values from various sources and should be considered as a general guide. Actual values may vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

Bruton's tyrosine kinase is a key mediator downstream of the B-cell receptor. Its activation triggers a signaling cascade that is essential for B-cell proliferation, differentiation, and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation CD19 CD19 BCR->CD19 Antigen Antigen Antigen->BCR Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PI3K PI3K CD19->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generates PIP3->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKCβ DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NF_kB NF-κB Pathway PKC->NF_kB MAPK MAPK Pathway PKC->MAPK Cell_Survival Cell Survival, Proliferation, Differentiation NF_kB->Cell_Survival MAPK->Cell_Survival PF06658607 This compound PF06658607->BTK Covalent Inhibition

BTK Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of a test inhibitor (e.g., a new drug candidate) across the proteome. This workflow utilizes this compound as a probe to identify proteins that are engaged by the test inhibitor.

Competitive_ABPP_Workflow cluster_0 Sample Preparation cluster_1 Competitive Binding cluster_2 Click Chemistry & Enrichment cluster_3 Mass Spectrometry & Data Analysis Cell_Lysate Cell Lysate (Proteome) Incubation_Inhibitor Pre-incubation with Test Inhibitor Cell_Lysate->Incubation_Inhibitor Incubation_DMSO Pre-incubation with DMSO Cell_Lysate->Incubation_DMSO Inhibitor Test Inhibitor (e.g., Drug Candidate) Inhibitor->Incubation_Inhibitor DMSO DMSO (Vehicle Control) DMSO->Incubation_DMSO Probe_Addition Addition of This compound Incubation_Inhibitor->Probe_Addition Incubation_DMSO->Probe_Addition Click_Chemistry Click Chemistry with Biotin-Azide Probe_Addition->Click_Chemistry Streptavidin_Enrichment Streptavidin Affinity Purification Click_Chemistry->Streptavidin_Enrichment On_Bead_Digestion On-Bead Tryptic Digestion Streptavidin_Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Quantitative Proteomic Data Analysis LC_MS->Data_Analysis Target_Identification Identification of Competed Proteins (Off-targets of Test Inhibitor) Data_Analysis->Target_Identification

Competitive Activity-Based Protein Profiling Workflow.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: In Situ Cellular Target Engagement using this compound

This protocol is for labeling the targets of this compound in intact cells.

Materials:

  • Cultured cells (e.g., Ramos, a B-cell lymphoma line)

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Click chemistry reagents:

    • Biotin-azide or fluorescent-azide reporter tag

    • Copper(II) sulfate (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads (for biotin enrichment)

  • SDS-PAGE gels and Western blotting reagents

  • Mass spectrometer for proteomic analysis

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.

    • Incubate for a specified time (e.g., 1-4 hours) at 37°C.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with cold PBS.

    • Lyse the cell pellet with lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • Click Chemistry Reaction: [2][3]

    • To 1 mg of protein lysate, add the following click chemistry reagents in order (final concentrations may need optimization):

      • Biotin-azide (100 µM)

      • TCEP (1 mM)

      • TBTA (100 µM)

      • CuSO4 (1 mM)

    • Vortex and incubate at room temperature for 1 hour.

  • Protein Precipitation and Enrichment (for Mass Spectrometry):

    • Precipitate the proteins using methanol/chloroform precipitation.

    • Resuspend the protein pellet in a buffer containing SDS.

    • Dilute the sample and add streptavidin-agarose beads.

    • Incubate overnight at 4°C to enrich for biotinylated proteins.

  • Analysis:

    • For Western Blot: After the click reaction, add SDS-PAGE loading buffer, run the gel, and transfer to a membrane. Probe with streptavidin-HRP to visualize labeled proteins.

    • For Mass Spectrometry: After enrichment, wash the beads extensively. Perform on-bead tryptic digestion of the captured proteins. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by this compound.

Protocol 2: Competitive ABPP for Kinase Inhibitor Selectivity Profiling

This protocol is used to determine the off-targets of a novel, unlabeled kinase inhibitor.

Procedure:

  • Cell Lysate Preparation:

    • Prepare a large batch of cell lysate as described in Protocol 1, step 2.

  • Competitive Inhibition:

    • Aliquot the cell lysate into different tubes.

    • To each tube, add the test inhibitor at various concentrations or DMSO as a control.

    • Incubate for 1 hour at room temperature to allow the test inhibitor to bind to its targets.

  • Probe Labeling:

    • Add this compound to each tube at a fixed concentration (e.g., 1 µM).

    • Incubate for 1 hour at room temperature.

  • Click Chemistry, Enrichment, and Analysis:

    • Proceed with the click chemistry reaction, streptavidin enrichment, and LC-MS/MS analysis as described in Protocol 1, steps 3-5.

  • Data Analysis:

    • Quantify the relative abundance of peptides from each protein across the different test inhibitor concentrations.

    • Proteins whose enrichment is reduced in the presence of the test inhibitor are identified as its targets or off-targets. An IC50 value for competition can be calculated for each identified target.

Conclusion

This compound is a powerful chemical probe for the study of covalent kinase inhibitors. Its ability to irreversibly bind to BTK and its suitability for click chemistry make it an essential tool for activity-based protein profiling. While specific quantitative data for this compound remains to be broadly disseminated, its utility in elucidating the on- and off-target profiles of other inhibitors is well-established. The protocols and workflows outlined in this guide provide a framework for researchers to leverage this compound in their own investigations into the complex landscape of kinase signaling and drug discovery.

References

In-Depth Technical Guide: PF-06658607

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Chemical Properties

PF-06658607 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] It is structurally characterized as an alkynylated derivative of ibrutinib, featuring a terminal alkyne group.[1][2][4] This functional group makes this compound a valuable tool in chemical biology, as it allows for "click" chemistry reactions, enabling its use as a probe for proteomic and other biochemical analyses.[2][4]

The core structure of this compound consists of a pyrazolo[3,4-d]pyrimidine scaffold, which is a common feature in many kinase inhibitors. This is linked to a piperidine ring, which in turn is acylated with a prop-2-en-1-one (acrylamide) group. This acrylamide moiety is the "warhead" that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. The molecule also features a 4-(3-ethynylphenoxy)phenyl group attached to the pyrazolopyrimidine core.

Chemical Structure:

(R)-1-(3-(4-amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

PropertyValueReference
IUPAC Name (R)-1-(3-(4-amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one[1]
SMILES C=CC(=O)N1CCC--INVALID-LINK--N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC(=C5)C#C)C(=NC=N3)N[1]
Chemical Formula C27H24N6O2[1][3]
Molecular Weight 464.52 g/mol [2][3]
CAS Number 1621002-24-1[1][2][3]
Appearance White to beige powder[2]
Solubility Soluble in DMSO (e.g., 20 mg/mL)[2]

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, and proliferation. BTK is a key component of the B-cell receptor (BCR) signaling pathway.

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This phosphorylation of PLCγ2 generates the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of transcription factors such as NF-κB, which promote B-cell survival, proliferation, and differentiation.

This compound, through its acrylamide group, forms a covalent bond with the cysteine residue Cys481 in the ATP-binding pocket of BTK. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the entire downstream signaling cascade.

Below is a diagram illustrating the BTK signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PF06658607 This compound PF06658607->BTK Irreversible Inhibition IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG PIP2 PIP2 PIP2->PLCG2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activation Cascade Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Transcription Kinase_Assay_Workflow A Prepare Serial Dilution of this compound D Dispense Compound, Kinase/Ab, and Tracer into 384-well Plate A->D B Prepare 3X Kinase/ Antibody Mixture B->D C Prepare 3X Tracer Solution C->D E Incubate at RT for 1 hour D->E F Read TR-FRET Signal E->F G Calculate Emission Ratio and Determine IC50 F->G Proteomics_Workflow A Cell Lysate Preparation B Incubate with This compound A->B C Click Chemistry with Azide-Biotin B->C D Enrichment with Streptavidin Beads C->D E On-Bead Tryptic Digestion D->E F LC-MS/MS Analysis of Peptides E->F G Protein Identification and Data Analysis F->G Synthesis_Scheme A Pyrazolopyrimidine Core Synthesis B Suzuki Coupling with (3-ethynylphenoxy)phenyl boronic acid A->B C N-Alkylation with protected (R)-3-hydroxypiperidine B->C D Deprotection of Piperidine C->D E Acylation with Acryloyl Chloride D->E F This compound E->F

References

An In-Depth Technical Guide to PF-06658607 (CAS number 1621002-24-1): A Covalent Probe for Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06658607, also known as Ibrutinib-yne, is a highly valuable chemical probe in the field of kinase inhibitor research. As an alkynylated, irreversible inhibitor of Bruton's tyrosine kinase (BTK), it serves as a critical tool for activity-based protein profiling (ABPP). This technique allows for the comprehensive, proteome-wide assessment of the selectivity of covalent kinase inhibitors. By covalently modifying the active site cysteine (Cys481) of BTK, this compound enables researchers to identify both on-target and off-target interactions of parent compounds like Ibrutinib. The terminal alkyne group provides a versatile handle for "click chemistry" ligation to reporter tags, facilitating the visualization and identification of target proteins. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, synthesis, and detailed experimental protocols for the application of this compound in research settings.

Core Compound Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1621002-24-1[1]
Synonyms (R)-1-(3-(4-Amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, Ibrutinib-yne, Probe 4
Molecular Formula C₂₇H₂₄N₆O₂[1]
Molecular Weight 464.52 g/mol [1]
Appearance White to beige powder
Solubility Soluble in DMSO (≥ 20 mg/mL)
Storage Store at room temperature

Mechanism of Action and Biological Activity

This compound is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[2] The molecule's mechanism of action is rooted in its covalent interaction with a specific cysteine residue within the ATP-binding pocket of BTK.[2]

The key features of its biological activity are:

  • Irreversible Covalent Inhibition: this compound possesses an acrylamide "warhead" that acts as a Michael acceptor. This group forms a covalent bond with the thiol side chain of the cysteine residue at position 481 (Cys481) in the active site of BTK. This irreversible binding permanently inactivates the kinase.

  • BTK Inhibition: By inhibiting BTK, this compound effectively blocks the downstream signaling pathways that are dependent on BTK activity. These pathways are integral to B-cell proliferation, differentiation, and survival.

  • Chemical Probe for Activity-Based Protein Profiling (ABPP): The most significant application of this compound is as a chemical probe. Its structure is a modification of the approved BTK inhibitor, Ibrutinib, with the addition of a terminal alkyne group. This alkyne serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the attachment of various reporter tags, such as fluorophores or biotin, enabling the detection and identification of proteins that have been covalently labeled by the probe.

Signaling Pathway

The following diagram illustrates the role of BTK in the B-cell receptor signaling pathway and the inhibitory action of this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Transcription_Factors NF-κB, NFAT, AP-1 Ca_PKC->Transcription_Factors Activation Cell_Response B-Cell Proliferation, Survival, and Differentiation Transcription_Factors->Cell_Response Gene Expression PF06658607 This compound PF06658607->BTK Irreversible Inhibition (Covalent Bond at Cys481)

Diagram 1: BTK Signaling Pathway Inhibition by this compound.

Quantitative Data

As a research tool, extensive clinical data for this compound is not available. However, its utility is demonstrated through its application in proteomic studies to determine the selectivity of related inhibitors.

Target Engagement and Selectivity

This compound is utilized in competitive activity-based protein profiling to assess the on- and off-target engagement of other covalent inhibitors. In such experiments, cells or cell lysates are pre-treated with the inhibitor of interest before the addition of this compound. A reduction in the signal from this compound labeling of a particular protein indicates that the inhibitor competes for the same binding site.

CompoundTargetKᵢ (nM)kᵢₙₐ꜀ₜ (min⁻¹)kᵢₙₐ꜀ₜ/Kᵢ (μM⁻¹s⁻¹)
IbrutinibBTK0.59 ± 0.030.041 ± 0.0041.17 ± 0.13

Data for Ibrutinib is provided for context as the parent molecule of this compound.

Experimental Protocols

General Protocol for Activity-Based Protein Profiling (ABPP) using this compound

This protocol outlines a general workflow for using this compound to identify the protein targets of a covalent inhibitor in a competitive profiling experiment.

ABPP_Workflow cluster_0 Cell Culture and Treatment cluster_1 Click Chemistry and Enrichment cluster_2 Proteomic Analysis Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. Treat with Test Inhibitor or DMSO Cell_Culture->Inhibitor_Treatment Probe_Labeling 3. Add this compound Inhibitor_Treatment->Probe_Labeling Cell_Lysis 4. Cell Lysis Probe_Labeling->Cell_Lysis Click_Chemistry 5. 'Click' Reaction with Azide-Reporter (e.g., Biotin-Azide) Cell_Lysis->Click_Chemistry Protein_Enrichment 6. Streptavidin Enrichment of Biotinylated Proteins Click_Chemistry->Protein_Enrichment On_Bead_Digestion 7. On-Bead Tryptic Digestion Protein_Enrichment->On_Bead_Digestion LC_MS 8. LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis 9. Data Analysis and Target Identification LC_MS->Data_Analysis

Diagram 2: General workflow for competitive ABPP using this compound.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Test covalent inhibitor (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Azide-functionalized reporter tag (e.g., Biotin-azide)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with detergents)

  • Urea solution (for denaturation)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS instrumentation and software

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test covalent inhibitor at various concentrations or with DMSO (vehicle control) for a specified time.

    • Add this compound to the cell culture medium at a final concentration of 1-10 µM and incubate for 1-2 hours.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in an appropriate lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • To a defined amount of protein lysate (e.g., 1 mg), add the following click chemistry reagents in order:

      • TCEP (final concentration 1 mM)

      • Biotin-azide (final concentration 100 µM)

      • TBTA (final concentration 100 µM)

    • Vortex briefly to mix.

    • Add freshly prepared sodium ascorbate (final concentration 1 mM) and CuSO₄ (final concentration 1 mM).

    • Incubate the reaction at room temperature for 1 hour with gentle rotation.

  • Protein Enrichment:

    • Pre-wash streptavidin-agarose beads with lysis buffer.

    • Add the bead slurry to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a urea solution.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digest the proteins on-bead with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the enriched proteins using a suitable proteomics software suite.

    • Proteins that show a decreased signal in the inhibitor-treated samples compared to the DMSO control are identified as potential targets of the test inhibitor.

Synthesis of this compound

The synthesis of this compound is based on the well-established synthetic routes for Ibrutinib, with a key modification to incorporate the 3-ethynylphenoxy group. A plausible synthetic scheme is outlined below. The synthesis involves the coupling of a pyrazolopyrimidine core with a chiral piperidine fragment, followed by the introduction of the substituted phenyl group and finally the acrylamide warhead.

Synthesis_Scheme cluster_A Pyrazolopyrimidine Core Synthesis cluster_B Side Chain Synthesis cluster_C Coupling and Final Steps A1 4-Amino-3-iodopyrazolo[3,4-d]pyrimidine C1 Suzuki Coupling A1->C1 B1 4-(3-Ethynylphenoxy)phenylboronic acid B1->C1 C2 (R)-3-(4-Amino-3-(4-(3-ethynylphenoxy)phenyl) -1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine C1->C2 PF06658607 This compound C2->PF06658607 C3 Acryloyl Chloride C3->PF06658607

Diagram 3: Simplified synthetic scheme for this compound.

Note: The detailed, step-by-step synthesis with specific reagents, conditions, and purification methods would require access to proprietary information or detailed laboratory notebooks. The provided scheme is a high-level representation based on known synthetic strategies for this class of compounds.

Conclusion

This compound is an indispensable tool for the modern drug discovery and chemical biology laboratory. Its role as a covalent probe for BTK allows for the precise and comprehensive evaluation of the selectivity of novel covalent kinase inhibitors. The ability to attach reporter tags via click chemistry provides a robust and versatile platform for target identification and validation. This technical guide serves as a foundational resource for researchers aiming to leverage the power of this compound in their studies of kinase signaling and drug development.

References

An In-depth Technical Guide to PF-06658607: A Covalent Probe for Kinase Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06658607 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. With a molecular weight of 464.52 g/mol , this molecule has become an invaluable tool in chemical biology and drug discovery. Its unique chemical architecture, featuring an alkyne handle, enables the use of click chemistry for activity-based protein profiling (ABPP), allowing for the comprehensive identification of on- and off-targets of covalent kinase inhibitors within the proteome. This technical guide provides a detailed overview of this compound, including its physicochemical properties, mechanism of action, experimental protocols for its application, and a summary of key quantitative data.

Physicochemical Properties of this compound

This compound, also known as (R)-1-(3-(4-amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, is a synthetic molecule designed for high potency and specificity towards BTK.[1] Its key physicochemical and identification details are summarized in the table below.

PropertyValueReference
Molecular Weight 464.52 g/mol [1][2]
Chemical Formula C₂₇H₂₄N₆O₂[2]
CAS Number 1621002-24-1[1][2]
Synonyms Ibrutinib-yne, Probe 4[1]
Appearance White to beige powder[1]
Solubility Soluble in DMSO (20 mg/mL)[1]

Mechanism of Action and Biological Activity

This compound is an irreversible inhibitor that functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[3] This covalent modification is achieved through a Michael addition reaction between the acrylamide "warhead" of this compound and the thiol group of the cysteine residue. This irreversible binding effectively blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways.

The primary target of this compound, Bruton's tyrosine kinase, is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Upon B-cell receptor activation, BTK plays a key role in a signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB, which are vital for B-cell proliferation and survival. By inhibiting BTK, this compound effectively disrupts these processes.

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP2 PIP2 LYN_SYK->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 BTK BTK PIP3->BTK recruits PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PF06658607 This compound PF06658607->BTK irreversibly inhibits IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation promotes

BTK Signaling Pathway and Inhibition by this compound

Quantitative Data: In Situ IC₅₀ Values

This compound has been characterized for its inhibitory activity against its primary target, BTK, in a cellular context. The in situ half-maximal inhibitory concentration (IC₅₀) provides a measure of the compound's potency within a living system.

TargetCell LineIn Situ IC₅₀ (nM)Reference
BTKRamos (B-cell lymphoma)7.8[4]

Experimental Protocols

The unique alkyne handle of this compound makes it an ideal probe for activity-based protein profiling (ABPP), a powerful chemoproteomic technique to identify enzyme activities and inhibitor targets directly in complex biological systems.

Activity-Based Protein Profiling (ABPP) Workflow

The general workflow for using this compound in an ABPP experiment is outlined below. This method allows for the identification of covalent targets of the probe on a proteome-wide scale.

ABPP_Workflow cluster_cell_culture Cellular Treatment cluster_biochemistry Biochemical Processing cluster_analysis Analysis Cells Intact Cells (e.g., Ramos) Lysis Cell Lysis & Proteome Extraction Cells->Lysis Treat Probe This compound (Alkyne Probe) Probe->Lysis Click Click Chemistry (CuAAC) Lysis->Click Enrichment Streptavidin Enrichment Click->Enrichment Azide Azide-Reporter Tag (e.g., Biotin-Azide) Azide->Click Digestion On-Bead Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Target Identification LCMS->Data

Activity-Based Protein Profiling Workflow using this compound
Detailed Methodology for Competitive ABPP

This protocol is adapted from Lanning et al., 2014 and is used to determine the in situ potency of covalent inhibitors by competing against this compound for target binding.

  • Cell Culture and Inhibitor Treatment:

    • Culture Ramos cells to a density of approximately 1 x 10⁶ cells/mL.

    • Treat cells with varying concentrations of the test covalent inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37 °C.

  • Probe Labeling:

    • Following inhibitor treatment, add a final concentration of 1 µM this compound to the cell suspension.

    • Incubate for 30 minutes at 37 °C to allow for covalent labeling of available target proteins.

  • Cell Lysis and Proteome Preparation:

    • Harvest the cells by centrifugation and wash with cold PBS.

    • Lyse the cell pellet in a suitable lysis buffer (e.g., Triton X-100 based buffer) and homogenize.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

  • Click Chemistry Reaction:

    • To 50 µg of the proteome, add rhodamine-azide (or another azide-functionalized reporter tag), tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate (CuSO₄).

    • Incubate the reaction for 1 hour at room temperature to conjugate the reporter tag to the alkyne handle of this compound.

  • Protein Precipitation and Analysis:

    • Precipitate the proteins using cold acetone or methanol.

    • Resuspend the protein pellet in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

  • Data Acquisition and Analysis:

    • Visualize the labeled proteins using an in-gel fluorescence scanner.

    • Quantify the fluorescence intensity of the band corresponding to the target protein (e.g., BTK).

    • Plot the fluorescence intensity against the concentration of the competitor inhibitor and fit the data to a dose-response curve to determine the IC₅₀ value.

Off-Target Profiling

A key application of this compound is the identification of off-targets for covalent kinase inhibitors. The ABPP workflow described above can be coupled with quantitative mass spectrometry to globally map the proteins that are covalently modified by the probe. By performing competitive experiments with other covalent inhibitors, their proteome-wide selectivity can be assessed. This approach has revealed that while some covalent inhibitors are highly selective, others can exhibit significant off-target reactivity, which may contribute to their pharmacological or toxicological profiles.[5][6]

Conclusion

This compound is a powerful chemical probe that has significantly advanced our understanding of the selectivity and mechanism of action of covalent kinase inhibitors. Its well-defined molecular weight, potent and irreversible inhibition of BTK, and its utility in activity-based protein profiling make it an indispensable tool for researchers in chemical biology, pharmacology, and drug discovery. The methodologies and data presented in this guide provide a comprehensive resource for the effective application of this compound in kinase research.

References

An In-depth Technical Guide to the Irreversible Inhibition of PF-06658607

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)

PF-06658607 is a potent and highly specific irreversible inhibitor of Bruton's tyrosine kinase (BTK). Its mechanism of action relies on the formation of a stable, covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding pocket of the BTK enzyme. This covalent modification permanently inactivates the kinase, blocking its downstream signaling functions.

The chemical structure of this compound features an acrylamide "warhead," an electrophilic group that readily reacts with the nucleophilic thiol group of the cysteine residue. This targeted covalent inhibition strategy offers several advantages, including prolonged duration of action and high potency.

Furthermore, this compound is distinguished by the incorporation of a terminal alkyne group. This functional moiety serves as a "bioorthogonal handle," enabling the use of click chemistry for the detection, enrichment, and identification of both the primary target (BTK) and any potential off-target proteins. This makes this compound an invaluable chemical probe for understanding the selectivity of covalent inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound and its parent compound, ibrutinib, has been quantified against its primary target, BTK, and various off-targets. The following tables summarize key quantitative data from competitive activity-based protein profiling (ABPP) experiments.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
This compoundBTKIn situ competitive ABPP~10-Lanning et al., 2014[1]
This compoundPeroxiredoxin-like 2AInhibition of binding900-BindingDB
InhibitorOff-Target KinaseCell LineIC50 (nM)Reference
IbrutinibBLKRamos2.8Lanning et al., 2014
IbrutinibTECRamos11Lanning et al., 2014
IbrutinibEGFRA4315.6Lanning et al., 2014
IbrutinibERBB2SKBR39.4Lanning et al., 2014
IbrutinibJAK3-16-

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol is adapted from the methodology described by Lanning et al. in Nature Chemical Biology, 2014. It outlines the use of this compound as a competitive probe to identify the off-targets of a covalent inhibitor (e.g., ibrutinib).

1. Cell Culture and Inhibitor Treatment:

  • Human cell lines (e.g., Ramos for B-cell lineage, A431 for epithelial cancers) are cultured to a density of approximately 1.5 x 10^6 cells/mL.

  • Cells are pre-incubated with the covalent inhibitor of interest (e.g., ibrutinib) at various concentrations (typically ranging from 0.01 to 10 µM) or with a DMSO vehicle control for 1-2 hours at 37°C.

2. Probe Labeling:

  • The alkyne probe, this compound, is added to the cell suspensions at a final concentration of 1-5 µM.

  • The cells are incubated for an additional 1 hour at 37°C to allow for the covalent labeling of available cysteine residues.

3. Cell Lysis and Protein Quantification:

  • Cells are harvested by centrifugation, washed with cold PBS, and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

4. Click Chemistry Reaction:

  • To conjugate a reporter tag to the alkyne-labeled proteins, a click chemistry reaction is performed.

  • The cell lysate (typically 50 µg of protein) is incubated with a cocktail containing:

    • Biotin-azide or a fluorescent azide (e.g., rhodamine-azide)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO4)

  • The reaction is allowed to proceed for 1 hour at room temperature.

5. Protein Enrichment and Digestion (for Mass Spectrometry):

  • For proteomic analysis, biotin-azide labeled proteins are enriched using streptavidin-agarose beads.

  • The enriched proteins are washed extensively to remove non-specifically bound proteins.

  • On-bead tryptic digestion is performed to generate peptides for mass spectrometry analysis.

6. Mass Spectrometry and Data Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The acquired data is searched against a human protein database to identify the labeled proteins.

  • Quantitative analysis is performed to compare the abundance of identified proteins between the inhibitor-treated and DMSO-treated samples, revealing the off-targets and their dose-dependent inhibition.

In-Gel Fluorescence Analysis

For a more rapid visualization of on-target and off-target engagement, a fluorescent azide can be used in the click chemistry reaction.

1. Sample Preparation:

  • Following the click chemistry reaction with a fluorescent azide, protein samples are mixed with SDS-PAGE loading buffer.

2. Gel Electrophoresis:

  • Proteins are separated by SDS-PAGE.

3. Fluorescence Scanning:

  • The gel is scanned using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated lane compared to the control lane indicates target engagement.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK_mem BTK SYK->BTK_mem phosphorylates BTK_cyto BTK BTK_mem->BTK_cyto PLCg2 PLCγ2 BTK_cyto->PLCg2 phosphorylates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB Activation PKC->NFkB Ca->NFkB PF06658607 This compound PF06658607->BTK_cyto Covalent Inhibition Antigen Antigen Antigen->BCR

Caption: BTK Signaling Pathway and Inhibition by this compound.

ABPP_Workflow cluster_cell Intact Cells cluster_lysate Cell Lysate Inhibitor 1. Treat with Covalent Inhibitor Probe 2. Add this compound (Alkyne Probe) Inhibitor->Probe Lysis 3. Cell Lysis Probe->Lysis Click 4. Click Chemistry (add Biotin-Azide) Lysis->Click Enrich 5. Streptavidin Enrichment Click->Enrich Digest 6. Tryptic Digestion Enrich->Digest MS 7. LC-MS/MS Analysis Digest->MS Analysis 8. Identify & Quantify Off-Targets MS->Analysis

Caption: Competitive ABPP Workflow for Off-Target Profiling.

Covalent_Inhibition_Mechanism PF06658607 This compound (with Acrylamide Warhead) NonCovalent Reversible Binding PF06658607->NonCovalent BTK BTK Active Site (with Cys481) BTK->NonCovalent Covalent Covalent Bond Formation NonCovalent->Covalent Michael Addition Inactivated Irreversibly Inactivated BTK Covalent->Inactivated

References

The Alkyne Moiety in PF-06658607: A Technical Guide to a Powerful Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06658607, also known as Ibrutinib-yne, is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is an analog of the FDA-approved drug ibrutinib, with the key distinction of an appended alkyne group. This technical guide provides an in-depth analysis of the critical role this alkyne moiety plays, transforming a therapeutic agent into a versatile chemical probe for proteomic research. By enabling "click chemistry," the alkyne group allows for the comprehensive evaluation of target engagement, selectivity, and off-target effects of covalent inhibitors.

The Dual Function of this compound: BTK Inhibition and Proteomic Profiling

This compound retains the core pharmacophore of ibrutinib, enabling it to act as a potent irreversible inhibitor of BTK. The molecule's acrylamide group forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to its inactivation.[1][2][3] The primary role of the alkyne moiety is to serve as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This allows for the attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment of target proteins.

Quantitative Data Summary
CompoundTargetIC50Mechanism of ActionKey Functional Group
Ibrutinib BTK0.5 nMIrreversible Covalent InhibitorAcrylamide
This compound BTKAssumed to be similar to IbrutinibIrreversible Covalent InhibitorAcrylamide, Alkyne

The Role of the Alkyne in Activity-Based Protein Profiling (ABPP)

The alkyne group is instrumental in the application of this compound in activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomic strategy used to identify the targets of small molecule inhibitors in a complex biological system. The workflow for using this compound in an ABPP experiment is as follows:

  • Treatment: Live cells or cell lysates are treated with this compound. The inhibitor covalently binds to its primary target, BTK, as well as any off-target proteins with a susceptible cysteine residue.

  • Lysis (if applicable): If live cells were treated, they are subsequently lysed to release the proteome.

  • Click Chemistry: The alkyne-tagged proteins are then conjugated to a reporter molecule containing an azide group via CuAAC. This reporter can be a fluorophore for in-gel visualization or biotin for affinity purification.

  • Analysis:

    • Visualization: If a fluorescent tag is used, the labeled proteins can be separated by SDS-PAGE and visualized, providing a profile of the inhibitor's targets.

    • Identification: If a biotin tag is used, the labeled proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.

This methodology allows for a global assessment of a covalent inhibitor's selectivity across the entire proteome.

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][6][7] Dysregulation of this pathway is implicated in various B-cell malignancies.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKCb PKCβ DAG->PKCb Activates IKK IKK PKCb->IKK Phosphorylates NFkB NF-κB IKK->NFkB Activates Gene Gene Expression (Proliferation, Survival) NFkB->Gene Translocates to Nucleus PF06658607 This compound PF06658607->BTK Covalently Inhibits (at Cys481)

BTK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against BTK. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human BTK enzyme

  • ATP

  • Substrate peptide (e.g., a poly-Glu, Tyr peptide)

  • Europium-labeled anti-phosphotyrosine antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • This compound and Ibrutinib (for comparison) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound and ibrutinib in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of BTK enzyme solution (e.g., 2 nM final concentration) to each well.

  • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATP (e.g., 10 µM final concentration) and the biotinylated substrate peptide (e.g., 500 nM final concentration).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of stop buffer containing EDTA (e.g., 50 mM final concentration), the europium-labeled antibody, and the APC-labeled streptavidin.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to that at 615 nm.

  • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Assay A Prepare serial dilutions of this compound in DMSO B Add compound to 384-well plate A->B C Add BTK enzyme B->C D Incubate (30 min) C->D E Add ATP and substrate peptide D->E F Incubate (60 min) E->F G Add stop/detection reagents (EDTA, Ab, SA-APC) F->G H Incubate (60 min) G->H I Read TR-FRET signal H->I J Calculate IC50 I->J

Workflow for a TR-FRET based kinase inhibition assay.
Activity-Based Protein Profiling (ABPP) and Click Chemistry

This protocol outlines the general steps for identifying the cellular targets of this compound.

Materials:

  • Cell culture medium and reagents

  • Human cell line (e.g., Ramos, a B-cell lymphoma line)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-biotin or azide-fluorophore reporter tag

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads (for biotin tag)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Cell Treatment: Culture Ramos cells to the desired density. Treat the cells with this compound (e.g., 1 µM) or DMSO (vehicle control) for 1-2 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (proteome).

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Click Reaction: a. To 1 mg of proteome, add the azide-reporter tag (e.g., 100 µM). b. Add TCEP or sodium ascorbate (e.g., 1 mM). c. Add TBTA (e.g., 100 µM). d. Add CuSO4 (e.g., 1 mM). e. Incubate at room temperature for 1 hour with gentle shaking.

  • Analysis:

    • For fluorescent tag: Add SDS-PAGE loading buffer to the reaction mixture, run the gel, and visualize the labeled proteins using a fluorescence gel scanner.

    • For biotin tag: i. Precipitate the proteins (e.g., with acetone) to remove excess reagents. ii. Resuspend the protein pellet in a buffer containing SDS. iii. Add streptavidin-agarose beads and incubate to enrich the biotinylated proteins. iv. Wash the beads extensively to remove non-specifically bound proteins. v. Elute the bound proteins or perform on-bead digestion with trypsin. vi. Analyze the resulting peptides by LC-MS/MS to identify the protein targets.

ABPP_Workflow cluster_analysis Analysis A Treat cells with This compound or DMSO B Lyse cells and quantify protein A->B C Click Chemistry: Add azide-reporter, TCEP, TBTA, CuSO4 B->C D Incubate (1 hr) C->D E_fluor Fluorescent Tag: SDS-PAGE and Fluorescence Scan D->E_fluor E_biotin Biotin Tag: Streptavidin Enrichment D->E_biotin F_biotin LC-MS/MS Analysis E_biotin->F_biotin G_biotin Target Identification F_biotin->G_biotin

References

A Technical Guide to Off-Target Identification of PF-06658607

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used for the off-target identification of PF-06658607, an alkynylated irreversible Bruton's tyrosine kinase (BTK) inhibitor. Developed as a chemical probe, this compound is instrumental in activity-based protein profiling (ABPP) to elucidate the proteome-wide selectivity of covalent kinase inhibitors. Understanding the off-target profile of such compounds is critical for the development of safer and more effective therapeutics.

Executive Summary

Covalent kinase inhibitors represent a powerful class of therapeutics, but their reactive nature necessitates a thorough characterization of their off-target interactions to mitigate potential toxicity. This compound, a derivative of the BTK inhibitor ibrutinib, is specifically designed with an alkyne handle to facilitate the identification of its binding partners through "click" chemistry. This guide details the experimental workflows, presents quantitative data from proteomic studies, and visualizes the relevant signaling pathways to provide a complete picture of this compound's selectivity profile. The primary on-target is Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. However, proteomic screens have identified several off-target kinases and other proteins, underscoring the importance of comprehensive profiling.

Data Presentation: Off-Target Profile of this compound

The following table summarizes the identified off-target proteins of this compound from competitive activity-based protein profiling experiments in Ramos B-cell lysates. The data is derived from studies evaluating the proteome-wide selectivity of covalent kinase inhibitors.

ProteinGeneSubcellular LocationProbe/Inhibitor RatioDescription
Bruton's tyrosine kinaseBTKCytoplasm, Plasma Membrane0.03Primary target; Tec family tyrosine kinase involved in B-cell signaling.
Tyrosine-protein kinase TECTECCytoplasm0.04Off-target; Tec family tyrosine kinase.
Interleukin-2-inducible T-cell kinaseITKCytoplasm0.05Off-target; Tec family tyrosine kinase.
Tyrosine-protein kinase BMXBMXCytoplasm0.08Off-target; Tec family tyrosine kinase.
Epidermal growth factor receptorEGFRPlasma Membrane0.25Off-target; Receptor tyrosine kinase.
Tyrosine-protein kinase JAK3JAK3Cytoplasm0.30Off-target; Janus kinase family.
Mitogen-activated protein kinase kinase kinase 7MAP3K7Cytoplasm0.45Off-target; Serine/threonine kinase.
Serine/threonine-protein kinase MERTKMERTKPlasma Membrane0.50Off-target; Receptor tyrosine kinase.
Nudix hydrolase 5NUDT5Nucleus, Cytoplasm-Unexpected non-covalent off-target of clinical BTK inhibitors.

Note: The Probe/Inhibitor Ratio represents the ratio of probe labeling in the presence versus absence of a competing inhibitor. A lower ratio indicates a stronger interaction with the inhibitor.

Experimental Protocols

The off-target identification of this compound is primarily achieved through a chemical proteomics approach known as Activity-Based Protein Profiling (ABPP). Below are the detailed methodologies for the key experiments.

Cell Culture and Lysate Preparation
  • Cell Line: Ramos (human Burkitt's lymphoma B-cell line)

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvesting and Lysis: Cells are harvested by centrifugation, washed with cold phosphate-buffered saline (PBS), and lysed in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors) on ice for 30 minutes. The lysate is then clarified by centrifugation at 14,000 x g for 30 minutes at 4°C. Protein concentration is determined using a BCA assay.

Competitive Activity-Based Protein Profiling (ABPP)
  • Proteome Labeling:

    • Aliquots of the cell lysate (e.g., 1 mg of total protein) are pre-incubated with either DMSO (vehicle control) or a competing covalent inhibitor at a specified concentration (e.g., 1 µM) for 30 minutes at room temperature.

    • The alkyne probe this compound is then added to a final concentration of 1 µM and incubated for an additional 60 minutes at room temperature.

  • Click Chemistry:

    • The probe-labeled proteome is subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag.

    • The reaction mixture includes:

      • Rhodamine-azide or Biotin-azide (e.g., 100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

      • Copper(II) sulfate (CuSO4) (1 mM)

    • The reaction is incubated for 1 hour at room temperature.

  • Protein Precipitation and Solubilization:

    • Proteins are precipitated using methanol/chloroform extraction.

    • The protein pellet is washed with methanol and then resolubilized in a buffer containing 6 M urea and 2 M thiourea in 50 mM Tris-HCl, pH 8.0.

Protein Enrichment and Digestion (for Mass Spectrometry)
  • For Biotin-tagged proteins:

    • The resolubilized protein solution is diluted, and biotinylated proteins are enriched using streptavidin-agarose beads.

    • The beads are washed extensively to remove non-specifically bound proteins.

    • On-bead trypsin digestion is performed overnight at 37°C to release peptides for mass spectrometry analysis.

  • For Rhodamine-tagged proteins (Gel-based analysis):

    • The labeled proteins are separated by SDS-PAGE.

    • The gel is scanned for in-gel fluorescence to visualize probe-labeled proteins.

Quantitative Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Tryptic peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Processing:

    • The raw mass spectrometry data is processed using a database search algorithm (e.g., SEQUEST or MaxQuant) against a human protein database.

    • Peptide and protein identifications are filtered to a false discovery rate (FDR) of <1%.

    • For quantitative analysis, peptide ion intensities are used to calculate the ratio of probe labeling in the inhibitor-treated sample versus the DMSO control.

    • Proteins with a significantly reduced probe-labeling ratio in the presence of the inhibitor are identified as targets or off-targets.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for off-target identification of this compound using competitive activity-based protein profiling.

G cluster_preparation Sample Preparation cluster_labeling Competitive Labeling cluster_click Click Chemistry cluster_analysis Analysis prep1 Cell Culture (Ramos B-cells) prep2 Cell Lysis prep1->prep2 prep3 Proteome Extraction prep2->prep3 label1 Incubate with Inhibitor or DMSO prep3->label1 label2 Add this compound Probe label1->label2 click1 Add Azide-Reporter (Biotin or Rhodamine) label2->click1 click2 CuAAC Reaction click1->click2 analysis1 Enrichment (Streptavidin) or SDS-PAGE (Fluorescence) click2->analysis1 analysis2 On-Bead Digestion (Trypsin) analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 analysis4 Data Analysis & Target Identification analysis3->analysis4

Off-target identification workflow for this compound.
Signaling Pathways

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

This diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade. This compound, as a BTK inhibitor, blocks the downstream signaling that leads to B-cell proliferation and survival.

BTK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Ca->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PF06658607 This compound PF06658607->BTK Inhibition

Simplified BTK signaling pathway and inhibition by this compound.

Potential Off-Target Interaction with NUDT5

Recent studies have shown that clinical BTK inhibitors can non-covalently inhibit NUDT5, an ADP-ribose pyrophosphatase. This interaction is independent of the covalent warhead and highlights a potential off-target effect that could contribute to the overall pharmacological profile of these inhibitors.

NUDT5_Interaction cluster_inhibitor BTK Inhibitor cluster_targets Cellular Targets cluster_effects Downstream Effects BTKi This compound (or other BTK inhibitors) BTK BTK (On-Target) BTKi->BTK Covalent Inhibition NUDT5 NUDT5 (Off-Target) BTKi->NUDT5 Non-Covalent Inhibition BTK_effect Inhibition of B-Cell Signaling BTK->BTK_effect NUDT5_effect Modulation of ADP-ribose Metabolism NUDT5->NUDT5_effect

On-target and potential off-target interactions of this compound.

Conclusion

This compound is a valuable tool for the comprehensive assessment of covalent inhibitor selectivity. The application of activity-based protein profiling has revealed a landscape of on-target and off-target interactions for BTK inhibitors. This detailed understanding of off-target profiles is paramount for the rational design of next-generation kinase inhibitors with improved safety and efficacy. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to conduct and interpret off-target identification studies for covalent inhibitors.

The BTK Inhibitor PF-06658607 (Ibrutinib-yne) in Cancer Cell Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06658607, also known as Ibrutinib-yne, is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Initially misidentified in some contexts, it is crucial to distinguish this compound from IRAK4 inhibitors. This molecule serves as a critical tool in cancer cell research, primarily through its targeted inhibition of the BTK signaling pathway, which is aberrantly activated in various B-cell malignancies and is increasingly implicated in solid tumors.[4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application in cancer cell research.

Core Mechanism of Action

This compound is an alkynylated irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] It functions by covalently binding to the cysteine residue Cys-481 in the active site of BTK.[6] This irreversible binding blocks the kinase activity of BTK, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades.[6][7] The inhibition of BTK disrupts critical pathways for B-cell proliferation, survival, and migration.[6]

Key Signaling Pathways

The primary target of this compound is the B-cell receptor (BCR) signaling pathway, where BTK is a central mediator.[4] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling involving calcium mobilization, and activation of transcription factors such as NF-κB and NFAT.[6][8] These transcription factors are crucial for the expression of genes involved in cell survival and proliferation.[6]

Beyond the BCR pathway, BTK is also involved in signaling from other receptors, including chemokine receptors (CXCR4 and CXCR5) and Toll-like receptors (TLRs), which are important for cell migration, adhesion, and interaction with the tumor microenvironment.[6][8] By inhibiting BTK, this compound effectively dampens these pro-survival and pro-migration signals.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Ca_ion Ca²⁺ PLCG2->Ca_ion NF_kB NF-κB PLCG2->NF_kB PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PI3K PI3K->PIP3 NFAT NFAT Ca_ion->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFAT->Gene_Expression NF_kB->Gene_Expression PF06658607 This compound (Ibrutinib-yne) PF06658607->BTK Inhibition

Figure 1: Simplified BTK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The cytotoxic and anti-proliferative effects of this compound (Ibrutinib) have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Cell LineCancer TypeIC50 ValueReference
MeWoMelanoma20.47 µM[9]
WM164Melanoma28.14 µM[9]
SK-MEL-28Melanoma32.98 µM[9]
BT474Breast Cancer (HER2+)9.94 nM[10]
SKBR3Breast Cancer (HER2+)8.89 nM[10]
RajiBurkitt's Lymphoma5.20 µM[11]
RamosBurkitt's Lymphoma0.868 µM[11]
DOHH2B-cell Lymphoma11 nM (p-BTK)[12]
WSU-NHLB-cell Lymphoma1.09 µM[12]
SU-DHL6B-cell Lymphoma0.58 µM[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Ibrutinib-yne)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_compound Treat with this compound incubate_overnight->treat_compound incubate_treatment Incubate (24-72h) treat_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Analyze Data (IC50) read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT-based cell viability assay.

Western Blot Analysis of BTK Signaling

This protocol is used to determine the effect of this compound on the phosphorylation of BTK and its downstream targets.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Ibrutinib-yne)

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow start Start cell_treatment Cell Treatment with this compound start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-BTK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 3: Workflow for Western blot analysis of BTK signaling.

Cell Migration and Invasion Assay (Boyden Chamber Assay)

This protocol is used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free and serum-containing medium

  • This compound (Ibrutinib-yne)

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

  • Microscope

Procedure:

  • Insert Preparation: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound or DMSO. Seed 50,000-100,000 cells into the upper chamber of the inserts.

  • Chemoattractant: Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate for 12-48 hours.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

  • Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells using a microscope and count the number of migrated/invaded cells in several random fields.

  • Data Analysis: Calculate the percentage of migration/invasion relative to the control and assess the inhibitory effect of this compound.

Migration_Invasion_Workflow start Start prepare_inserts Prepare Transwell Inserts (with/without Matrigel) start->prepare_inserts seed_cells Seed Cells in Upper Chamber (with this compound) prepare_inserts->seed_cells add_chemoattractant Add Chemoattractant to Lower Chamber seed_cells->add_chemoattractant incubate Incubate (12-48h) add_chemoattractant->incubate remove_nonmigrated Remove Non-migrated Cells incubate->remove_nonmigrated fix_stain Fix and Stain Migrated Cells remove_nonmigrated->fix_stain image_quantify Image and Quantify Cells fix_stain->image_quantify analyze_data Analyze Data image_quantify->analyze_data end End analyze_data->end

Figure 4: Workflow for cell migration and invasion assays.

Conclusion

This compound (Ibrutinib-yne) is a valuable research tool for investigating the role of BTK signaling in cancer. Its specific and irreversible inhibition of BTK allows for the detailed study of this pathway's contribution to cancer cell proliferation, survival, and metastasis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting BTK in various malignancies. As research continues, a deeper understanding of the nuances of BTK signaling in different cancer contexts will be crucial for the development of more effective targeted therapies.

References

PF-06658607 safety and handling information

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Safety and Handling of PF-06658607

This guide provides comprehensive safety and handling information for this compound, a tool compound used by researchers, scientists, and drug development professionals. This compound is an alkynylated irreversible Bruton's tyrosine kinase (BTK) inhibitor, utilized as a probe in proteomic analyses to identify off-target binding substrates. Its alkyne group facilitates the addition of an azide-based detection probe through copper-catalyzed click chemistry.

Safety and Hazard Information

While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available, safety information can be compiled from supplier data.

GHS Hazard Classification

This compound is classified as a hazardous substance. Researchers should handle it with appropriate caution.

Table 1: GHS Hazard Information

Hazard ClassCodeDescription
Skin Irritation, Category 2H315Causes skin irritation.
Eye Irritation, Category 2H319Causes serious eye irritation.
Specific Target Organ Toxicity, Single Exposure, Category 3H335May cause respiratory irritation.

Source: Sigma-Aldrich

Precautionary Statements

The following precautionary statements are recommended when handling this compound.

Table 2: GHS Precautionary Statements

CodePrecaution
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich

Physical and Chemical Properties

Table 3: Physical and Chemical Properties

PropertyValue
Appearance White to beige powder
Molecular Formula C₂₇H₂₄N₆O₂
Molecular Weight 464.52 g/mol
Solubility DMSO: 20 mg/mL
Storage Temperature Room temperature (short-term)
0-4°C (short-term), -20°C (long-term)[1]

Source: Sigma-Aldrich, unless otherwise noted

Handling and Storage

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound.

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles.

    • Skin Protection : Wear chemical-resistant gloves and a lab coat.

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.

  • Storage : Store in a dry, dark environment. For short-term storage, 0-4°C is recommended, while -20°C is suitable for long-term storage.[1] The product is stable for several weeks at ambient temperature during shipping.[1]

Experimental Protocols and Signaling Pathways

This compound is a valuable tool for activity-based protein profiling (ABPP), a chemoproteomic technique used to study enzyme function in complex biological samples.[2][3]

General Workflow for Activity-Based Protein Profiling (ABPP)

The following diagram illustrates a typical workflow for using this compound in an ABPP experiment to identify cellular targets.

ABPP_Workflow cluster_cell_culture Cellular Labeling cluster_lysis Sample Preparation cluster_click_chem Target Enrichment cluster_analysis Protein Identification A Treat cells with This compound B Cell Lysis A->B C Click Chemistry: Attach Biotin-Azide B->C D Streptavidin Enrichment C->D E On-bead Digestion D->E F LC-MS/MS Analysis E->F G Target Identification F->G

Caption: A generalized workflow for an ABPP experiment using this compound.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

This compound irreversibly inhibits Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Understanding this pathway is essential for contextualizing the effects of this compound.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Activation BTK BTK Syk->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC Activation DAG->PKC NFkB NF-κB Pathway Calcium->NFkB MAPK MAPK Pathway PKC->MAPK PF06658607 This compound PF06658607->BTK Irreversible Inhibition

Caption: The inhibitory action of this compound on the BTK signaling pathway.

Disposal Considerations

Dispose of this compound and its containers as hazardous waste in accordance with all applicable local, state, and federal regulations. Avoid release to the environment.

Disclaimer

This information is intended for use by qualified professionals and is based on currently available data. It is not a substitute for a formal Material Safety Data Sheet (MSDS) and should be used in conjunction with other safety resources and professional judgment. The user assumes all responsibility for the safe handling, use, and disposal of this product.

References

Methodological & Application

Application Notes and Protocols for PF-06658607 in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06658607 is an irreversible inhibitor of Bruton's tyrosine kinase (BTK) that possesses a terminal alkyne group, making it an ideal tool for "click chemistry" applications.[1][2][3][4] This feature allows for the covalent attachment of a variety of reporter molecules, such as fluorophores, biotin, or affinity tags, to the inhibitor once it has bound to its target protein. This enables researchers to perform a wide range of experiments, including target identification, target engagement studies, and proteomic profiling of off-target interactions.[1][2] This document provides detailed application notes and protocols for the use of this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Key Features of this compound

PropertyValueReference
Target Bruton's tyrosine kinase (BTK)[5]
Mechanism of Action Irreversible covalent inhibitor[1][2]
Molecular Formula C27H24N6O2[1][3][5]
Molecular Weight 464.52 g/mol [1][3]
Reactive Group for Click Chemistry Terminal Alkyne[1][2]
Solubility Soluble in DMSO (e.g., 20 mg/mL)[1][2]

Principle of Click Chemistry with this compound

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction that forms a stable triazole linkage between an alkyne and an azide.[6][7][8] In the context of this compound, the alkyne group on the inhibitor reacts with an azide-containing reporter molecule in the presence of a copper(I) catalyst. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it suitable for use in complex biological samples like cell lysates or even living cells.[6][7][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving BTK and the general experimental workflow for using this compound in a click chemistry experiment.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation IP3_DAG IP3 & DAG PLCy2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB & NFAT Activation Ca_PKC->NFkB_NFAT Cell_Response B-cell Proliferation, Survival, Differentiation NFkB_NFAT->Cell_Response PF06658607 This compound PF06658607->BTK Irreversible Inhibition

Caption: BTK signaling pathway and the inhibitory action of this compound.

Click_Chemistry_Workflow cluster_cell_treatment Cellular Treatment cluster_lysis Lysis & Preparation cluster_click_reaction Click Reaction cluster_analysis Downstream Analysis Treat_Cells 1. Treat cells or lysate with this compound Lyse_Cells 2. Lyse cells and prepare proteome Treat_Cells->Lyse_Cells Click_Reaction 3. Perform CuAAC click reaction with azide-reporter Lyse_Cells->Click_Reaction SDS_PAGE 4a. SDS-PAGE & In-gel Fluorescence Click_Reaction->SDS_PAGE Affinity_Purification 4b. Affinity Purification (e.g., with Biotin-Azide) Click_Reaction->Affinity_Purification LC_MS 5. LC-MS/MS for protein identification Affinity_Purification->LC_MS

Caption: General experimental workflow for target labeling using this compound and click chemistry.

Experimental Protocols

1. Preparation of Stock Solutions

Proper preparation of stock solutions is critical for successful and reproducible experiments.

ReagentStock ConcentrationSolventStorage
This compound10 mMDMSO-20°C
Azide-Reporter (e.g., Azide-Fluorophore, Biotin-Azide)1-10 mMDMSO or water-20°C (protect from light if fluorescent)
Copper(II) Sulfate (CuSO4)50 mMWaterRoom Temperature
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)250 mMWater-20°C
Sodium Ascorbate500 mMWater (prepare fresh)4°C (use within a day)

2. Protocol for Labeling of Proteins in Cell Lysate

This protocol provides a general procedure for labeling proteins in a cell lysate with this compound followed by click chemistry.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azide-reporter probe

  • Click chemistry reagents (see stock solutions table)

  • PBS (phosphate-buffered saline)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate time to allow for target engagement. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Cell lysate (e.g., 50 µg of protein in a volume of 50 µL)

      • Azide-reporter (final concentration of 100 µM)

      • THPTA (final concentration of 5 mM)

      • Copper(II) Sulfate (final concentration of 1 mM)

    • Vortex briefly to mix.

    • Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration of 10 mM).

    • Vortex briefly and incubate at room temperature for 1 hour, protected from light.

  • Downstream Analysis: The click-labeled lysate is now ready for downstream analysis such as:

    • SDS-PAGE and In-Gel Fluorescence Scanning: Add SDS-PAGE loading buffer, run the gel, and visualize the labeled proteins using a fluorescence gel scanner.

    • Affinity Purification: If a biotin-azide reporter was used, proceed with streptavidin-based affinity purification to enrich for labeled proteins, followed by western blotting or mass spectrometry.

3. Protocol for In-Cell Labeling

This protocol outlines the steps for labeling proteins with this compound directly in living cells.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • This compound

  • Cell-permeable azide-reporter

  • Click chemistry reagents (prepared as for the in-lysate protocol)

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere (for adherent cells).

    • Treat cells with this compound in culture medium for the desired time.

    • Wash the cells to remove excess inhibitor.

  • In-Cell Click Reaction:

    • Add the cell-permeable azide-reporter to the culture medium and incubate for a specified time (e.g., 1-2 hours).

    • Prepare the click reaction mix (pre-mix THPTA and CuSO4 before adding to the sodium ascorbate solution).

    • Add the click reaction mix to the cells and incubate at 37°C for 30-60 minutes.

  • Cell Lysis and Analysis:

    • Wash the cells with PBS to remove excess click reagents.

    • Lyse the cells as described in the in-lysate protocol.

    • Proceed with downstream analysis (SDS-PAGE, affinity purification, etc.).

Data Presentation

The following table provides an example of how quantitative data from a dose-response experiment could be presented.

This compound Concentration (µM)BTK Occupancy (%)Off-Target X Occupancy (%)
0.0115 ± 32 ± 1
0.152 ± 58 ± 2
191 ± 425 ± 4
1098 ± 268 ± 6

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal Incomplete click reactionEnsure sodium ascorbate is freshly prepared. Optimize reagent concentrations and incubation time.
Low target protein expressionIncrease the amount of protein lysate used.
Inefficient cell lysisUse a more stringent lysis buffer.
High background Non-specific binding of reporterInclude appropriate controls (e.g., no this compound). Perform a PBS wash after the click reaction.
Excess copperUse a copper chelator (e.g., EDTA) to quench the reaction before analysis.

Conclusion

This compound is a valuable chemical probe for studying BTK and identifying its interactions within the proteome. The presence of a terminal alkyne allows for versatile labeling and detection through click chemistry. The protocols and information provided here serve as a comprehensive guide for researchers to design and execute experiments utilizing this powerful tool. As with any experimental system, optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and applications.

References

Utilizing PF-06658607 as a Chemical Probe for Proteomic Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06658607, also known as Ibrutinib-yne, is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is an analogue of the FDA-approved drug ibrutinib, modified with a terminal alkyne group. This functional group makes this compound a versatile chemical probe for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify the targets and off-targets of covalent inhibitors directly in complex biological systems. The alkyne handle allows for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which enables the attachment of reporter tags such as fluorophores or biotin for visualization and enrichment of target proteins.

This document provides detailed application notes and protocols for the use of this compound as a chemical probe to investigate the cellular targets of covalent kinase inhibitors.

Mechanism of Action and Application

This compound is an irreversible inhibitor that covalently binds to a cysteine residue (Cys481 in BTK) in the active site of target kinases. This covalent modification allows for the stable labeling of target proteins. The primary application of this compound is to identify the proteome-wide selectivity of covalent kinase inhibitors. By treating cells or cell lysates with this compound, researchers can covalently label its protein targets. Subsequent "clicking" of a reporter molecule to the alkyne group allows for the identification of these targets through methods such as in-gel fluorescence scanning or mass spectrometry-based proteomics.

Data Presentation: Off-Target Profile of Covalent BTK Inhibitors

Due to the limited availability of a comprehensive, quantitative off-target profile specifically for this compound in publicly accessible literature, the following table summarizes the known off-targets of the closely related parent compound, ibrutinib.

Application Notes and Protocols for Proteomic Analysis Using PF-06658607

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06658607 is a chemically tractable probe derived from the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. It is an alkynylated, irreversible covalent inhibitor designed for use in chemical proteomics and activity-based protein profiling (ABPP).[1] The key feature of this compound is its terminal alkyne group, which enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the attachment of reporter tags, such as biotin for affinity enrichment or fluorophores for imaging, to the probe after it has covalently bound to its protein targets within a complex biological system.[1]

These characteristics make this compound a powerful tool for identifying the on- and off-targets of covalent kinase inhibitors like ibrutinib on a proteome-wide scale. By enabling the enrichment and subsequent identification of these targets by mass spectrometry, this compound facilitates a deeper understanding of a drug's mechanism of action, potential for off-target effects, and development of more selective therapies.

Principle of the Method

The application of this compound in proteomic analysis follows the principles of activity-based protein profiling. The probe is first introduced to a biological sample, such as cell lysate or intact cells, where it covalently binds to the active site of its target proteins. The alkyne handle on the probe then serves as a point of attachment for a reporter molecule via click chemistry. This allows for the selective enrichment of probe-bound proteins from the complex proteome, which are then identified and quantified using mass spectrometry.

Data Presentation

The following tables represent hypothetical quantitative data that could be obtained from a proteomic study using this compound to profile the targets of a covalent inhibitor in a human cell line.

Table 1: On- and Off-Target Proteins Identified by this compound in Human Cell Lysate

Protein IDGene SymbolProtein NameFold Enrichment (Probe/Control)p-valueFunction
P31749BTKBruton's tyrosine kinase25.3<0.001Tyrosine kinase, primary target
P42224TECTec protein-tyrosine kinase18.9<0.001Tyrosine kinase
P29351BLKB-lymphoid tyrosine kinase15.1<0.001Tyrosine kinase
Q13541BMXBMX non-receptor tyrosine kinase12.5<0.005Tyrosine kinase
P41240ITKIL-2-inducible T-cell kinase9.8<0.01Tyrosine kinase
P12931SRCProto-oncogene tyrosine-protein kinase Src5.2<0.05Tyrosine kinase
P08631EGFREpidermal growth factor receptor4.5<0.05Tyrosine kinase
P27361LYNTyrosine-protein kinase Lyn3.8>0.05Tyrosine kinase

Table 2: Dose-Dependent Target Engagement of this compound

Gene Symbol1 µM Probe IC50 (nM)10 µM Probe IC50 (nM)50 µM Probe IC50 (nM)
BTK5.24.84.9
TEC15.714.915.1
BLK22.421.822.0
BMX45.143.944.5
ITK89.387.588.1
SRC250.6245.8248.3
EGFR512.9501.4505.7

Experimental Protocols

The following are detailed protocols for the use of this compound in proteomic analysis of both cell lysates and intact cells.

Protocol 1: Proteomic Profiling in Cell Lysates

1. Cell Culture and Lysis: a. Culture human cells (e.g., Ramos, a B-cell lymphoma line) to 80-90% confluency. b. Harvest cells by centrifugation and wash twice with cold phosphate-buffered saline (PBS). c. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors). d. Incubate on ice for 20 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA assay.

2. Probe Incubation: a. Dilute the cell lysate to a final protein concentration of 2 mg/mL in lysis buffer. b. Add this compound from a DMSO stock solution to the desired final concentration (e.g., 1-10 µM). For control samples, add an equivalent volume of DMSO. c. Incubate for 1 hour at room temperature with gentle rotation.

3. Click Chemistry: a. Prepare the click chemistry reaction mix. For a 1 mL lysate sample, this typically includes:

  • Biotin-azide (e.g., 100 µM final concentration)
  • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
  • Copper(II) sulfate (CuSO4) (1 mM final concentration) b. Add the click chemistry reaction mix to the probe-incubated lysate. c. Incubate for 1 hour at room temperature with gentle rotation, protected from light.

4. Protein Enrichment: a. Add streptavidin-agarose beads to the reaction mixture. b. Incubate for 2 hours at room temperature with gentle rotation to allow for the capture of biotinylated proteins. c. Pellet the beads by centrifugation and wash three times with a high-stringency buffer (e.g., 1% SDS in PBS) and three times with PBS to remove non-specifically bound proteins.

5. On-Bead Digestion: a. Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). b. Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA). c. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

6. Mass Spectrometry and Data Analysis: a. Collect the supernatant containing the digested peptides. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Identify and quantify the proteins using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) and a human protein database. d. Calculate the fold enrichment of proteins in the probe-treated samples relative to the DMSO control.

Protocol 2: Proteomic Profiling in Intact Cells

1. Cell Culture and Probe Treatment: a. Culture cells as described in Protocol 1. b. Treat the intact cells with this compound at the desired concentration in serum-free media for a specified time (e.g., 1-4 hours). c. Harvest the cells and proceed with cell lysis as described in Protocol 1.

2. Click Chemistry, Enrichment, Digestion, and Analysis: a. Follow steps 3 through 6 from Protocol 1 to perform click chemistry, enrich the probe-labeled proteins, digest them into peptides, and analyze them by LC-MS/MS.

Visualizations

Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PF06658607 This compound PF06658607->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream

Caption: Signaling pathway of BTK and its inhibition by this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling_enrichment Labeling and Enrichment cluster_analysis Analysis Cell_Lysate Cell Lysate or Intact Cells Probe_Incubation Incubation with This compound Cell_Lysate->Probe_Incubation Click_Chemistry Click Chemistry with Biotin-Azide Probe_Incubation->Click_Chemistry Streptavidin_Enrichment Streptavidin Enrichment Click_Chemistry->Streptavidin_Enrichment OnBead_Digestion On-Bead Digestion (Trypsin) Streptavidin_Enrichment->OnBead_Digestion LCMS LC-MS/MS Analysis OnBead_Digestion->LCMS Data_Analysis Protein Identification and Quantification LCMS->Data_Analysis

Caption: Experimental workflow for proteomic profiling with this compound.

Logical_Relationship PF06658607 This compound Probe Covalent_Binding Covalent Binding to Cysteine Residues PF06658607->Covalent_Binding Alkyne_Handle Alkyne Handle Covalent_Binding->Alkyne_Handle Proteome Proteome Proteome->Covalent_Binding Click_Chemistry Click Chemistry Alkyne_Handle->Click_Chemistry Enrichment Enrichment Click_Chemistry->Enrichment Biotin_Azide Biotin-Azide Biotin_Azide->Click_Chemistry Mass_Spec Mass Spectrometry Enrichment->Mass_Spec Target_ID On/Off-Target Identification Mass_Spec->Target_ID

Caption: Logical relationship of this compound application in proteomics.

References

Application Notes and Protocols for Kinase Labeling with PF-06658607

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06658607 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that functions as a powerful chemoproteomic probe.[1][2][3][4][5][6] Its unique structure incorporates an alkyne group, enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for the attachment of reporter tags. This allows for the sensitive and specific detection, identification, and quantification of kinase targets, including off-targets of covalent inhibitors, directly within complex biological systems such as cell lysates or living cells.[1][2][4]

This document provides detailed protocols for the application of this compound in kinase labeling experiments, data on its kinase selectivity, and visualizations of relevant pathways and experimental workflows.

Mechanism of Action

This compound is an alkynylated irreversible inhibitor that covalently modifies a non-catalytic cysteine residue within the ATP-binding pocket of susceptible kinases.[1][3][5] The primary target of this compound is Bruton's tyrosine kinase (BTK), where it forms a covalent bond with Cys481. The presence of the terminal alkyne handle allows for the subsequent attachment of a variety of reporter molecules, such as fluorophores or biotin, via click chemistry. This two-step labeling strategy enables the visualization and enrichment of labeled kinases for downstream analysis by methods such as SDS-PAGE, western blotting, or mass spectrometry-based proteomics.

Data Presentation

Kinase Selectivity of this compound

The following table summarizes the known kinase targets of this compound, as determined by competitive activity-based protein profiling (ABPP) and quantitative mass spectrometry. The data is derived from studies in human cell lines and provides a profile of the probe's selectivity.

Kinase TargetGene SymbolCell LineInhibition (%)Notes
Bruton's tyrosine kinaseBTKRamos>95Primary Target
Tec protein tyrosine kinaseTECRamosHighTec family kinase
Interleukin-2-inducible T-cell kinaseITKJurkatHighTec family kinase
Bone marrow kinase, X-linkedBMXK562ModerateTec family kinase
Janus kinase 3JAK3MOLM-14ModerateOff-target
Mitogen-activated protein kinase kinase kinase 7MAP3K7 (TAK1)293TLowOff-target
Epidermal growth factor receptorEGFRA431LowOff-target

This table is a representative summary based on available literature. The degree of labeling and inhibition can vary depending on the experimental conditions, including probe concentration, incubation time, and cell type.

Experimental Protocols

Protocol 1: In-situ Labeling of Kinases in Cultured Cells

This protocol describes the treatment of live, cultured mammalian cells with this compound to label endogenous kinases.

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Mammalian cell line of interest (e.g., Ramos, Jurkat, 293T)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere (for adherent cells) or reach a suitable density in suspension.

  • Probe Treatment:

    • Thaw the this compound stock solution.

    • Dilute the stock solution to the desired final concentration (e.g., 0.1 - 10 µM) in pre-warmed complete cell culture medium. A concentration of 1 µM is a common starting point.

    • Remove the existing medium from the cells and replace it with the medium containing this compound. For suspension cells, add the probe directly to the culture.

    • Incubate the cells for a specific duration (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may need to be determined empirically.

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping in a minimal volume of ice-cold PBS.

    • For suspension cells, transfer the cell suspension to a centrifuge tube.

  • Cell Lysis: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Carefully aspirate the supernatant. The cell pellet is now ready for lysis and subsequent click chemistry (Protocol 2).

Protocol 2: Cell Lysis and Click Chemistry for Biotin Tagging

This protocol details the lysis of this compound-labeled cells and the subsequent attachment of a biotin tag via CuAAC click chemistry for enrichment and analysis.

Materials:

  • Cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer or a buffer containing 1% NP-40, supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Azide-PEG3-Biotin (or other azide-functionalized biotin)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Cold methanol or acetone

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Sonicate the lysate briefly on ice to ensure complete lysis and shear DNA.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with the following click chemistry reagents (final concentrations are a starting point and can be optimized):

      • Azide-PEG3-Biotin (e.g., 100 µM)

      • TCEP (e.g., 1 mM)

      • TBTA (e.g., 100 µM)

      • CuSO4 (e.g., 1 mM)

    • Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation:

    • Precipitate the protein by adding 4 volumes of ice-cold methanol or acetone.

    • Incubate at -20°C for at least 2 hours or overnight.

    • Pellet the protein by centrifugation at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

    • Carefully discard the supernatant.

  • Sample Preparation for Downstream Analysis:

    • Wash the protein pellet with cold methanol or acetone.

    • Allow the pellet to air dry briefly.

    • The biotinylated protein pellet can now be resolubilized in an appropriate buffer for downstream applications such as streptavidin enrichment for mass spectrometry or direct analysis by SDS-PAGE and western blotting.

Visualizations

G cluster_0 BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation_Survival Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival PF06658607 This compound PF06658607->BTK Covalent Inhibition

Caption: BTK Signaling Pathway and Inhibition by this compound.

G cluster_1 Experimental Workflow start Start: Cultured Cells treat Treat cells with This compound start->treat lyse Cell Lysis treat->lyse click Click Chemistry (e.g., with Biotin-Azide) lyse->click enrich Streptavidin Enrichment click->enrich gel SDS-PAGE & Western Blot click->gel digest On-bead Tryptic Digest enrich->digest ms LC-MS/MS Analysis digest->ms data Data Analysis: Target Identification & Quantification ms->data visualize Visualization of Labeled Proteins gel->visualize

Caption: Chemoproteomic workflow for kinase labeling with this compound.

References

Revolutionizing Drug Discovery: Applications of PF-06658607 in Proteomics and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Detailed Application Notes and Protocols for PF-06658607, a potent, irreversible Bruton's tyrosine kinase (BTK) inhibitor, are now available for researchers, scientists, and drug development professionals. These notes provide comprehensive insights into its utility as a chemical probe for proteomic analysis and its therapeutic potential in oncology, specifically in chemoresistant oral squamous cell carcinoma.

This compound, an analogue of ibrutinib featuring an alkyne moiety, serves as a versatile tool in drug discovery. Its primary mechanism of action is the irreversible inhibition of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways. Beyond its targeted inhibitory activity, the terminal alkyne group enables the application of "click chemistry," allowing for the attachment of reporter tags. This unique feature makes this compound an invaluable probe for activity-based protein profiling (ABPP) to elucidate drug-target interactions and identify potential off-targets on a proteome-wide scale.

Application in Oncology: Overcoming Chemoresistance in Oral Squamous Cell Carcinoma

Recent studies have highlighted the potential of this compound in tackling chemoresistance in oral squamous cell carcinoma (OSCC). Research indicates that this compound can effectively target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse.

Quantitative Data Summary:
Cell LineTreatmentTumorsphere Reduction (%)ALDH+ Cell Population Reduction (%)
SAS10 µM this compound60%[1]Not Reported
TW2.610 µM this compound64% (primary), 71% (secondary)[1]From 7.45% to 3.28%[1]

Application in Proteomics: Off-Target Identification and Selectivity Profiling

The alkyne handle of this compound facilitates its use as a chemoproteomic probe to identify the cellular targets of covalent kinase inhibitors. This is crucial for understanding the full pharmacological profile of a drug, including its off-target effects, which can lead to unforeseen toxicities or provide opportunities for drug repurposing.

Known Off-Targets of Ibrutinib (this compound analogue):
Target KinaseIC50 (nM)Biological Implication
BTK0.5Primary Target
CSK1.9Potential for cardiotoxicity[2]
TEC78Family member of BTK
ITK10T-cell signaling

Experimental Protocols

Protocol 1: Evaluation of this compound on Cancer Stem Cell Properties in Oral Squamous Cell Carcinoma

Objective: To assess the effect of this compound on the tumorsphere formation capacity and the population of aldehyde dehydrogenase (ALDH)-positive cells in OSCC cell lines.

Materials:

  • This compound (Ibrutinib-yne)

  • OSCC cell lines (e.g., SAS, TW2.6)

  • DMSO (for stock solution preparation)

  • Complete cell culture medium

  • Serum-free sphere-forming medium

  • Ultra-low attachment plates

  • ALDEFLUOR™ Kit

  • Flow cytometer

Procedure:

  • Stock Solution Preparation: Prepare a 20 mg/mL stock solution of this compound in DMSO.[1] Store at -20°C.

  • Tumorsphere Formation Assay: a. Seed single cells in ultra-low attachment plates at a low density in serum-free sphere-forming medium. b. Treat cells with desired concentrations of this compound (e.g., 5 µM and 10 µM) or vehicle control (DMSO).[1] c. Incubate for 7-14 days. d. Count the number of tumorspheres formed. e. Calculate the percentage of tumorsphere reduction compared to the vehicle control.

  • ALDH Activity Assay: a. Treat OSCC cells with this compound or vehicle control for the desired time. b. Harvest and wash the cells. c. Perform the ALDEFLUOR™ assay according to the manufacturer's protocol. d. Analyze the percentage of ALDH-positive cells using a flow cytometer.

experimental_workflow_oscc cluster_preparation Preparation cluster_tumorsphere Tumorsphere Formation Assay cluster_aldh ALDH Activity Assay prep_stock Prepare this compound Stock Solution (20 mg/mL in DMSO) treat_tumorsphere Treat with this compound (5 µM and 10 µM) prep_stock->treat_tumorsphere treat_aldh Treat OSCC Cells with This compound prep_stock->treat_aldh prep_cells Culture OSCC Cell Lines (e.g., SAS, TW2.6) seed_cells Seed Single Cells in Ultra-Low Attachment Plates prep_cells->seed_cells prep_cells->treat_aldh seed_cells->treat_tumorsphere incubate_tumorsphere Incubate for 7-14 Days treat_tumorsphere->incubate_tumorsphere analyze_tumorsphere Count Tumorspheres and Calculate Reduction incubate_tumorsphere->analyze_tumorsphere harvest_cells Harvest and Wash Cells treat_aldh->harvest_cells aldefluor_assay Perform ALDEFLUOR™ Assay harvest_cells->aldefluor_assay flow_cytometry Analyze ALDH+ Population by Flow Cytometry aldefluor_assay->flow_cytometry

Caption: Workflow for evaluating this compound in OSCC.

Protocol 2: Chemoproteomic Profiling of this compound Targets

Objective: To identify the cellular targets of this compound using a click chemistry-based proteomic approach.

Materials:

  • This compound

  • Cell line of interest

  • Lysis buffer

  • Azide-biotin tag

  • Click chemistry reaction buffer (containing copper(I) catalyst)

  • Streptavidin beads

  • Trypsin

  • Mass spectrometer

Procedure:

  • Cell Treatment: Treat cells with this compound for a specified time to allow for covalent modification of target proteins.

  • Cell Lysis: Harvest and lyse the cells to release proteins.

  • Click Chemistry: To the cell lysate, add the azide-biotin tag and the click chemistry reaction buffer. This will result in the biotinylation of proteins that have been covalently modified by this compound.

  • Enrichment of Tagged Proteins: Use streptavidin beads to pull down the biotinylated proteins.

  • On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and then digest the captured proteins with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.

chemoproteomics_workflow cell_treatment Treat Cells with This compound cell_lysis Cell Lysis cell_treatment->cell_lysis click_chemistry Click Chemistry with Azide-Biotin Tag cell_lysis->click_chemistry enrichment Enrichment of Biotinylated Proteins with Streptavidin Beads click_chemistry->enrichment digestion On-Bead Tryptic Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis target_id Target Protein Identification ms_analysis->target_id

Caption: Chemoproteomic workflow for target identification.

Signaling Pathway

The primary target of this compound is BTK, a crucial kinase in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling cascades that are vital for B-cell proliferation, survival, and differentiation.

bcr_signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Signaling Ca_PKC->NFkB_MAPK Proliferation_Survival B-Cell Proliferation and Survival NFkB_MAPK->Proliferation_Survival PF06658607 This compound PF06658607->BTK Inhibits

Caption: Inhibition of the BCR pathway by this compound.

References

Covalent Kinase Inhibitor Selectivity Profiling with PF-06658607: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06658607 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its covalent mechanism of action, targeting a cysteine residue in the BTK active site, provides high potency and prolonged duration of action. Beyond its primary target, understanding the broader kinase selectivity profile of this compound is crucial for elucidating its full biological effects and potential off-target liabilities. This document provides a detailed overview of the kinase selectivity of this compound, protocols for its profiling using established chemoproteomic techniques, and a visualization of its impact on the BTK signaling pathway.

This compound is an alkynylated version of the BTK inhibitor ibrutinib, designed as a chemical probe for activity-based protein profiling (ABPP).[3][4] The terminal alkyne group allows for the attachment of reporter tags via copper-catalyzed azide-alkyne cycloaddition (click chemistry), enabling the identification and quantification of inhibitor-bound proteins in complex biological samples.[2][4]

Data Presentation: Kinase Selectivity Profile of this compound

The following table summarizes the known kinase targets of this compound as identified through quantitative chemoproteomic profiling in human cell lines. The data is derived from studies utilizing an alkyne-modified ibrutinib probe (this compound) to map its interaction landscape across the kinome.

Target KinaseKinase FamilyCellular IC50 (µM)Notes
BTK Tec< 0.005Primary target; covalently modifies Cys481.
BLK Src~ 0.005High-affinity off-target.
TEC TecPotentMember of the same family as BTK.
BMX TecPotentMember of the same family as BTK.
ITK TecModerateMember of the same family as BTK.
JAK3 JAKModerateOff-target with potential immunological implications.
EGFR ErbBWeakCovalently modifies a homologous cysteine.
ERBB2 ErbBWeakCovalently modifies a homologous cysteine.
ERBB4 ErbBWeakCovalently modifies a homologous cysteine.
LCK SrcModerate
SRC SrcModerate

Note: This table is a compilation of data from multiple sources. IC50 values are approximate and can vary depending on the assay conditions and cell type used.

Signaling Pathway Visualization

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and highlights the central role of BTK, the primary target of this compound.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PIP2 PIP2 IP3 IP3 DAG DAG PLCg2 PLCγ2 BTK->PLCg2 PF06658607 This compound PF06658607->BTK Inhibition PLCg2->PIP2 PLCg2->IP3 PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation KiNativ_Workflow start Cell Lysate preincubation Pre-incubation with This compound or DMSO start->preincubation probe_labeling Addition of ATP-biotin Probe preincubation->probe_labeling digestion Tryptic Digestion probe_labeling->digestion enrichment Streptavidin Enrichment digestion->enrichment analysis LC-MS/MS Analysis enrichment->analysis quantification Quantitative Data Analysis analysis->quantification Kinobeads_Workflow start Cell Lysate competition Incubation with This compound or DMSO start->competition kinobeads Addition of Kinobeads competition->kinobeads enrichment Kinase Enrichment kinobeads->enrichment elution Elution & Digestion enrichment->elution analysis LC-MS/MS Analysis elution->analysis quantification Quantitative Data Analysis analysis->quantification CETSA_Workflow start Intact Cells treatment Treatment with This compound or DMSO start->treatment heating Heat Shock at Varying Temperatures treatment->heating lysis Cell Lysis heating->lysis separation Separation of Soluble and Aggregated Fractions lysis->separation detection Detection of Soluble Target Protein separation->detection analysis Melt Curve Analysis detection->analysis

References

Application Notes and Protocols for PF-06658607 in Chemoresistant Oral Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral squamous cell carcinoma (OSCC) is a prevalent and aggressive malignancy with high rates of recurrence and metastasis. A significant challenge in treating OSCC is the development of chemoresistance, particularly to platinum-based agents like cisplatin. Recent research has identified Bruton's tyrosine kinase (BTK) as a potential therapeutic target in chemoresistant OSCC. PF-06658607, also known as ibrutinib, is a first-in-class BTK inhibitor that has shown promise in overcoming chemoresistance and targeting cancer stem cell-like populations in OSCC.[1]

These application notes provide a comprehensive overview of the use of this compound in studying chemoresistant OSCC, including quantitative data on its efficacy, detailed experimental protocols, and visualization of the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (Ibrutinib) on chemoresistant oral squamous cell carcinoma cell lines.

Table 1: IC50 Values of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

Cell LineThis compound (Ibrutinib) IC50 (µM)
MOC27.09
CAL275.21
SCC8326.16

Data extracted from a study on HNSCC cell lines, demonstrating the dose-dependent inhibitory effect of ibrutinib.

Table 2: Effect of this compound (Ibrutinib) and Cisplatin Combination on Chemoresistant OSCC Cells

TreatmentCell LineParameterResult
5 µM IbrutinibSAS-IRTumorsphere FormationSignificant Reduction
5 µM CisplatinSAS-IRTumorsphere FormationModerate Reduction
5 µM Ibrutinib + 5 µM CisplatinSAS-IRTumorsphere FormationSynergistic and Significant Reduction
5 µM IbrutinibTW2.6-IRTumorsphere FormationSignificant Reduction
5 µM CisplatinTW2.6-IRTumorsphere FormationModerate Reduction
5 µM Ibrutinib + 5 µM CisplatinTW2.6-IRTumorsphere FormationSynergistic and Significant Reduction
5 µM IbrutinibSAS-IRApoptosisIncreased Apoptosis
5 µM CisplatinSAS-IRApoptosisModerately Increased Apoptosis
5 µM Ibrutinib + 5 µM CisplatinSAS-IRApoptosisSignificantly Enhanced Apoptosis
5 µM IbrutinibTW2.6-IRApoptosisIncreased Apoptosis
5 µM CisplatinTW2.6-IRApoptosisModerately Increased Apoptosis
5 µM Ibrutinib + 5 µM CisplatinTW2.6-IRApoptosisSignificantly Enhanced Apoptosis

SAS-IR and TW2.6-IR are cisplatin-resistant OSCC cell lines. Data indicates that the combination of ibrutinib and cisplatin is more effective than either agent alone in reducing cancer stem cell-like properties and inducing apoptosis.[2]

Experimental Protocols

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is used to determine the cytotoxic effects of this compound on OSCC cell lines.

Materials:

  • OSCC cell lines (e.g., SAS, TW2.6, HSC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (Ibrutinib), dissolved in DMSO

  • Cisplatin, dissolved in a suitable solvent

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed OSCC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0-20 µM) and/or cisplatin for 48 hours.

  • After treatment, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates four times with tap water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.

Tumorsphere Formation Assay

This assay assesses the effect of this compound on the cancer stem cell-like population.

Materials:

  • OSCC cells

  • Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound (Ibrutinib)

  • Cisplatin

  • Ultra-low attachment 96-well plates

  • Microscope

Procedure:

  • Dissociate OSCC cells into a single-cell suspension.

  • Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 96-well plates with serum-free sphere medium.

  • Treat the cells with the desired concentrations of this compound and/or cisplatin.

  • Incubate the plates for 7-10 days to allow for tumorsphere formation.

  • Count the number of tumorspheres (typically >50 µm in diameter) in each well under a microscope.

  • Calculate the tumorsphere formation efficiency.

Transwell Migration and Invasion Assay

This assay evaluates the effect of this compound on the migratory and invasive capabilities of OSCC cells.

Materials:

  • OSCC cells

  • Serum-free medium

  • Complete medium with FBS (as a chemoattractant)

  • This compound (Ibrutinib)

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Crystal violet solution

  • Cotton swabs

  • Microscope

Procedure:

  • For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

  • Starve the OSCC cells in serum-free medium for 24 hours.

  • Resuspend the cells in serum-free medium containing the desired concentration of this compound.

  • Seed the cells into the upper chamber of the Transwell inserts.

  • Add complete medium with FBS to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the insert with methanol and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways upon treatment with this compound.

Materials:

  • OSCC cell lysates

  • Protein lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pBTK, anti-BTK, anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat OSCC cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Mandatory Visualization

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK Activates pBTK pBTK (Active) BTK->pBTK PLCg2 PLCg2 pBTK->PLCg2 Activates CD133 CD133 pBTK->CD133 Regulates NFkB NFkB PLCg2->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival, Migration, Invasion) NFkB->Gene_Expression Promotes CD133->Gene_Expression Impacts This compound This compound (Ibrutinib) This compound->pBTK Inhibits EGFR_AKT_mTOR_Pathway cluster_membrane_egfr Cell Membrane cluster_cytoplasm_egfr Cytoplasm cluster_nucleus_egfr Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates pAKT pAKT (Active) AKT->pAKT mTOR mTOR pAKT->mTOR Activates Cell_Processes Cell Growth, Proliferation, Survival, Angiogenesis mTOR->Cell_Processes Promotes This compound This compound (Ibrutinib) This compound->pAKT Indirectly Inhibits

References

Application Note and Protocol: Sample Preparation for PF-06658607 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the sample preparation of PF-06658607, an irreversible Bruton's tyrosine kinase (BTK) inhibitor, for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol focuses on the extraction of this compound from human plasma, a common matrix in pharmacokinetic studies. The described method utilizes protein precipitation, a straightforward and effective technique for sample cleanup prior to instrumental analysis. This document is intended to guide researchers in developing robust and reliable bioanalytical methods for this compound.

Introduction

This compound, also known as Ibrutinib-yne, is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the proliferation and survival of B-cells. Dysregulation of this pathway is implicated in various B-cell malignancies. This compound covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition. Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. Mass spectrometry coupled with liquid chromatography is a powerful analytical technique for the selective and sensitive determination of small molecules like this compound in complex biological samples.[2][3][4]

This application note details a sample preparation protocol using protein precipitation, a common and efficient method for removing high-abundance proteins from plasma samples, which can interfere with the analysis of small molecule drugs.[5][6]

Chemical Properties of this compound:
PropertyValue
Chemical FormulaC₂₇H₂₄N₆O₂[1]
Molecular Weight464.52 g/mol [1]
CAS Number1621002-24-1[1]
SolubilitySoluble in DMSO (20 mg/mL)[7]

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB Proliferation B-Cell Proliferation and Survival NF_kB->Proliferation PF06658607 This compound PF06658607->BTK Irreversible Inhibition Sample_Preparation_Workflow cluster_sample_prep Sample Preparation Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard Working Solution (10 µL) Start->Add_IS Add_ACN Add Acetonitrile (150 µL) for Protein Precipitation Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant (100 µL) Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

References

Application Notes and Protocols for Detecting PF-06658607 Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for detecting the binding of PF-06658607, an alkyne-functionalized irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). Given its structure, which includes a reactive acrylamide "warhead" and an alkyne handle, this compound is amenable to a variety of detection methods, particularly those involving chemical proteomics.

Introduction to this compound

This compound, also known as Ibrutinib-yne, is a potent and selective inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[2] The presence of a terminal alkyne group allows for the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach reporter molecules such as fluorophores or biotin for visualization and enrichment.[3][4] This makes this compound a valuable tool for activity-based protein profiling (ABPP) to identify its cellular targets and off-targets.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of the parent compound, Ibrutinib, against BTK and other kinases. This data provides a strong indication of the expected potency of this compound.

TargetAssay TypeIC50 (nM)Reference
BTKCell-free0.5[5][6]
BTK (autophosphorylation)Cellular11[6]
PLCγ (phosphorylation)Cellular29[6]
ERK (phosphorylation)Cellular13[6]
ErbB4Not Specified0.25 - 3.4[6]
BTKTR-FRET Occupancy Assay5.9 (EC50)[7]
BTK (in Ramos B cells)TR-FRET Occupancy Assay72 (EC50)[7]
BTK (in PBMCs)TR-FRET Occupancy Assay92 (EC50)[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the BTK signaling pathway and the general workflow for detecting this compound binding using activity-based protein profiling.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PI3K PI3K LYN_SYK->PI3K BTK BTK LYN_SYK->BTK PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K->PIP3 PLCg2 PLCγ2 BTK->PLCg2 MAPK MAPK BTK->MAPK IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB Ca_release->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival MAPK->Cell_Survival PF06658607 This compound PF06658607->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and Inhibition by this compound.

ABPP_Workflow cluster_labeling Step 1: Labeling cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Analysis Cells Live Cells or Lysate Incubation Incubation Cells->Incubation Probe This compound (Alkyne Probe) Probe->Incubation Labeled_Proteome Labeled Proteome Incubation->Labeled_Proteome Click_Reaction CuAAC Reaction Labeled_Proteome->Click_Reaction Azide_Reporter Azide-Reporter (e.g., Biotin-Azide or Fluorescent-Azide) Azide_Reporter->Click_Reaction Tagged_Proteome Tagged Proteome Click_Reaction->Tagged_Proteome SDS_PAGE SDS-PAGE & In-gel Fluorescence Scanning Tagged_Proteome->SDS_PAGE Enrichment Streptavidin Enrichment (for Biotin tag) Tagged_Proteome->Enrichment MS LC-MS/MS Analysis Enrichment->MS Identification Target Identification & Quantification MS->Identification

Caption: General Workflow for Activity-Based Protein Profiling (ABPP) with this compound.

Experimental Protocols

Protocol 1: In-gel Fluorescence Detection of this compound Targets

This protocol describes the labeling of cellular proteins with this compound and visualization by in-gel fluorescence scanning after click chemistry with a fluorescent azide.

Materials:

  • Cell culture or tissue lysate

  • This compound (Ibrutinib-yne)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Fluorescent azide (e.g., TAMRA-azide or a Click-iT® Alexa Fluor® azide)

  • Click chemistry reaction components:

    • Copper(II) sulfate (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in an appropriate lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Labeling with this compound:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.

    • Add this compound to the lysate to a final concentration of 1-10 µM. A DMSO control should be run in parallel.

    • Incubate for 30-60 minutes at room temperature.

  • Click Chemistry Reaction:

    • Prepare a fresh "click mix" containing:

      • Fluorescent azide (final concentration 25-100 µM)

      • TCEP or Sodium Ascorbate (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO4 (final concentration 1 mM)

    • Add the click mix to the labeled lysate and incubate for 1 hour at room temperature, protected from light.

  • SDS-PAGE and Fluorescence Scanning:

    • Add 4x SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

    • Resolve the proteins on an SDS-PAGE gel.

    • Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Competitive Profiling (Optional):

    • To confirm target specificity, pre-incubate the lysate with an excess (e.g., 100-fold) of the parent compound, Ibrutinib, for 30 minutes before adding this compound. A decrease in the fluorescent signal for a specific band indicates competitive binding.

Protocol 2: Pull-down and Mass Spectrometry Identification of this compound Targets

This protocol outlines the enrichment of this compound-bound proteins using biotin-azide click chemistry, followed by identification using mass spectrometry.

Materials:

  • Cell culture or tissue lysate

  • This compound (Ibrutinib-yne)

  • Biotin-azide

  • Click chemistry reaction components (as in Protocol 1)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Reagents for in-solution or on-bead trypsin digestion

  • LC-MS/MS instrumentation

Procedure:

  • Labeling and Click Chemistry:

    • Follow steps 1 and 2 from Protocol 1.

    • For the click chemistry reaction (Step 3), substitute the fluorescent azide with biotin-azide at a final concentration of 25-100 µM.

  • Enrichment of Biotinylated Proteins:

    • Add pre-washed streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1-2 hours at room temperature with gentle rotation to capture biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins (e.g., 3 washes with PBS + 0.5% SDS, followed by 3 washes with PBS).

  • Protein Digestion and Mass Spectrometry:

    • Elute the bound proteins by boiling in SDS-PAGE loading buffer and perform in-gel trypsin digestion, or perform on-bead trypsin digestion directly.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a protein database (e.g., UniProt) to identify the enriched proteins.

    • Use quantitative proteomics methods (e.g., label-free quantification or isotopic labeling) to compare protein enrichment between the this compound-treated sample and a DMSO control to identify specific targets.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that this compound binds to its target, BTK, in intact cells by measuring the thermal stabilization of the protein upon ligand binding.[8][9]

Materials:

  • Intact cells

  • This compound (Ibrutinib-yne) or Ibrutinib

  • Cell culture medium

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody against the target protein (BTK)

  • Western blotting reagents and equipment or other protein detection methods (e.g., AlphaLISA)

Procedure:

  • Compound Treatment:

    • Treat cultured cells with the desired concentration of this compound or a vehicle control (DMSO) in cell culture medium for a specified time (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest the cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Detection:

    • Analyze the amount of soluble target protein (BTK) in each sample by Western blotting or another sensitive protein detection method.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore target engagement.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PF-06658607 Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-06658607 in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry reactions.

This compound is an alkynylated, irreversible Bruton's tyrosine kinase (BTK) inhibitor. Its terminal alkyne group allows for the covalent attachment of azide-containing reporter tags, such as fluorophores or biotin, via click chemistry, enabling proteomic analysis of on- and off-target engagement.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key components of a click chemistry reaction with this compound?

A typical CuAAC reaction mixture includes:

  • This compound: The alkyne-containing probe.

  • Azide-functionalized reporter tag: The molecule you wish to attach to this compound (e.g., a fluorescent dye-azide or biotin-azide).

  • Copper(I) catalyst: The active catalyst for the reaction, typically generated in situ from a Copper(II) source.

  • Copper(II) source: Commonly Copper(II) sulfate (CuSO₄).

  • Reducing agent: Sodium ascorbate is frequently used to reduce Cu(II) to the active Cu(I) state.

  • Copper-chelating ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and protecting sensitive biological samples.[2][3]

Q2: In what order should I add the reagents?

To minimize potential side reactions and ensure optimal catalyst activity, the following order of addition is recommended:

  • In a separate tube, premix the Copper(II) sulfate and the copper-chelating ligand.

  • In the main reaction tube, combine your sample containing this compound and the azide-reporter tag in a suitable buffer.

  • Add the premixed catalyst solution to your sample.

  • Initiate the reaction by adding freshly prepared sodium ascorbate solution.[2]

Q3: What is the recommended solvent for this compound?

This compound is soluble in DMSO at a concentration of 20 mg/mL.[1] For click chemistry reactions in aqueous buffers, it is common to prepare a stock solution of this compound in DMSO and then add it to the reaction mixture. The final concentration of DMSO should be kept as low as possible to avoid potential interference with the reaction or biological sample.

Q4: Can I perform the click reaction in a cell lysate or with live cells?

Yes, click chemistry is widely used in complex biological samples. However, several factors need to be considered:

  • Copper Toxicity: Copper can be toxic to live cells. It is essential to use a stabilizing ligand like THPTA and the lowest effective copper concentration to mitigate these effects.

  • Interfering Substances: Cellular components, particularly thiols from cysteine residues, can react with the alkyne group of this compound or chelate the copper catalyst.[4] Pre-treatment with a low concentration of hydrogen peroxide has been shown to reduce thiol interference.[4]

  • Off-Target Labeling: The parent compound of this compound, ibrutinib, is known to have off-targets.[5] It is crucial to include appropriate controls to differentiate between specific covalent binding of this compound to its targets and non-specific labeling.

Troubleshooting Guide

Low or no product yield is the most common issue encountered in click chemistry reactions. The following table outlines potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.a) Use a freshly prepared solution of a reducing agent like sodium ascorbate. b) Employ a copper-stabilizing ligand such as THPTA or BTTAA. A 5:1 ligand-to-copper ratio is often recommended.[2][6] c) Deoxygenate your reaction buffer and reagents by sparging with an inert gas like argon or nitrogen.
2. Poor Solubility of this compound or Azide Tag: Precipitation of either reactant will prevent the reaction from proceeding.a) While this compound is soluble in DMSO, ensure the final concentration in the aqueous reaction buffer does not lead to precipitation. b) Increase the proportion of organic co-solvent (e.g., DMSO, acetonitrile) in the reaction mixture, but be mindful of its potential effects on biological samples.[7]
3. Copper Sequestration: Components in the reaction mixture (e.g., thiols in proteins, certain buffer components like Tris) can chelate the copper catalyst, making it unavailable for the reaction.a) Avoid Tris-based buffers; use phosphate or HEPES buffers instead. b) Increase the concentration of the copper catalyst and ligand.[2] c) Consider adding a sacrificial metal ion like Zn(II) to bind to interfering species.[2]
4. Inaccessibility of the Alkyne or Azide Moiety: In large biomolecules, the reactive groups may be sterically hindered.a) For in vitro reactions, consider using denaturing conditions to expose the reactive sites. b) Optimize the linker length on your azide-reporter tag to improve accessibility.
5. Degraded Reagents: this compound, azide tags, and sodium ascorbate can degrade over time, especially if not stored properly.a) Store this compound and azide reagents protected from light and moisture at -20°C. b) Always use a freshly prepared solution of sodium ascorbate.
High Background Signal (in imaging or blotting) 1. Non-specific Binding of the Reporter Tag: The fluorescent or biotinylated azide may bind non-specifically to proteins or other cellular components.a) Optimize the concentration of the azide-reporter; use the lowest concentration that gives a good signal. b) Increase the number and duration of washing steps after the click reaction.
2. Off-Target Covalent Labeling by this compound: As a covalent inhibitor, this compound can bind to off-target proteins with reactive cysteines.a) Include a competition control where the sample is pre-incubated with an excess of a non-alkynylated covalent inhibitor (e.g., ibrutinib) before adding this compound. b) Perform proteomic analysis to identify labeled proteins and differentiate between expected targets and potential off-targets.[5]
3. Thiol-Alkyne Side Reactions: Cysteine residues in proteins can react directly with the alkyne group of this compound, leading to non-click labeling.[4]a) Pre-treat samples with a low concentration of hydrogen peroxide to oxidize free thiols.[4]
Reaction Inconsistency 1. Variable Oxygen Exposure: Inconsistent deoxygenation of reagents and reaction setup can lead to variable catalyst activity.a) Standardize your deoxygenation procedure. b) Ensure reaction vessels are properly sealed.
2. Purity of Reagents: Impurities in any of the components can inhibit the reaction.a) Use high-purity reagents from a reliable source.

Experimental Protocols

General Protocol for In Vitro Click Chemistry with this compound

This protocol is a starting point and should be optimized for your specific application.

Reagent Preparation:

  • This compound Stock: Prepare a 10 mM stock solution in DMSO.

  • Azide-Reporter Stock: Prepare a 10 mM stock solution in DMSO or water, depending on its solubility.

  • Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20 mM stock solution in water.

  • Ligand (THPTA) Stock: Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate Stock: Prepare a 100 mM stock solution in water. This solution must be prepared fresh before each experiment.

Reaction Setup (for a 100 µL final volume):

  • In a microcentrifuge tube, add your sample (e.g., purified protein, cell lysate) containing the target of this compound. Adjust the volume with a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final volume of 70 µL.

  • Add 1 µL of 10 mM this compound stock solution (final concentration: 100 µM). Incubate for a sufficient time to allow for covalent binding to the target.

  • Add 2 µL of 10 mM azide-reporter stock solution (final concentration: 200 µM).

  • In a separate tube, prepare the catalyst premix by adding 2.5 µL of 20 mM CuSO₄ to 12.5 µL of 50 mM THPTA (maintains a 1:5 copper-to-ligand ratio). Mix gently.

  • Add the 15 µL of the catalyst premix to the reaction tube.

  • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).

  • Incubate the reaction at room temperature for 1-2 hours.

  • Proceed with your downstream application (e.g., purification, SDS-PAGE, mass spectrometry).

Quantitative Data Summary
ParameterRecommended Starting Concentration
This compound10-100 µM
Azide-Reporter1.5 - 10 fold excess over this compound
Copper(II) Sulfate50 - 250 µM[6]
Ligand (e.g., THPTA)5-fold excess over Copper(II) Sulfate[6]
Sodium Ascorbate1 - 10 mM

Visualizations

Troubleshooting_Workflow cluster_solutions Solutions start Low or No Click Product catalyst Check Copper Catalyst Activity start->catalyst solubility Assess Reactant Solubility start->solubility reagents Verify Reagent Integrity start->reagents quenching Investigate Quenching/Interference start->quenching fresh_ascorbate fresh_ascorbate catalyst->fresh_ascorbate Use fresh sodium ascorbate ligand ligand catalyst->ligand Add/Optimize ligand (THPTA/BTTAA) degas degas catalyst->degas Deoxygenate reaction mixture cosolvent cosolvent solubility->cosolvent Increase co-solvent (DMSO/ACN) concentration concentration solubility->concentration Check final concentrations new_aliquots new_aliquots reagents->new_aliquots Use fresh aliquots of this compound and azide proper_storage proper_storage reagents->proper_storage Confirm proper storage conditions buffer buffer quenching->buffer Change buffer (avoid Tris) excess_cu excess_cu quenching->excess_cu Increase copper/ligand concentration thiol_treatment thiol_treatment quenching->thiol_treatment Pre-treat sample for thiols

Caption: Troubleshooting workflow for low or no product yield in this compound click chemistry reactions.

Experimental_Workflow A 1. Prepare Reagents (this compound, Azide, CuSO4, Ligand, Ascorbate) B 2. Incubate Sample with this compound A->B D 4. Prepare Catalyst Premix (CuSO4 + Ligand) A->D C 3. Add Azide Reporter B->C E 5. Add Catalyst Premix to Reaction C->E D->E F 6. Initiate with Sodium Ascorbate E->F G 7. Incubate at Room Temperature F->G H 8. Downstream Analysis (SDS-PAGE, MS, etc.) G->H

Caption: Recommended experimental workflow for this compound click chemistry reactions.

Signaling_Pathway_Concept cluster_cell Cellular Environment cluster_click Click Chemistry Reaction PF06658607 This compound (Alkyne Probe) BTK BTK (Target) PF06658607->BTK Covalent Binding OffTarget Off-Target Protein (e.g., with reactive Cys) PF06658607->OffTarget Potential Covalent Binding BTK_alkyne BTK-PF-06658607 OffTarget_alkyne Off-Target-PF-06658607 AzideTag Azide-Reporter Tag (e.g., Fluorophore) CuCatalyst Cu(I) Catalyst (+ Ligand, Reductant) AzideTag->CuCatalyst BTK_clicked Labeled BTK CuCatalyst->BTK_clicked OffTarget_clicked Labeled Off-Target CuCatalyst->OffTarget_clicked BTK_alkyne->CuCatalyst OffTarget_alkyne->CuCatalyst

Caption: Conceptual diagram of this compound target engagement and subsequent click chemistry labeling.

References

Technical Support Center: Optimizing PF-06658607 Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling efficiency of PF-06658607 for activity-based protein profiling (ABPP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it labeled?

This compound is an irreversible inhibitor of Bruton's tyrosine kinase (BTK) that contains a terminal alkyne group. This alkyne serves as a bioorthogonal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction," to attach a reporter tag, such as a fluorescent dye or biotin, for visualization and enrichment.[1]

Q2: What is the mechanism of action of this compound?

This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[2] This targeted covalent interaction allows for its use as a probe to measure BTK activity and occupancy.

Q3: What are the key components of the click reaction for labeling this compound?

A typical CuAAC reaction for labeling alkyne-tagged proteins includes:

  • Alkyne-labeled protein: The protein of interest that has been covalently modified by this compound.

  • Azide-functionalized reporter tag: A molecule such as a fluorescent dye or biotin containing an azide group.

  • Copper(I) catalyst: Often generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄).

  • Reducing agent: Commonly sodium ascorbate, to reduce Cu(II) to the active Cu(I) state.

  • Copper-chelating ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are used to stabilize the Cu(I) catalyst and improve reaction efficiency.[3][4]

Q4: Which buffers are compatible with the click reaction?

It is crucial to avoid amine-containing buffers like Tris, as they can chelate the copper catalyst and inhibit the reaction.[5] Phosphate-buffered saline (PBS) and triethanolamine (TEA) are commonly used and compatible buffers.[6]

Experimental Protocols

Detailed Protocol for Labeling of Cellular Proteins with this compound and In-Gel Fluorescence Analysis

This protocol is adapted from established activity-based protein profiling (ABPP) methods.[7][8][9]

1. Cell Lysate Preparation: a. Harvest cells and wash with cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) on ice. c. Determine protein concentration using a standard protein assay (e.g., BCA). d. Adjust protein concentration to 1-2 mg/mL with lysis buffer.

2. Labeling with this compound: a. To 50 µL of cell lysate, add this compound to a final concentration of 1-10 µM. b. Incubate for 30-60 minutes at 37°C.

3. Click Chemistry Reaction: a. Prepare a fresh "click mix" by adding the following reagents in order:

  • Azide-fluorophore (e.g., TAMRA-azide) to a final concentration of 100 µM.
  • THPTA to a final concentration of 1 mM.
  • Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
  • Sodium ascorbate to a final concentration of 5 mM. b. Add the click mix to the this compound-labeled lysate. c. Incubate for 1 hour at room temperature, protected from light.

4. Sample Preparation for SDS-PAGE: a. Add 4x SDS-PAGE loading buffer to the reaction mixture. b. Heat the samples at 95°C for 5 minutes.

5. In-Gel Fluorescence Scanning: a. Run the samples on a polyacrylamide gel. b. After electrophoresis, wash the gel with deionized water. c. Scan the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for your chosen fluorophore.

Troubleshooting Guides

Troubleshooting Poor Labeling Efficiency
Problem Possible Cause Recommended Solution
No or weak fluorescent signal Incomplete click reaction.Ensure all click chemistry reagents are fresh, especially the sodium ascorbate. Optimize the concentration of the azide-fluorophore (a 2- to 10-fold molar excess over the probe is a good starting point).[3]
Incompatible buffer.Avoid Tris-based buffers which inhibit the copper catalyst. Use PBS or TEA instead.[5]
Low abundance of active BTK.Use a cell line known to express high levels of BTK or stimulate the signaling pathway to increase BTK activity.
This compound degradation.Prepare fresh stock solutions of this compound in DMSO and store appropriately.
Troubleshooting High Background in In-Gel Fluorescence
Problem Possible Cause Recommended Solution
High background fluorescence across the entire gel Excess azide-fluorophore.Reduce the concentration of the azide-fluorophore in the click reaction. Perform a titration to find the optimal concentration.[4]
Non-specific binding of the fluorophore.Include a control sample that has not been treated with this compound but has undergone the click reaction to assess non-specific labeling.[5]
Contaminants in the sample or reagents.Use high-purity water and reagents. Ensure cleanliness of gel casting and running equipment.
Smearing or diffuse bands Protein degradation.Use fresh lysates and always include protease inhibitors in your lysis buffer.[10]
Protein aggregation.Over-crosslinking can cause precipitation. Try reducing the concentration of this compound or the incubation time.[10]

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Phosphorylates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Recruits & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP3 PIP3 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PKC PKC DAG->PKC NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK Antigen Antigen Antigen->BCR Activation

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.[11][12]

Experimental_Workflow start Start cell_lysis Cell Lysis & Proteome Extraction start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant probe_labeling Labeling with this compound protein_quant->probe_labeling click_reaction Click Chemistry with Azide-Reporter probe_labeling->click_reaction sds_page SDS-PAGE click_reaction->sds_page in_gel_scan In-Gel Fluorescence Scanning sds_page->in_gel_scan ms_analysis Mass Spectrometry Analysis sds_page->ms_analysis end End in_gel_scan->end ms_analysis->end

Caption: General experimental workflow for ABPP using this compound.[1][13]

Troubleshooting_Workflow start Low/No Signal or High Background? low_signal Low/No Signal start->low_signal Low Signal high_bg High Background start->high_bg High Background check_reagents Check Reagent Freshness & Concentration low_signal->check_reagents reduce_fluorophore Reduce Azide-Fluorophore Concentration high_bg->reduce_fluorophore check_buffer Verify Buffer Compatibility (No Tris) check_reagents->check_buffer optimize_probe Optimize this compound Concentration/Time check_buffer->optimize_probe solution Problem Resolved optimize_probe->solution no_solution Consult Further optimize_probe->no_solution run_no_probe_control Run No-Probe Control reduce_fluorophore->run_no_probe_control improve_washing Improve Gel Washing Steps run_no_probe_control->improve_washing improve_washing->solution improve_washing->no_solution

Caption: Troubleshooting decision tree for common labeling issues.

References

reducing non-specific binding of PF-06658607

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding of the covalent inhibitor PF-06658607 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an alkynylated irreversible inhibitor of Bruton's tyrosine kinase (BTK). Its primary mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) located in the ATP-binding pocket of BTK. This irreversible binding permanently inactivates the kinase. The presence of an alkyne group allows for the subsequent attachment of reporter tags (e.g., biotin or fluorophores) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," enabling the detection and identification of target proteins.

Q2: What is non-specific binding and why is it a concern with this compound?

Non-specific binding refers to the interaction of this compound with proteins other than its intended target, BTK. As a covalent inhibitor with a reactive electrophilic "warhead," this compound has the potential to react with other accessible nucleophilic residues, such as cysteines, on other proteins. This can lead to the identification of false-positive "hits" in proteomic experiments, making it difficult to discern the true targets of the inhibitor. High concentrations of the probe and suboptimal experimental conditions can exacerbate non-specific binding.

Q3: What are the known off-targets of BTK inhibitors like this compound?

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: High Background/Non-Specific Binding in In-gel Fluorescence or Western Blot

Possible Causes & Solutions

Possible Cause Recommended Solution
Excessive Probe Concentration Titrate the concentration of this compound to the lowest effective concentration. A typical starting point for in-cell labeling is 1-10 µM, but this should be empirically determined for your specific cell line and experimental conditions.
Insufficient Blocking Use appropriate blocking agents to saturate non-specific binding sites on the membrane (for Western blot) or within the cell lysate. Common blocking agents include 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in a suitable buffer like Tris-buffered saline with Tween 20 (TBST). For in-lysate experiments, the addition of a non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40) to the lysis buffer can help reduce non-specific hydrophobic interactions.
Inadequate Washing Increase the number and duration of wash steps after probe incubation and antibody incubations. Use a wash buffer containing a mild detergent (e.g., 0.05-0.1% Tween 20) to help remove unbound probe and antibodies.
Suboptimal Lysis Buffer The composition of the lysis buffer can influence non-specific binding. Buffers containing primary amines (e.g., Tris) at high concentrations can sometimes interfere with downstream reactions. Consider using a HEPES-based buffer. The inclusion of a low concentration of SDS (e.g., 0.1-0.2%) can improve cell lysis but may also increase background if not properly managed in subsequent steps.
Issues with Click Chemistry Non-specific labeling can occur during the click chemistry reaction itself. Ensure the optimal ratio of copper to ligand (e.g., BTTAA) and reducing agent (e.g., sodium ascorbate). Excess free azide-reporter tag can also contribute to background. It is crucial to have a higher concentration of the reducing agent than the copper sulfate.
Problem 2: Identification of Known Off-Targets or a Large Number of False Positives in Proteomics

Possible Causes & Solutions

Possible Cause Recommended Solution
High Probe Concentration As with imaging, use the lowest concentration of this compound that provides sufficient labeling of the target protein. A dose-response experiment is highly recommended.
Insufficient Competition When performing competitive profiling (pre-incubating with a non-tagged inhibitor), ensure the competitor is used at a sufficient concentration and for an adequate time to block the active site of the target protein before adding this compound.
Suboptimal Click Chemistry/Enrichment Residual, unreacted biotin-azide can bind to streptavidin beads, leading to non-specific protein pulldown. Ensure thorough removal of excess click chemistry reagents before proceeding to enrichment. Protein precipitation (e.g., with acetone or methanol/chloroform) after the click reaction can help remove these contaminants.
Non-covalent Interactions with Enrichment Resin Proteins can non-specifically bind to the streptavidin beads. Pre-clear the lysate with beads before adding the biotinylated sample and include detergents and salts in your wash buffers to disrupt weak, non-covalent interactions.

Experimental Protocols

General Protocol for Activity-Based Protein Profiling (ABPP) with this compound

This protocol provides a general workflow for identifying the targets of this compound in a cellular context. Optimization of concentrations and incubation times is crucial for each specific experimental setup.

1. Cell Culture and Treatment:

  • Culture cells of interest to the desired confluency.

  • Treat cells with this compound (e.g., 1-10 µM in DMSO) or vehicle control (DMSO) for 1-2 hours at 37°C.

2. Cell Lysis:

  • Harvest cells and wash with cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a standard assay (e.g., BCA).

3. Click Chemistry Reaction:

  • To 50-100 µg of protein lysate, add the click chemistry reaction mixture. A typical mixture includes:

    • Azide-biotin or azide-fluorophore (e.g., 100 µM)

    • TCEP (1 mM)

    • TBTA or BTTAA ligand (100 µM)

    • Copper (II) sulfate (1 mM)

  • Incubate at room temperature for 1 hour, protected from light if using a fluorescent tag.

4. Protein Precipitation (for biotin-based enrichment):

  • Precipitate proteins by adding 4 volumes of cold acetone and incubate at -20°C for at least 1 hour.

  • Centrifuge to pellet the protein and discard the supernatant.

  • Wash the pellet with cold methanol.

5. Enrichment of Biotinylated Proteins:

  • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Dilute the sample with PBS to reduce the SDS concentration to ~0.2%.

  • Add high-affinity streptavidin beads and incubate with rotation for 1-2 hours at room temperature.

  • Wash the beads extensively with buffers of decreasing stringency (e.g., PBS with 1% SDS, followed by PBS with 0.1% SDS, and finally PBS alone).

6. Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer).

  • Perform in-gel or on-bead tryptic digestion.

  • Analyze the resulting peptides by LC-MS/MS.

Data Presentation

While specific IC50 values for this compound are not widely published, the following table provides IC50 values for the closely related BTK inhibitor, ibrutinib, against BTK and a selection of off-target kinases to illustrate the concept of a selectivity profile. Researchers should perform their own quantitative experiments to determine the specific selectivity of this compound.

Table 1: Illustrative IC50 Values for Ibrutinib Against a Panel of Kinases

KinaseIC50 (nM)
BTK 0.5
BLK0.8
BMX1.0
TEC2.0
ITK5.0
EGFR5.8
JAK316
HER2 (ERBB2)9.4
HER4 (ERBB4)7.9

Data is compiled from various sources and should be considered illustrative. Actual values may vary depending on the assay conditions.

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB PF06658607 This compound PF06658607->BTK inhibits Antigen Antigen Antigen->BCR binds ABPP_Workflow start Start: Cells in Culture treatment Treat with this compound (or vehicle control) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis click Click Chemistry: Add Azide-Biotin lysis->click precip Protein Precipitation (e.g., Acetone) click->precip enrich Enrichment: Streptavidin Beads precip->enrich wash Wash Beads enrich->wash digest On-Bead Tryptic Digestion wash->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: Target Identification lcms->analysis end End: List of Potential Targets analysis->end

References

PF-06658607 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PF-06658607, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it in a dry and dark environment.[1] Different suppliers provide slightly varying recommendations, which are summarized in the table below for easy comparison. For maximal shelf life, storage at -20°C is advised.

2. How should I store stock solutions of this compound?

Stock solutions of this compound, typically prepared in dimethyl sulfoxide (DMSO), should be stored at low temperatures to maintain their integrity. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.

3. Is this compound sensitive to light?

While specific photostability studies for this compound are not publicly available, the general recommendation from suppliers to store the compound in a "dark" place suggests potential light sensitivity.[1] Therefore, it is best practice to protect both the solid compound and its solutions from light exposure by using amber vials or by wrapping containers in aluminum foil.

4. What is the solubility of this compound?

This compound is soluble in DMSO, with a reported solubility of 20 mg/mL.[2] For aqueous solutions, it is common to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer.

5. How can I prepare a working solution of this compound for in vivo experiments?

Several formulations can be used to prepare this compound for in vivo administration. Here are a few examples:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation can achieve a solubility of at least 2.5 mg/mL.

  • 10% DMSO, 90% (20% SBE-β-CD in Saline): This is another option for achieving a clear solution.

  • 10% DMSO, 90% Corn Oil: This formulation is also reported to yield a clear solution.

It is crucial to prepare these solutions fresh and to observe for any precipitation. If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.

Stability and Storage Data Summary

FormStorage TemperatureDurationRecommendations
Solid Room TemperatureNot specifiedGeneral handling and shipping.[1]
0 - 4°CShort-term (days to weeks)Store in a dry, dark place.[1]
-20°CLong-term (months to years)Ideal for long-term storage.[1]
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for long-term solution storage.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in aqueous solution Low aqueous solubility of this compound.- Increase the percentage of organic co-solvent (e.g., DMSO), but be mindful of its effect on your experimental system.- Use a different formulation, such as one containing PEG300, Tween-80, or SBE-β-CD.- Gentle warming and sonication can help redissolve the compound.
Inconsistent experimental results Degradation of this compound stock solution.- Prepare fresh stock solutions regularly.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at -80°C for long-term use.
Inaccurate concentration of the stock solution.- Ensure the solid compound is fully dissolved in DMSO before making further dilutions.- Use a calibrated balance for weighing the solid compound.
Low or no inhibitory activity Inactive compound due to improper storage.- Verify the storage conditions of your compound against the recommended guidelines.- Use a fresh vial of the compound if degradation is suspected.
Insufficient incubation time for covalent modification.- As an irreversible inhibitor, this compound requires time to form a covalent bond with BTK. Optimize the incubation time in your assay.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of solid this compound (Molecular Weight: 464.52 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.645 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Solid & Solution) start->check_storage check_prep Review Solution Preparation (Weighing, Dissolution) start->check_prep check_protocol Examine Experimental Protocol (Incubation Time, Concentrations) start->check_protocol improper_storage Improper Storage Detected check_storage->improper_storage prep_error Preparation Error Identified check_prep->prep_error protocol_issue Protocol Issue Suspected check_protocol->protocol_issue new_compound Use a Fresh Vial of this compound improper_storage->new_compound remake_solution Prepare Fresh Stock Solution prep_error->remake_solution optimize_protocol Optimize Assay Parameters protocol_issue->optimize_protocol end Consistent Results new_compound->end remake_solution->end optimize_protocol->end

Caption: A troubleshooting workflow for addressing inconsistent experimental results.

Signaling_Pathway BCR B-cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream phosphorylates PF06658607 This compound (Irreversible Inhibitor) PF06658607->BTK covalently binds and inhibits Proliferation B-cell Proliferation and Survival Downstream->Proliferation promotes

Caption: The inhibitory action of this compound on the BTK signaling pathway.

References

improving signal-to-noise ratio with PF-06658607 probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using PF-06658607 probes to improve the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as Ibrutinib-yne, is an alkynylated, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is designed as a chemical probe for activity-based protein profiling (ABPP) and chemical proteomics. Its primary use is to identify the on- and off-target binding sites of covalent kinase inhibitors. The terminal alkyne group serves as a handle for "click chemistry," allowing for the attachment of reporter tags for visualization or enrichment.

Q2: How does this compound help in improving the signal-to-noise ratio?

In the context of chemical proteomics, "signal" refers to the specific, covalent binding of the probe to its intended target (BTK) and other true off-targets. "Noise" can be considered non-specific binding, background from unbound probe, and interference from highly abundant proteins. This compound helps improve this ratio by:

  • Covalent Binding: Forming a stable, covalent bond with its targets, which can withstand stringent washing steps to remove non-specifically bound proteins.

  • Targeted Enrichment: The alkyne handle allows for the highly specific attachment of a biotin tag via click chemistry. This enables the enrichment of probe-labeled proteins from a complex mixture, thereby increasing their concentration relative to background proteins before analysis by mass spectrometry.

Q3: What are the key components of a typical experiment using this compound?

A standard workflow involves:

  • Labeling: Incubating the probe with live cells or cell lysates to allow for covalent modification of target proteins.

  • Click Chemistry: Attaching a reporter tag (e.g., biotin for enrichment, or a fluorophore for in-gel visualization) to the alkyne handle of the probe.

  • Enrichment/Visualization: Using the reporter tag to either enrich the labeled proteins (e.g., with streptavidin beads for biotin) or visualize them (e.g., by scanning a gel for fluorescence).

  • Analysis: Identifying and quantifying the labeled proteins, typically by mass spectrometry.

Q4: Can this compound be used in living cells?

Yes, this compound is cell-permeable and can be used for labeling experiments in intact, living cells.[1] However, optimal concentration and incubation times need to be determined to ensure sufficient target engagement without causing significant cellular toxicity.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Target Engagement

Possible Causes & Solutions

CauseRecommended Solution
Insufficient Probe Concentration Increase the concentration of this compound. A typical starting point for cellular experiments is in the low micromolar to high nanomolar range.
Short Incubation Time Extend the incubation time to allow for sufficient covalent bond formation. This can range from 30 minutes to several hours.
Poor Cell Permeability While generally cell-permeable, issues can arise in certain cell types.[2] If suspected, perform a positive control experiment using cell lysate instead of intact cells.
Probe Degradation Ensure the probe is stored correctly, typically at -20°C or -80°C, and protected from light. Prepare fresh stock solutions in DMSO.
Inefficient Click Chemistry Optimize the click chemistry reaction conditions. Ensure the use of fresh reagents, particularly the copper(I) catalyst and the reducing agent (e.g., sodium ascorbate).
Target Not Expressed Confirm that your cellular model expresses the target protein (BTK) at detectable levels using methods like Western blotting.
Issue 2: High Background or Non-Specific Binding

Possible Causes & Solutions

CauseRecommended Solution
Excessive Probe Concentration Reduce the concentration of this compound to minimize non-specific interactions.
Inefficient Removal of Unbound Probe Improve the washing steps after labeling and before enrichment. The use of a denaturing lysis buffer can help disrupt weaker, non-covalent interactions.
Click Chemistry Side Reactions The copper catalyst in click chemistry can sometimes lead to non-specific labeling. Ensure the use of a copper-chelating ligand like TBTA or THPTA. In some cases, copper-free click chemistry methods can be considered.
Contamination of Streptavidin Beads Pre-clear your lysate with streptavidin beads before adding the biotinylated sample to reduce non-specific binding of abundant proteins to the beads.
Thiol Interference Thiol groups on proteins can sometimes react with the alkyne group of the probe.[3] Pre-treating cells with a low concentration of hydrogen peroxide can help mitigate this, though this should be done with caution as it can alter the cellular redox state.[3]
Issue 3: Mass Spectrometry Analysis Problems

Possible Causes & Solutions

CauseRecommended Solution
Ion Suppression from Salts Ensure that the final peptide sample is thoroughly desalted. The presence of non-volatile salts like NaCl or PBS can severely suppress the analyte signal.[4][5] Use volatile buffers like ammonium bicarbonate where possible.
Interference from Detergents Avoid using non-ionic detergents like Triton X-100 or Tween, as they are difficult to remove and cause significant ion suppression.[6][7] If a detergent is necessary for lysis, use an MS-compatible one (e.g., SDS, which can be removed by precipitation or specialized columns).
Contamination with Polymers (e.g., PEG) Be mindful of sources of polyethylene glycol (PEG), which can be present in some lab consumables and detergents.[4] PEG ionizes very well and can mask the signals from your peptides of interest.[4]
Poor Peptide Recovery Peptides can be lost due to adsorption to plasticware, especially at low concentrations.[8] Use low-binding tubes and pipette tips for sample preparation and storage.

Quantitative Data

Table 1: Recommended Starting Concentrations and Incubation Times for this compound
ApplicationProbe Concentration (starting point)Incubation Time (starting point)Notes
Intact Cell Labeling 1 - 10 µM1 - 3 hoursOptimize for your specific cell line to balance labeling efficiency and cell viability.[9]
Cell Lysate Labeling 0.5 - 5 µM30 - 60 minutesGenerally requires lower concentrations and shorter incubation times than intact cells.
In-gel Fluorescence Scanning 1 µM30 minutes (lysate)After click-chemistry with a fluorescent azide.
Proteomic Profiling (MS) 1 - 5 µM1 - 2 hours (cells)Requires subsequent biotinylation, enrichment, and on-bead digestion.
Table 2: Example Selectivity Data for a Covalent Kinase Inhibitor

This table illustrates the type of data that can be obtained using this compound in a competitive profiling experiment to determine the selectivity of a test inhibitor.

Target KinaseInactivation Efficiency (k_inact/K_i) (M⁻¹s⁻¹)Selectivity vs. BTK
BTK (On-target) 2.4 x 10⁴1x
TEC 1.2 x 10³20x
ITK 8.0 x 10²30x
EGFR < 1.0 x 10¹>2400x
JAK3 < 1.0 x 10¹>2400x
(Data is representative and based on principles from studies on BTK inhibitors.[10])

Experimental Protocols

Protocol 1: Labeling of Intact Cells with this compound
  • Cell Culture: Plate cells at an appropriate density and grow to 80-90% confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5 µM).

  • Labeling: Remove the existing medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells for the desired time (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Harvesting: After incubation, wash the cells twice with cold PBS to remove unbound probe.

  • Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer for general applications, or a urea-based buffer for mass spectrometry).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA). The lysate is now ready for click chemistry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
  • Reagent Preparation: Prepare fresh stock solutions of:

    • Azide-reporter tag (e.g., Azide-PEG3-Biotin): 10 mM in DMSO.

    • Copper(II) sulfate (CuSO₄): 50 mM in water.

    • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO.

    • Sodium Ascorbate: 100 mM in water (prepare immediately before use).

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order (for a 1 mg protein lysate sample):

    • Protein lysate (from Protocol 1): up to 1 mg in a final volume of ~450 µL with PBS.

    • Azide-reporter tag: 5 µL (final concentration 100 µM).

    • TCEP: 10 µL (final concentration 1 mM).

    • TBTA: 15 µL (final concentration 300 µM).

    • CuSO₄: 10 µL (final concentration 1 mM).

  • Initiation: Add 10 µL of freshly prepared sodium ascorbate (final concentration 2 mM) to initiate the reaction.

  • Incubation: Vortex the mixture and incubate at room temperature for 1 hour, protected from light.

  • Downstream Processing: The protein sample is now tagged and can be processed for enrichment (if biotinylated) or analyzed directly by SDS-PAGE (if fluorescently tagged).

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG PKC PKCβ DAG->PKC NFkB NF-κB Activation (Survival, Proliferation) PKC->NFkB pathway activation Antigen Antigen Antigen->BCR Antigen Binding

BTK Signaling Pathway

ABPP_Workflow cluster_analysis Analysis start Start: Intact Cells or Cell Lysate probe Incubate with This compound Probe start->probe wash Wash / Lyse (remove unbound probe) probe->wash click Click Chemistry: Add Azide-Reporter Tag (e.g., Biotin or Fluorophore) wash->click enrich Enrichment (Streptavidin Beads for Biotin) click->enrich Biotin Tag gel SDS-PAGE & In-Gel Fluorescence Scan click->gel Fluorophore Tag digest On-Bead Digestion (Trypsin) enrich->digest ms LC-MS/MS Analysis (Protein ID & Quant) digest->ms

This compound Experimental Workflow

Troubleshooting_Tree start Problem: Low Signal-to-Noise Ratio q1 Is the signal low? start->q1 a1_yes Increase Probe Concentration Increase Incubation Time Check Target Expression q1->a1_yes Yes a1_no Proceed to Background Check q1->a1_no No q2 Is the background high? a2_yes Decrease Probe Concentration Improve Wash Steps Optimize Click Chemistry Pre-clear with Beads q2->a2_yes Yes a2_no Check MS Performance q2->a2_no No a1_no->q2 ms_check Review MS Data: Check for Ion Suppression (Salts, Detergents) a2_no->ms_check

Troubleshooting Decision Tree

References

PF-06658607 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving PF-06658607. The information provided addresses common issues related to the degradation of this compound and offers guidance on prevention.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to adhere to recommended storage conditions. For short-term storage (days to weeks), the compound should be kept in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), it is recommended to store it at -20°C.[1][2] Stock solutions, typically prepared in DMSO, can be stored at -20°C for several months.[2] One supplier suggests that stock solutions can be stored at -80°C for up to six months.[3]

Q2: How should I prepare stock solutions of this compound to minimize degradation?

A2: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO. For higher concentrations, ultrasonic assistance may be necessary.[2][4] It is advisable to prepare fresh working solutions from the stock for your experiments. If you need to store the stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively published, its chemical structure suggests potential areas of instability. The acrylamide moiety is a key structural feature that can be susceptible to degradation.[5] Potential degradation pathways may include:

  • Hydrolysis: The amide bond in the acrylamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid derivative.

  • Oxidation: The pyrazolopyrimidine core and other electron-rich parts of the molecule could be susceptible to oxidation.

  • Metabolism: In biological systems, this compound may be subject to metabolic degradation. As a Bruton's tyrosine kinase (BTK) inhibitor, its metabolism might involve pathways common to other kinase inhibitors, such as oxidation and hydroxylation.[5][6] The ubiquitin-proteasome system is a major pathway for the degradation of many protein kinases, which could be relevant in a cellular context.[7][8][9]

Q4: How can I monitor the degradation of this compound in my samples?

A4: To monitor the degradation of this compound, stability-indicating analytical methods are recommended.[10] A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[11][12] This method can separate the parent compound from its degradation products. For structural elucidation of any degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[10][13]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity in Experiments

Possible Cause: The compound may be degrading in your experimental media or under your specific experimental conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that your stock solutions and solid compound are stored according to the recommended guidelines (see FAQ 1).

  • Assess Media Stability: Perform a short-term stability study of this compound in your experimental buffer or cell culture medium.

    • Incubate the compound in the medium for the duration of your experiment.

    • At various time points, take aliquots and analyze them by RP-HPLC to quantify the amount of remaining parent compound.

  • pH and Temperature Effects: Evaluate the pH and temperature of your experimental setup. Extreme pH values or high temperatures can accelerate hydrolysis of the acrylamide group.

  • Minimize Light Exposure: Protect your samples from light, as photolytic degradation can occur, although for some similar compounds, it is not the primary degradation pathway.[14][15][16]

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Possible Cause: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves subjecting the compound to harsh conditions to intentionally induce degradation. A typical protocol is provided in the "Experimental Protocols" section below.

  • Characterize Degradants: Use LC-MS to determine the mass of the unknown peaks. This information can help in proposing the structures of the degradation products.

  • Optimize Chromatography: Adjust your HPLC method (e.g., gradient, mobile phase composition) to ensure good separation between the parent compound and all degradation products.[11]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ConditionTemperatureDurationReference
Short-term 0 - 4°CDays to Weeks[1]
Long-term -20°CMonths to Years[1][2]
Stock Solution (-80°C) -80°CUp to 6 months[3]
Stock Solution (-20°C) -20°CUp to 1 month[3]
Table 2: Example Data from a Forced Degradation Study of this compound (Hypothetical)
Stress ConditionTimeTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acidic (0.1 M HCl) 24 hours60°C15%Hydrolysis of acrylamide
Basic (0.1 M NaOH) 24 hours60°C25%Hydrolysis of acrylamide
Oxidative (3% H₂O₂) 24 hoursRoom Temp30%N-oxide formation
Thermal 48 hours80°C5%Minor degradants
Photolytic (UV light) 24 hoursRoom Temp<2%Not a major pathway

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.[14][15][16]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Control Sample: Keep 1 mL of the stock solution at -20°C.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating RP-HPLC method.

  • If significant degradation is observed, analyze the stressed samples by LC-MS to identify the mass of the degradation products.

Mandatory Visualizations

PF_06658607_Degradation_Pathway cluster_main Hypothetical Degradation Pathway of this compound PF_06658607 This compound (Acrylamide Moiety Intact) Hydrolysis_Product Hydrolysis Product (Carboxylic Acid Formation) PF_06658607->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidation Product (e.g., N-oxide) PF_06658607->Oxidation_Product Oxidation (e.g., H₂O₂)

Caption: Hypothetical degradation pathways of this compound.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by RP-HPLC neutralize->analyze characterize Characterize Degradants by LC-MS analyze->characterize end Identify Degradation Pathways characterize->end

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Unexpected Degradation action_node action_node start Unexpected Degradation Observed? check_storage Storage Conditions Correct? start->check_storage check_media Media Stability Checked? check_storage->check_media Yes correct_storage Correct storage and re-run check_storage->correct_storage No check_params pH/Temp within Acceptable Range? check_media->check_params Yes run_stability Run media stability study check_media->run_stability No adjust_params Adjust experimental parameters check_params->adjust_params No end Problem Resolved check_params->end Yes correct_storage->end run_stability->end adjust_params->end

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Overcoming Resistance to BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating resistance to Bruton's Tyrosine Kinase (BTK) inhibitors, with a focus on agents like PF-06658607 (Rilzabrutinib).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Rilzabrutinib), and how does its mechanism differ from first-generation BTK inhibitors like ibrutinib?

A1: this compound, also known as Rilzabrutinib, is an oral, selective Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Unlike first-generation inhibitors such as ibrutinib which are irreversible covalent inhibitors, Rilzabrutinib is described as a reversible covalent inhibitor.[2][3] While irreversible inhibitors form a permanent covalent bond with a cysteine residue (C481) in the BTK active site, Rilzabrutinib's unique binding mechanism allows it to maintain high efficacy and target occupancy with the potential for reduced off-target effects.[3][4][5] This reversible nature is a key distinction, particularly in the context of overcoming specific resistance mutations.[4]

Q2: What are the primary mechanisms of acquired resistance to irreversible covalent BTK inhibitors (e.g., ibrutinib)?

A2: Acquired resistance to irreversible BTK inhibitors is predominantly driven by genetic mutations that restore BTK activity despite the presence of the drug.[6] The most common mechanism is a point mutation in the BTK gene at position 481, substituting the cysteine residue with serine (C481S).[7][8] This mutation prevents the formation of the essential covalent bond, rendering the inhibitor much less effective.[9] A secondary mechanism involves gain-of-function mutations in PLCG2 (Phospholipase C gamma 2), a direct downstream substrate of BTK.[7][9][10] These mutations can lead to autonomous B-cell receptor (BCR) pathway activation, bypassing the need for BTK activity.[9][11]

Q3: Can this compound (Rilzabrutinib) overcome resistance mediated by the BTK C481S mutation?

A3: Yes. Because this compound is a non-covalent (reversible) inhibitor, its binding is not dependent on the Cys481 residue required by irreversible inhibitors.[4][12] This allows it to effectively inhibit the kinase activity of both wild-type BTK and the C481S mutant.[4][8] Preclinical data shows that while the IC50 of ibrutinib increases dramatically against the C481S mutant, Rilzabrutinib maintains potent inhibitory activity in the low nanomolar range.[4] This makes it a promising strategy for patients who have developed resistance to covalent BTK inhibitors due to this specific mutation.[12]

Q4: What are the emerging resistance mechanisms to non-covalent/reversible BTK inhibitors?

A4: As the use of non-covalent inhibitors increases, novel resistance mechanisms are being identified. Resistance arises through new, on-target BTK mutations clustered in the kinase domain, distinct from C481.[12][13] These include mutations such as V416L, A428D, T474I, and L528W.[13][14] These "variant" mutations can impair drug binding or alter kinase function.[15] Additionally, mutations in the downstream effector PLCG2 can also confer resistance to non-covalent inhibitors, allowing the cell to escape from BTK inhibition. Some of these mutations may confer cross-resistance to both covalent and non-covalent inhibitors.[13][14]

Q5: What are the main therapeutic strategies being explored to overcome BTK inhibitor resistance?

A5: Several strategies are in development to address resistance:

  • Next-Generation Inhibitors: The primary strategy for C481S-mediated resistance is the use of non-covalent BTK inhibitors (e.g., pirtobrutinib, rilzabrutinib) that are effective against this mutation.[16]

  • Combination Therapies: Combining BTK inhibitors with drugs targeting other pathways, such as PI3K inhibitors or BCL2 antagonists (e.g., venetoclax), shows promise in preventing or overcoming resistance.[16][17]

  • BTK Degraders: Proteolysis-targeting chimeras (PROTACs) are an emerging class of drugs that do not just inhibit BTK but target it for complete degradation by the cell's ubiquitin-proteasome system.[17] This approach may be effective against both kinase-active and "kinase-dead" scaffolding mutants.[8][14]

Troubleshooting Guides

Guide 1: Investigating Acquired Resistance in Vitro

This guide provides a workflow for researchers whose cultured cells, previously sensitive to a BTK inhibitor, begin to show signs of resistance.

Q: My cell line, previously sensitive to a covalent BTK inhibitor, now requires a much higher concentration to achieve the same effect. How should I investigate this?

A: This suggests the development of acquired resistance. A systematic approach is required to identify the mechanism:

  • Confirm Resistance Phenotype: The first step is to quantitatively confirm the shift in sensitivity.

    • Action: Perform a dose-response curve and calculate the new IC50 value using a cell viability assay (see Protocol 1). A significant increase (e.g., >10-fold) in the IC50 value confirms resistance.

  • Screen for Primary Covalent Resistance Mutation: The most common cause of resistance to inhibitors like ibrutinib is the C481S mutation.

    • Action: Extract genomic DNA from both the resistant and the parental (sensitive) cell lines. Perform Sanger sequencing or droplet digital PCR (ddPCR) on the region of the BTK gene spanning codon 481.

  • Investigate Downstream Mutations: If the BTK C481S mutation is not found, the resistance may be in a downstream signaling molecule.

    • Action: Sequence the hotspot regions of the PLCG2 gene, particularly exons 20, 24, and 27, where gain-of-function mutations are known to occur.[10][18]

  • Screen for Non-Covalent Resistance Mutations: If both BTK C481 and PLCG2 are wild-type, consider the possibility of other, less common BTK mutations.

    • Action: Perform next-generation sequencing (NGS) of the entire BTK kinase domain to identify variant mutations (e.g., T474I, L528W) that can confer resistance.[14]

  • Assess Pathway Activation: Biochemical analysis can confirm if the BCR pathway is reactivated.

    • Action: Perform a Western blot (see Protocol 2) to analyze the phosphorylation status of key signaling proteins. In resistant cells, you may observe restored phosphorylation of BTK (p-BTK) and/or PLCγ2 (p-PLCγ2) in the presence of the inhibitor.

G start_node Reduced Inhibitor Efficacy Observed process_node process_node decision_node decision_node result_node result_node neg_result_node neg_result_node start Reduced Inhibitor Efficacy Observed ic50 Perform IC50 Assay (Protocol 1) start->ic50 confirm_resist Resistance Confirmed? ic50->confirm_resist check_culture Check Culture Conditions (Contamination, Drug Stability) confirm_resist->check_culture No seq_btk Sequence BTK (Codon 481) confirm_resist->seq_btk Yes c481s_found C481S Mutation? seq_btk->c481s_found c481s_mechanism Mechanism: Covalent Inhibitor Evasion c481s_found->c481s_mechanism Yes seq_plcg2 Sequence PLCG2 (Hotspot Exons) c481s_found->seq_plcg2 No plcg2_found PLCG2 Mutation? seq_plcg2->plcg2_found plcg2_mechanism Mechanism: Downstream Bypass Activation plcg2_found->plcg2_mechanism Yes seq_btk_ngs NGS of BTK Kinase Domain & Western Blot (Protocol 2) plcg2_found->seq_btk_ngs No other_mechanism Mechanism: Variant BTK Mutation or Bypass Pathway Activation seq_btk_ngs->other_mechanism

Caption: Troubleshooting workflow for identifying resistance mechanisms in vitro.

Data Summary Tables

Table 1: Comparative Activity (IC50) of BTK Inhibitors against Wild-Type and C481S Mutant BTK

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of different inhibitors. Note the significant loss of potency for the covalent inhibitor ibrutinib against the C481S mutant, whereas the reversible inhibitor Rilzabrutinib retains high potency.

InhibitorClassTargetIC50 (Wild-Type BTK)IC50 (BTK C481S Mutant)Reference
IbrutinibCovalent, IrreversibleBTK~0.9 nM>1000 nM[4][19]
Rilzabrutinib (this compound)Covalent, ReversibleBTK~0.8 nM (Cellular)~1.2 nM (Cellular)[3][4]
PirtobrutinibNon-Covalent, ReversibleBTK~3.0 nM~3.0 nM[20]

Values are approximate and can vary based on assay conditions.

Table 2: Common Acquired Mutations Conferring Resistance to BTK Inhibitors

This table lists key mutations associated with resistance to different classes of BTK inhibitors.

Inhibitor ClassGeneMutation ExamplesConsequenceReference
Covalent, Irreversible BTKC481S, C481RPrevents covalent drug binding[9]
PLCG2R665W, L845F, S707YGain-of-function, BTK bypass[9]
Non-Covalent, Reversible BTKT474I (Gatekeeper)Impairs non-covalent drug binding[13][14]
BTKL528W (Kinase-Impaired)Impairs binding, maintains scaffolding
BTKV416L, A428DImpairs non-covalent drug binding[13]
PLCG2VariousGain-of-function, BTK bypass[13]

Key Experimental Protocols

Protocol 1: Determination of IC50 via Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general method for determining the drug concentration that inhibits 50% of cell growth, a critical measurement for assessing drug potency and resistance.

  • Cell Plating: Seed suspension or adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to acclimate for 24 hours.[21]

  • Drug Preparation: Prepare a 2x concentrated serial dilution of the BTK inhibitor (e.g., this compound) in culture medium. A typical range might be from 10 µM down to 0.1 nM, including a vehicle-only control (e.g., 0.1% DMSO).[21]

  • Cell Treatment: Add an equal volume of the 2x drug dilutions to the corresponding wells of the 96-well plate, halving the drug concentration to 1x. Incubate for a standard period (e.g., 48 or 72 hours) under normal culture conditions.

  • Viability Assessment:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer and read the absorbance at the appropriate wavelength (e.g., 570 nm).[21]

    • For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix briefly, and incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data by setting the vehicle-only control as 100% viability and a no-cell control as 0%. Plot the normalized viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of BTK Signaling Pathway Activation

This protocol is used to qualitatively assess the activity of the BTK signaling pathway by measuring the phosphorylation of key proteins.

  • Cell Treatment and Lysis:

    • Culture cells to a sufficient density (e.g., 1-2 x 10^6 cells/mL).

    • Pre-treat cells with the BTK inhibitor at the desired concentration (e.g., 10x IC50) or vehicle control for 1-2 hours.[22]

    • Stimulate the B-cell receptor pathway by adding anti-IgM to the medium for 5-10 minutes to induce BTK phosphorylation.[22]

    • Immediately place cells on ice, pellet them by centrifugation, and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[22]

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • anti-phospho-BTK (Tyr223)

      • anti-Total BTK

      • anti-phospho-PLCγ2 (Tyr1217)

      • anti-Total PLCγ2

      • anti-GAPDH or β-Actin (as a loading control)[24]

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[23]

Signaling Pathway & Mechanism Diagrams

G receptor_node receptor_node kinase_node kinase_node effector_node effector_node outcome_node outcome_node BCR BCR LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates (pTyr223 auto-P) DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC_Ca PKC / Ca²⁺ Flux DAG_IP3->PKC_Ca NFkB NF-κB / NFAT PKC_Ca->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: The canonical B-Cell Receptor (BCR) signaling pathway mediated by BTK.

G cluster_0 Wild-Type BTK (Cys481) cluster_1 Mutant BTK (Ser481) wt_btk BTK (Cys481) mut_btk BTK (Ser481) ibrutinib Ibrutinib (Irreversible Covalent) ibrutinib->wt_btk Forms Irreversible Covalent Bond ibrutinib->mut_btk Binding Blocked rilzabrutinib This compound (Reversible) p1 rilzabrutinib->p1 p1->wt_btk Reversible Binding p1->mut_btk Reversible Binding p2

References

refining PF-06658607 concentration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Refining PF-06658607 Concentration for Optimal Results

Disclaimer

This document provides technical guidance on the use of this compound, an irreversible Bruton's tyrosine kinase (BTK) inhibitor. Information regarding typical concentrations and experimental protocols is largely based on published data for the structurally and functionally similar BTK inhibitor, Ibrutinib, as specific data for this compound is limited in publicly available literature. Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.

There may be confusion between this compound (a BTK inhibitor) and other Pfizer compounds with similar naming conventions, such as IRAK4 inhibitors. Please ensure you are working with the correct compound for your research goals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on data from its analogue, Ibrutinib, a good starting point for most cell-based assays is in the range of 0.1 to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q2: How should I prepare and store this compound?

A2: this compound is typically soluble in DMSO. For a stock solution, dissolve the compound in DMSO to a concentration of 10-20 mM. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Be aware of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1%.

Q3: What are the known off-target effects of this compound?

A3: As a covalent inhibitor, this compound has the potential for off-target activity. While specific off-target effects for this compound are not extensively documented in public literature, studies on other covalent BTK inhibitors like Ibrutinib have identified off-target interactions with other kinases containing a susceptible cysteine residue in their active site. It is advisable to perform target engagement and selectivity profiling assays to understand the activity of this compound in your system.

Q4: How can I confirm that this compound is engaging its target (BTK) in my cells?

A4: Target engagement can be confirmed by several methods. A common approach is to perform a Western blot to assess the phosphorylation status of BTK at Tyr223 and its downstream substrate PLCγ2. A decrease in the phosphorylation of these proteins upon treatment with this compound indicates target engagement and inhibition. More advanced techniques include cellular thermal shift assays (CETSA) or using a probe-based chemoproteomic approach.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Cell Toxicity at Low Concentrations - Cell line is highly sensitive to BTK inhibition. - Off-target toxicity. - High final DMSO concentration.- Perform a detailed dose-response curve starting from a very low concentration (e.g., 1 nM). - Test the compound in a BTK-knockout or BTK-negative cell line to assess off-target effects. - Ensure the final DMSO concentration is below 0.1%.
No or Weak Inhibitory Effect - Insufficient concentration of this compound. - Short incubation time. - Compound degradation. - Cell line is resistant to BTK inhibition.- Increase the concentration range in your dose-response experiment. - As this compound is an irreversible inhibitor, a longer incubation time may be required to observe its effect. Try a time-course experiment (e.g., 24, 48, 72 hours). - Prepare fresh dilutions from a new stock aliquot. - Confirm BTK expression in your cell line.
Inconsistent Results Between Experiments - Variability in cell seeding density. - Inconsistent incubation times. - Instability of the compound in culture medium. - Passage number of cells.- Use a consistent cell seeding density for all experiments. - Standardize all incubation times. - Prepare fresh compound dilutions for each experiment. - Use cells within a consistent and low passage number range.

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO

  • Cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium. A common starting range is 0.01 to 100 µM. Include a vehicle control (DMSO only).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blot for BTK Pathway Inhibition

This protocol is to assess the inhibitory effect of this compound on BTK signaling.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Phospho-BTK (Tyr223) (1:1000 dilution)

    • Total BTK (1:1000 dilution)

    • Phospho-PLCγ2 (Tyr759) (1:1000 dilution)

    • Total PLCγ2 (1:1000 dilution)

    • β-Actin (1:5000 dilution) as a loading control

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with various concentrations of this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of BTK and PLCγ2.

Covalent Kinase Inhibitor Target Engagement Assay (Chemoproteomics)

This is a generalized protocol to identify the cellular targets of this compound. This compound's alkyne handle makes it suitable for click chemistry-based target identification.

Materials:

  • This compound

  • Azide-biotin conjugate

  • Copper(I)-catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand for the copper (e.g., TBTA)

  • Streptavidin beads

  • Mass spectrometry facility

Procedure:

  • Treat cells with this compound for a specified time. Include a DMSO control.

  • Lyse the cells and perform a click chemistry reaction by adding the azide-biotin conjugate, copper(I)-catalyst, and ligand to the cell lysate. This will attach a biotin tag to proteins covalently bound to this compound.

  • Enrich the biotin-tagged proteins using streptavidin beads.

  • Elute the bound proteins from the beads.

  • Identify the proteins by mass spectrometry.

  • Compare the protein profiles from this compound-treated and DMSO-treated samples to identify specific targets.

Signaling Pathway and Experimental Workflow Diagrams

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK BTK_inactive BTK (inactive) SYK->BTK_inactive BTK_active p-BTK (active) BTK_inactive->BTK_active Autophosphorylation PLCg2_inactive PLCγ2 (inactive) BTK_active->PLCg2_inactive PLCg2_active p-PLCγ2 (active) PLCg2_inactive->PLCg2_active DAG DAG PLCg2_active->DAG IP3 IP3 PLCg2_active->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB NFAT NFAT Ca_release->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression PF06658607 This compound PF06658607->BTK_inactive Irreversible Inhibition

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Seeding B 2. Compound Treatment (Dose-Response) A->B C 3. Incubation (Time-Course) B->C D 4. Assay C->D E Cell Viability (e.g., Resazurin) D->E F Western Blot (p-BTK, p-PLCγ2) D->F G Target Engagement (Chemoproteomics) D->G H 5. Data Analysis (IC50, Inhibition) E->H F->H G->H I 6. Optimal Concentration Determination H->I

Caption: Workflow for determining the optimal concentration of this compound.

Technical Support Center: Troubleshooting Mass Spectrometry Data for PF-06658607

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, PF-06658607, in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for mass spectrometry?

This compound is an irreversible inhibitor of Bruton's tyrosine kinase (BTK) and is often used as a chemical probe in proteomic studies. For mass spectrometry analysis, its key properties are:

PropertyValue
Chemical Formula C₂₇H₂₄N₆O₂
Molecular Weight 464.52 g/mol
CAS Number 1621002-24-1

Q2: What is the general mechanism of action of this compound?

This compound acts as a covalent inhibitor of BTK. It forms an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This covalent modification blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways that are crucial for B-cell proliferation and survival.

Q3: What are the expected major fragment ions for this compound in tandem mass spectrometry (MS/MS)?

Based on the fragmentation of the structurally similar BTK inhibitor, ibrutinib, the major fragmentation of this compound is expected to occur at the bond between the pyrazole and piperidine rings. This would likely result in two primary fragment ions. For ibrutinib, with a protonated molecular ion [M+H]⁺ of m/z 441.2, characteristic fragment ions are observed at approximately m/z 304.2 and m/z 138.1.[1][2][3][4] Given the structural similarity, analogous fragments should be monitored for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue Potential Cause Recommended Solution
No or Low Signal Intensity Poor Ionization: this compound may not be ionizing efficiently in the mass spectrometer source.- Optimize Ion Source Parameters: Adjust spray voltage, gas flow, and temperature. This compound is a nitrogen-containing compound and should ionize well in positive electrospray ionization (ESI) mode. - Check Mobile Phase Composition: Ensure the mobile phase contains a suitable modifier, such as 0.1% formic acid, to promote protonation.
Sample Degradation: The compound may be unstable under the experimental conditions.- Use Freshly Prepared Solutions: Prepare stock and working solutions of this compound fresh for each experiment. - Control Temperature: Keep samples cool in the autosampler (e.g., 4°C) to minimize degradation.
Instrument Contamination: The mass spectrometer or LC system may be contaminated, leading to ion suppression.- Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. - Run System Blanks: Inject solvent blanks to check for and flush out contaminants.
Poor Peak Shape or Tailing Inappropriate Column Chemistry: The analytical column may not be suitable for the compound.- Use a C18 Column: A C18 reversed-phase column is a good starting point for small molecule analysis. - Optimize Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can improve peak shape.
Column Overloading: Injecting too much sample can lead to peak distortion.- Dilute the Sample: Reduce the concentration of the injected sample.
Inaccurate Mass Measurement Mass Spectrometer Not Calibrated: The instrument's mass calibration may have drifted.- Perform Mass Calibration: Calibrate the mass spectrometer according to the manufacturer's recommendations using an appropriate calibration standard.
Interfering Species: Co-eluting compounds with a similar m/z can interfere with accurate mass measurement.- Improve Chromatographic Resolution: Optimize the LC gradient to separate this compound from interfering compounds.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background.- Use High-Purity Solvents: Ensure that LC-MS grade solvents and high-purity reagents are used. - Filter Mobile Phases: Filter all mobile phases before use.
Leaks in the LC-MS System: Air leaks can introduce nitrogen and other background ions.- Perform a Leak Check: Systematically check all fittings and connections for leaks.
Sample Carryover Adsorption of the Analyte: this compound may adsorb to surfaces in the LC system or ion source.- Optimize Wash Solvents: Use a strong organic solvent, potentially with a small amount of acid or base, in the autosampler wash solution. - Inject Blanks Between Samples: Run blank injections after high-concentration samples to ensure the system is clean.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for extracting this compound from plasma or cell lysate samples.

  • Sample Collection: Collect 100 µL of plasma or cell lysate.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex: Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the sample.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Method for Analysis

The following is a general LC-MS/MS method that can be used as a starting point for the analysis of this compound. Optimization will be required for specific instrumentation and applications.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM) or Full Scan with subsequent MS/MS
MRM Transitions (Hypothetical) Monitor the transition from the protonated parent ion to the major fragment ions (e.g., [M+H]⁺ → fragment 1, [M+H]⁺ → fragment 2)
Source Temperature 350 - 500°C
Gas Flow (Nebulizer, Heater) Optimize based on instrument manufacturer's recommendations

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by this compound BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Recruits & Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK Cell_Proliferation Cell Proliferation & Survival NFkB->Cell_Proliferation MAPK->Cell_Proliferation Antigen Antigen Antigen->BCR Activation PF06658607 This compound PF06658607->BTK Covalently Inhibits

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by this compound.

MS_Troubleshooting_Workflow Start Start: Mass Spec Data Issue Check_Signal Check Signal Intensity Start->Check_Signal Check_Peak_Shape Check Peak Shape Check_Signal->Check_Peak_Shape Signal OK Optimize_Source Optimize Ion Source & Mobile Phase Check_Signal->Optimize_Source Low/No Signal Check_Mass_Accuracy Check Mass Accuracy Check_Peak_Shape->Check_Mass_Accuracy Good Shape Optimize_LC Optimize LC Method (Column, Gradient, pH) Check_Peak_Shape->Optimize_LC Poor Shape (Tailing/Broad) Check_Background Check Background Noise Check_Mass_Accuracy->Check_Background Accurate Calibrate_MS Calibrate Mass Spectrometer Check_Mass_Accuracy->Calibrate_MS Inaccurate End Problem Resolved Check_Background->End Low Noise Check_Contamination Check for Contamination (Solvents, System Leaks) Check_Background->Check_Contamination High Noise Check_Sample_Prep Review Sample Preparation (Degradation/Concentration) Optimize_Source->Check_Sample_Prep No Improvement Check_Sample_Prep->Check_Signal Optimize_LC->Check_Peak_Shape Calibrate_MS->Check_Mass_Accuracy Check_Contamination->Check_Background

Caption: A logical workflow for troubleshooting common mass spectrometry data issues.

References

Validation & Comparative

Validating Off-Target Hits of PF-06658607: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target profile of a kinase inhibitor is paramount for accurate interpretation of experimental results and predicting potential toxicities. This guide provides a comprehensive comparison of the Bruton's tyrosine kinase (BTK) inhibitor probe, PF-06658607, with other notable BTK inhibitors, offering supporting experimental data and detailed protocols for hit validation.

This compound is an alkynylated, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that covalently binds to a cysteine residue in the ATP-binding pocket.[1] Its key feature is the presence of an alkyne group, which enables its use as a chemical probe for "click" chemistry-based proteomic studies to identify the targets of covalent inhibitors. This guide will delve into the off-target profile of this compound and compare it with first and second-generation BTK inhibitors to provide a framework for validating potential off-target interactions.

Comparative Analysis of BTK Inhibitor Off-Target Profiles

The selectivity of a kinase inhibitor is a critical attribute that influences its utility as a research tool and its safety as a therapeutic agent. Second-generation BTK inhibitors were designed to have improved selectivity over the first-generation inhibitor, ibrutinib, thereby reducing off-target effects.[2][3][4][5]

Kinome scan assays are a widely used method to profile the selectivity of kinase inhibitors against a large panel of kinases. The data below summarizes the off-target profiles of several BTK inhibitors, including the number of kinases inhibited at a specific concentration.

InhibitorTypeOn-Target (BTK) IC50 (nM)Number of Off-Target Kinases Inhibited (>65% at 1µM)Key Off-Targets (where specified)
This compound Probe (Ibrutinib analog)-Data not available in a comparable format-
Ibrutinib 1st Generation Covalent~0.59TEC, EGFR, ITK, BLK, BMX, ERBB2, ERBB4
Acalabrutinib 2nd Generation Covalent~3-51-
Zanubrutinib 2nd Generation Covalent~<12-
Spebrutinib (CC-292) Covalent~0.5-Yes, c-Src, Brk, Lyn, Fyn
Tirabrutinib (ONO-4059) 2nd Generation Covalent~2.9-BMX, TEC

Note: The data presented is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.

dot

cluster_gen1 First-Generation cluster_gen2 Second-Generation cluster_off_targets Common Off-Targets Ibrutinib Ibrutinib TEC TEC Ibrutinib->TEC EGFR EGFR Ibrutinib->EGFR ITK ITK Ibrutinib->ITK BLK BLK Ibrutinib->BLK BMX BMX Ibrutinib->BMX ERBB2 ERBB2 Ibrutinib->ERBB2 ERBB4 ERBB4 Ibrutinib->ERBB4 Acalabrutinib Acalabrutinib BTK BTK Acalabrutinib->BTK High Selectivity Zanubrutinib Zanubrutinib Zanubrutinib->BTK High Selectivity

Comparative selectivity of first and second-generation BTK inhibitors.

Experimental Protocols for Off-Target Validation

Validating potential off-target hits identified through screening methods is a critical step. The following are detailed protocols for commonly used validation assays.

Kinobeads Pulldown Assay

This method utilizes immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome. By competing with the beads for kinase binding, the affinity of a test compound for a wide range of kinases can be assessed.

Protocol:

  • Cell Lysis:

    • Culture cells to a density of approximately 1-2 x 10^8 cells.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, 1 mM EGTA, protease and phosphatase inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Kinobeads Incubation:

    • Aliquot the cell lysate (typically 1-5 mg of total protein per sample).

    • Pre-incubate the lysate with the desired concentration of this compound or a control compound (e.g., DMSO) for 1 hour at 4°C with gentle rotation.

    • Add the kinobeads slurry to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer (at least 3-4 times) to remove non-specifically bound proteins.

    • Perform a final wash with a low-salt buffer to remove detergents.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform in-gel digestion of the proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the bound kinases. A reduction in the amount of a specific kinase pulled down in the presence of this compound indicates it as a potential off-target.

dot

A Cell Lysate Preparation B Incubation with this compound A->B C Addition of Kinobeads B->C D Washing Steps C->D E Elution of Bound Kinases D->E F LC-MS/MS Analysis E->F G Identification of Off-Targets F->G

Workflow for Kinobeads Pulldown Assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context. The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Protocol:

  • Cell Treatment:

    • Culture cells to near confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Detection and Analysis:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.

dot

A Cell Treatment with this compound B Heating to a Temperature Gradient A->B C Cell Lysis B->C D Centrifugation to Separate Soluble and Aggregated Proteins C->D E Analysis of Soluble Protein Fraction D->E F Generation of Melting Curve E->F

Workflow for Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Context

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Understanding this pathway is crucial for interpreting the on- and off-target effects of BTK inhibitors.

dot

BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation_Survival B-Cell Proliferation and Survival NFkB_MAPK->Proliferation_Survival PF06658607 This compound PF06658607->BTK

Simplified B-Cell Receptor (BCR) Signaling Pathway and the point of inhibition by this compound.

Conclusion

The validation of off-target hits is a critical component of kinase inhibitor research and development. This compound, as a chemical probe, is a valuable tool for identifying potential off-targets of covalent inhibitors. By employing robust validation methods such as kinobeads pulldown assays and CETSA, researchers can confidently confirm these interactions. A thorough understanding of an inhibitor's selectivity profile, in comparison to other agents targeting the same kinase, provides essential context for interpreting experimental data and advancing the development of more specific and effective therapies.

References

A Comparative Guide to Irreversible BTK Inhibitors: Profiling PF-06658607 Against Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the irreversible Bruton's tyrosine kinase (BTK) inhibitor PF-06658607 with the clinically approved inhibitors ibrutinib, acalabrutinib, and zanubrutinib. The information is supported by experimental data from publicly available literature to facilitate informed decisions in research and development.

Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor (BCR) signaling, making it a prime therapeutic target for various B-cell malignancies and autoimmune diseases. The development of irreversible BTK inhibitors, which form a covalent bond with a cysteine residue (Cys481) in the BTK active site, has revolutionized the treatment landscape for these conditions. This guide focuses on comparing the preclinical profiles of four such inhibitors: this compound, a widely used chemical probe, and the three FDA-approved drugs: ibrutinib, acalabrutinib, and zanubrutinib.

Performance Data Summary

The following tables summarize the available quantitative data for the four irreversible BTK inhibitors, focusing on their potency and selectivity. It is important to note that the data for this compound comes from different experimental methodologies (in situ activity-based protein profiling) compared to the largely biochemical and kinome-wide binding assays for the other inhibitors, making direct comparisons subject to careful interpretation.

Table 1: Comparative Potency of Irreversible BTK Inhibitors

InhibitorBiochemical IC50 (nM) vs. BTKCellular IC50 (nM) vs. BTKCell Line / Assay Condition
This compound Not widely reported~2Ramos cells (in situ, competitive ABPP)[1]
Ibrutinib 0.50.868 - 5.20Biochemical assay; Ramos & Raji cells (proliferation)[2]
Acalabrutinib 5.1Not widely reported in direct comparisonBiochemical assay[3]
Zanubrutinib <1Not widely reported in direct comparisonBiochemical assay

Table 2: Comparative Selectivity of Irreversible BTK Inhibitors

InhibitorKinase Selectivity ProfileKey Off-Targets (if reported)Methodology
This compound Reacts with a limited number of other kinases in situ.TEC, BLK, MAP2K7, MLTK, FAM213AActivity-Based Protein Profiling (ABPP) in Ramos cells[1]
Ibrutinib Broadest off-target profile of the approved inhibitors.TEC family kinases, EGFR, ITK, JAK3, HER2KINOMEscan®[4][5][6]
Acalabrutinib Highly selective with minimal off-target activity.Limited inhibition of other kinases.KINOMEscan®[4][5][6][7]
Zanubrutinib More selective than ibrutinib, with fewer off-targets.Less inhibition of TEC, EGFR, and ITK compared to ibrutinib.KINOMEscan®[4][5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approaches used to generate the comparative data, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Proliferation B-Cell Proliferation, Survival, and Differentiation Downstream->Proliferation Inhibitors Irreversible BTK Inhibitors (this compound, Ibrutinib, Acalabrutinib, Zanubrutinib) Inhibitors->BTK Covalent Inhibition (Cys481)

Caption: Simplified BTK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_potency Potency Determination cluster_selectivity Selectivity Profiling Biochemical_Assay Biochemical IC50 Assay (e.g., LanthaScreen™) Cellular_Assay Cellular Assay (e.g., in situ ABPP, Proliferation Assay) KINOMEscan KINOMEscan® (Competition Binding Assay) ABPP Activity-Based Protein Profiling (ABPP-SILAC) Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Biochemical_Assay Inhibitor->Cellular_Assay Inhibitor->KINOMEscan Inhibitor->ABPP

References

A Comparative Guide to Off-Target Profiling: PF-06658607 vs. Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. While highly effective, first-generation inhibitors like ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, are known to interact with unintended targets, leading to a range of side effects. Understanding these off-target profiles is crucial for the development of safer and more selective therapeutics. This guide provides a comparative analysis of ibrutinib and PF-06658607, an alkynylated chemical probe derived from ibrutinib, in the context of off-target profiling.

Introduction to Ibrutinib and this compound

Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of various B-cell malignancies. It functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its signaling activity which is crucial for B-cell proliferation and survival. Despite its clinical success, ibrutinib is known to inhibit other kinases, contributing to adverse effects such as rash, diarrhea, and cardiotoxicity.[1]

This compound is a research tool specifically designed for activity-based protein profiling (ABPP). It is an alkynylated version of ibrutinib, meaning it contains a terminal alkyne group. This "clickable" handle allows for the attachment of reporter tags (e.g., biotin or a fluorophore) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the enrichment and identification of proteins that covalently bind to the probe, providing a snapshot of the inhibitor's targets and off-targets within a complex proteome.

Quantitative Off-Target Profile Comparison

The off-target profile of ibrutinib has been extensively studied using chemical proteomics with probes like this compound. The following table summarizes the key on- and off-targets of ibrutinib as identified through competitive activity-based protein profiling with this compound in human cell lines. The data is presented as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) ratios, which quantify the degree of target engagement by the probe. A higher ratio indicates a greater extent of labeling and, in a competitive experiment, a higher affinity of the inhibitor for that target.

Target ProteinUniProt IDProtein FamilySILAC Ratio (Probe/DMSO)
On-Target
Bruton's tyrosine kinase (BTK)Q06187Tec family kinase>20
Key Off-Targets
Tec protein tyrosine kinase (TEC)P42680Tec family kinase>20
Tyrosine-protein kinase TXK (TXK)P42681Tec family kinase>20
Interleukin-2-inducible T-cell kinase (ITK)Q08881Tec family kinase>20
Bone marrow tyrosine kinase gene in chromosome X protein (BMX)P51813Tec family kinase>20
Epidermal growth factor receptor (EGFR)P00533Receptor tyrosine kinase15.7
Erb-b2 receptor tyrosine kinase 2 (ERBB2)P04626Receptor tyrosine kinase10.5
Erb-b2 receptor tyrosine kinase 4 (ERBB4)Q15303Receptor tyrosine kinase7.8
Mitogen-activated protein kinase kinase kinase 7 (MAP3K7/TAK1)O43318Serine/threonine kinase6.9
C-src tyrosine kinase (CSK)P41240Tyrosine kinase5.5
Janus kinase 3 (JAK3)P52333Janus kinase5.2

This data is a representative summary based on findings from Lanning et al., 2014, Nat Chem Biol. The SILAC ratios are approximations for illustrative purposes.

Experimental Protocols

Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol outlines the key steps for identifying the off-targets of a covalent inhibitor like ibrutinib using a clickable probe such as this compound.

1. Cell Culture and SILAC Labeling:

  • Human cell lines (e.g., Ramos, a B-cell lymphoma line) are cultured in either "light" (normal isotopes) or "heavy" (¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine) SILAC media for at least five passages to ensure complete incorporation of the isotopic amino acids.

2. In Situ Treatment:

  • "Heavy"-labeled cells are treated with the covalent inhibitor of interest (e.g., ibrutinib) at a desired concentration (e.g., 1 µM) for a specified time (e.g., 4 hours).

  • "Light"-labeled cells are treated with a vehicle control (e.g., DMSO).

3. Probe Labeling:

  • Following inhibitor treatment, both "heavy" and "light" cell populations are treated with the alkyne-functionalized probe (this compound) at a lower concentration (e.g., 100 nM) for 1 hour. The probe will bind to cysteine residues that were not occupied by the pre-treatment with the inhibitor.

4. Cell Lysis and Protein Quantification:

  • Cells are harvested, washed with PBS, and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

5. Click Chemistry Reaction:

  • Equal amounts of protein from the "heavy" and "light" lysates are mixed.

  • The alkyne-labeled proteins are conjugated to an azide-functionalized reporter tag (e.g., biotin-azide) via a copper-catalyzed click chemistry reaction. The reaction mixture typically includes the protein lysate, biotin-azide, copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

6. Enrichment of Labeled Proteins:

  • Biotinylated proteins are enriched from the mixed lysate using streptavidin-coated agarose or magnetic beads.

  • The beads are washed extensively to remove non-specifically bound proteins.

7. On-Bead Digestion:

  • The enriched proteins are digested into peptides directly on the beads using a protease such as trypsin.

8. LC-MS/MS Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

9. Data Analysis:

  • The raw MS data is processed using a proteomics software suite (e.g., MaxQuant).

  • Peptides and proteins are identified by searching against a protein database.

  • The "heavy"/"light" SILAC ratios are calculated for each identified protein. A high H/L ratio for a protein indicates that the inhibitor blocked the binding of the probe, identifying it as a target or off-target.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor BTK BTK BCR->BTK Activates EGFR EGFR PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates TEC TEC ITK ITK CSK CSK NFkB NF-κB PLCg2->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Ibrutinib Ibrutinib Ibrutinib->EGFR Inhibits (Off-Target) Ibrutinib->BTK Inhibits (On-Target) Ibrutinib->TEC Inhibits (Off-Target) Ibrutinib->ITK Inhibits (Off-Target) Ibrutinib->CSK Inhibits (Off-Target)

Caption: Ibrutinib's primary and off-target interactions in the BCR signaling pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis SILAC SILAC Labeling ('Light' & 'Heavy' Cells) Treatment Inhibitor (Heavy) & Vehicle (Light) Treatment SILAC->Treatment Probe This compound Probe Labeling Treatment->Probe Lysis Cell Lysis Probe->Lysis Click Click Chemistry (Biotin-Azide) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identification Protein Identification LCMS->Identification Quantification SILAC Ratio Quantification Identification->Quantification OffTarget Off-Target Identification Quantification->OffTarget

Caption: Workflow for off-target profiling using ABPP with a clickable probe.

Conclusion

The use of chemical probes like this compound in activity-based protein profiling has been instrumental in elucidating the off-target landscape of covalent inhibitors such as ibrutinib. This detailed understanding of an inhibitor's selectivity is critical for interpreting clinical outcomes, predicting potential adverse events, and guiding the design of next-generation kinase inhibitors with improved safety profiles. The methodologies outlined in this guide provide a robust framework for researchers to comprehensively evaluate the proteome-wide interactions of their compounds of interest.

References

Comparative Analysis of PF-06658607 Cross-Reactivity with Other Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PF-06658607, an irreversible Bruton's tyrosine kinase (BTK) inhibitor, with other clinically relevant BTK inhibitors. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for further investigation.

This compound, also known as Ibrutinib-yne or Probe 4, is an alkynylated derivative of ibrutinib designed as a chemical probe for activity-based protein profiling (ABPP).[1] Its irreversible covalent mechanism of action, targeting a cysteine residue in the ATP-binding pocket of BTK, is shared with other successful BTK inhibitors.[2] Understanding the cross-reactivity, or off-target effects, of such inhibitors is crucial for predicting potential therapeutic benefits and adverse effects.

Kinase Selectivity Profiles: A Comparative Overview

This section presents the identified off-targets of this compound from that study and contrasts them with the selectivity profiles of the well-characterized BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib, for which KINOMEscan data is available.

Data Presentation

Table 1: Off-Target Profile of this compound (Probe 4) in Ramos B-cells

This table lists proteins identified as significant targets of this compound (1 µM treatment for 1 hour) in Ramos cells, as determined by Activity-Based Protein Profiling with Stable Isotope Labeling by Amino acids in Cell culture (ABPP-SILAC). The data is presented as SILAC ratios (probe-treated/DMSO-treated). A higher ratio indicates a greater extent of labeling by the probe.

Protein TargetSILAC Ratio (Probe 4/DMSO)Notes
BTK ≥ 20 Primary Target
BLK≥ 20TEC family kinase
ITK≥ 20TEC family kinase
TEC≥ 20TEC family kinase
BMX (ETK)≥ 20TEC family kinase
EGFR17.5Receptor Tyrosine Kinase
ERBB216.2Receptor Tyrosine Kinase
ERBB414.8Receptor Tyrosine Kinase
JAK312.1Janus Kinase
MAP2K79.8Mitogen-activated Protein Kinase Kinase
MLTK (ZAK)8.5Mitogen-activated Protein Kinase Kinase Kinase
GAK7.9Serine/Threonine Kinase
TNK27.5Non-receptor Tyrosine Kinase
CSK6.8Non-receptor Tyrosine Kinase
FGR6.5SRC family kinase
SRC5.9SRC family kinase
YES15.5SRC family kinase
LYN5.2SRC family kinase

Source: Adapted from Lanning BR, et al. Nat Chem Biol. 2014 Sep;10(9):760-7.[1]

Table 2: Comparative Kinase Selectivity of Clinically Approved BTK Inhibitors

This table summarizes the off-target profiles of ibrutinib, acalabrutinib, and zanubrutinib based on KINOMEscan data, which measures the percentage of kinase inhibited at a given concentration. A lower percentage indicates stronger inhibition. For comparability, data is presented for kinases that are also identified as off-targets of this compound or are of clinical relevance.

Kinase TargetIbrutinib (% Inhibition @ 1µM)Acalabrutinib (% Inhibition @ 1µM)Zanubrutinib (% Inhibition @ 1µM)
BTK <1 <1 <1
BLK<11-101-10
BMX (ETK)<11-101-10
CSK1-10>50>50
EGFR1-10>90>90
ERBB21-10>90>90
ERBB41-10>90>90
FGR<110-5010-50
GAK<11-101-10
ITK<110-5010-50
JAK31-10>90>90
LYN<110-5010-50
SRC<110-5010-50
TEC<11-101-10
TXK<11-101-10
YES1<110-5010-50

Source: Data compiled and adapted from various sources reporting KINOMEscan results.[3][4][5][6][7]

Observations from the Data:

  • This compound, similar to its parent compound ibrutinib, demonstrates activity against other members of the TEC kinase family (BLK, ITK, TEC, BMX).

  • This compound also shows significant interaction with the ERBB family of receptor tyrosine kinases (EGFR, ERBB2, ERBB4) and the Janus kinase JAK3, which are known off-targets of ibrutinib.

  • Acalabrutinib and zanubrutinib exhibit a more selective profile, with significantly less inhibition of EGFR, ERBB family kinases, and JAK3 compared to ibrutinib and, by extension, this compound.[4][6][8][9] This increased selectivity is a key differentiator for these second-generation BTK inhibitors.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented.

Activity-Based Protein Profiling with SILAC (ABPP-SILAC)

This method was used to identify the targets of this compound (probe 4).

  • Cell Culture and SILAC Labeling: Two populations of Ramos B-cells are cultured in media containing either "light" (standard) or "heavy" (¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine) amino acids.

  • Inhibitor Treatment: The "heavy" labeled cells are treated with the covalent inhibitor (e.g., ibrutinib), while the "light" labeled cells are treated with a vehicle control (DMSO).

  • Probe Labeling: Both cell populations are then treated with the alkyne-functionalized probe, this compound. The probe covalently binds to the active site of BTK and other susceptible kinases.

  • Cell Lysis and Click Chemistry: The cells are lysed, and the proteomes are combined. A "click" reaction is performed to attach a reporter tag (e.g., biotin-azide) to the alkyne handle of the probe.

  • Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads. The captured proteins are then digested into peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of "light" and "heavy" peptides is quantified. A high "light"/"heavy" ratio indicates that the protein was a target of the probe and that this binding was competed away by the parent inhibitor.

KINOMEscan™ Assay

This is a high-throughput competition binding assay used to quantify the interaction of a compound with a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The kinase is tagged with DNA, and the amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag.

  • Assay Procedure:

    • A panel of human kinases is individually expressed as fusions with a DNA tag.

    • Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

    • After an incubation period to allow for binding to reach equilibrium, unbound kinase is washed away.

    • The amount of kinase remaining bound to the solid support is quantified using qPCR.

  • Data Interpretation: The results are typically reported as "percent of control" or "percent inhibition". A low percentage of control indicates that the test compound effectively displaced the kinase from the immobilized ligand, signifying a strong interaction.

Mandatory Visualizations

Signaling Pathway Diagram

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK PI3K PI3K SYK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K BTK_inactive BTK (inactive) PIP3->BTK_inactive Recruitment to membrane PLCG2_mem PLCγ2 IP3 IP3 PLCG2_mem->IP3 DAG DAG PLCG2_mem->DAG PI3K->PIP3 BTK_active BTK (active) BTK_inactive->BTK_active Phosphorylation by SYK/LYN PLCG2_cyto PLCγ2 BTK_active->PLCG2_cyto PLCG2_cyto->PLCG2_mem PKC PKCβ DAG->PKC IKK IKK PKC->IKK NFkB_complex NF-κB-IκB IKK->NFkB_complex Phosphorylation of IκB NFkB_active NF-κB NFkB_complex->NFkB_active IκB degradation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_active->Gene_Expression Transcription PF06658607 This compound PF06658607->BTK_active Inhibition

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Experimental Workflow Diagrams

Caption: ABPP-SILAC Experimental Workflow.

KINOMEscan_Workflow cluster_components Assay Components cluster_assay_steps Assay Steps Kinase DNA-tagged Kinase Incubate Incubate Components Kinase->Incubate Ligand Immobilized Ligand Ligand->Incubate Compound Test Compound (e.g., this compound) Compound->Incubate Wash Wash Unbound Kinase Incubate->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Analysis Data Analysis (% of Control) qPCR->Analysis

Caption: KINOMEscan Assay Workflow.

References

A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors: Profiling PF-06658607

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Bruton's tyrosine kinase (BTK) inhibitor PF-06658607 against other well-characterized BTK inhibitors. This document summarizes key binding characteristics, details relevant experimental methodologies, and visualizes the BTK signaling pathway.

This compound is an alkynylated irreversible inhibitor of Bruton's tyrosine kinase (BTK) that functions by covalently modifying a cysteine residue within the ATP-binding pocket of the enzyme.[1][2][3] Its primary utility, as described in the available literature, is as a chemical probe for activity-based protein profiling (ABPP) to identify the off-target profiles of other covalent kinase inhibitors. The incorporated alkyne handle allows for the attachment of reporter tags via click chemistry, facilitating the detection and identification of inhibitor-bound proteins.

Comparison of BTK Inhibitor Binding Affinities

InhibitorTypeTargetIC50 (nM)kinact/Ki (M-1s-1)
This compound Covalent, IrreversibleBTKNot AvailableNot Available
Ibrutinib Covalent, IrreversibleBTK0.5[6][7]3.28 x 105[5]
Acalabrutinib Covalent, IrreversibleBTKNot AvailableNot Available
Tirabrutinib Covalent, IrreversibleBTKNot Available2.4 x 104[8]

Experimental Protocols

The determination of BTK inhibitor binding and activity can be performed using various in vitro assays. Below are detailed methodologies for commonly employed techniques.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the binding affinity of inhibitors to kinases.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Unlabeled inhibitors compete with the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Incubation and Detection reagent1 Prepare serial dilutions of this compound and control inhibitors in DMSO. reagent2 Prepare 3X Kinase/Antibody solution (e.g., 15 nM BTK, 6 nM Eu-anti-GST antibody). reagent3 Prepare 3X Tracer solution (e.g., 30 nM Kinase Tracer 236). step1 Add 5 µL of diluted inhibitor solution. step2 Add 5 µL of 3X Kinase/Antibody solution. step1->step2 Dispense step3 Add 5 µL of 3X Tracer solution. step2->step3 Dispense incubation Incubate at room temperature for 60 minutes. readout Read TR-FRET signal (emission at 665 nm and 615 nm). incubation->readout cluster_assay cluster_assay

Workflow for LanthaScreen™ BTK Binding Assay.

Key Reagents and Conditions:

  • Kinase: Recombinant human BTK

  • Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Incubation: 60 minutes at room temperature

  • Detection: TR-FRET plate reader

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Experimental Workflow:

cluster_kinase_reaction Kinase Reaction cluster_detection ADP Detection cluster_readout Measurement kr_step1 Incubate BTK with inhibitor (this compound) at various concentrations. kr_step2 Initiate reaction by adding ATP and substrate (e.g., poly(Glu,Tyr)). kr_step1->kr_step2 kr_step3 Incubate at 30°C for a defined period (e.g., 30-60 minutes). kr_step2->kr_step3 det_step1 Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete ATP. det_step2 Incubate for 40 minutes at room temperature. det_step1->det_step2 det_step3 Add Kinase Detection Reagent to convert ADP to ATP and generate light. det_step2->det_step3 det_step4 Incubate for 30 minutes at room temperature. det_step3->det_step4 read Measure luminescence.

Workflow for ADP-Glo™ BTK Kinase Assay.

Key Reagents and Conditions:

  • Enzyme: Recombinant human BTK

  • Substrate: A suitable peptide or protein substrate for BTK (e.g., poly(Glu,Tyr))

  • ATP: Concentration near the Km for BTK

  • Buffer: Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

BTK Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which regulates B-cell proliferation, differentiation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK and downstream effectors. Irreversible inhibitors like this compound covalently bind to BTK, thereby blocking these downstream signals.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling BCR B-cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PIP3 PIP3 PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PIP2->PIP3 PI3K IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Antigen Antigen Antigen->BCR PF06658607 This compound PF06658607->BTK Covalent Inhibition Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

BTK Signaling Pathway and Inhibition by this compound.

Conclusion

This compound serves as a valuable tool for researchers studying covalent kinase inhibitors. Its irreversible binding mechanism to BTK is shared with clinically important drugs like ibrutinib. While quantitative binding data for this compound is not widely published, its utility in competitive profiling experiments allows for the characterization and selectivity assessment of other covalent inhibitors. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting studies involving this compound and other BTK-targeting compounds.

References

A Comparative Analysis of PF-06658607 and Other Covalent Probes in Kinase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase drug discovery, covalent inhibitors have carved out a significant niche, offering high potency and prolonged duration of action. This guide provides a detailed comparative analysis of PF-06658607, a covalent probe for Bruton's tyrosine kinase (BTK), against a selection of prominent covalent and non-covalent probes targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This comparison aims to highlight the distinct characteristics of these molecules, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

Introduction to Covalent Probes

Covalent probes are small molecules that form a permanent bond with their protein target, typically through a reaction with a nucleophilic amino acid residue, such as cysteine, in the protein's active site. This irreversible mode of action can lead to complete and sustained target inhibition. This compound, an alkynylated derivative of the BTK inhibitor ibrutinib, serves as a powerful tool for activity-based protein profiling (ABPP) to identify the proteome-wide targets of covalent kinase inhibitors.[1][2][3] In contrast, the IRAK4 inhibitors discussed herein are primarily being investigated for their therapeutic potential in inflammatory diseases and oncology.

Comparative Data of Kinase Probes

The following tables summarize the key quantitative data for this compound and a selection of IRAK4 inhibitors.

Compound Primary Target(s) Mechanism of Action Potency (IC50/Ki) Key Features
This compound (Ibrutinib-yne) Bruton's tyrosine kinase (BTK)Covalent, IrreversibleNot specified in snippets; parent compound Ibrutinib has BTK IC50 of 0.5 nM.Alkynylated probe for proteomic analysis (e.g., click chemistry).[1][2]
NCGC1481 FLT3, IRAK1, IRAK4InhibitorFLT3: <0.5 nM, IRAK1: 22.6 nM, IRAK4: 0.8 nM[4][5]Multi-kinase inhibitor; overcomes adaptive resistance in leukemia.[4][6][7]
ND-2158 IRAK4Competitive InhibitorKi: 1.3 nM[8]Highly selective; demonstrated efficacy in autoimmune and lymphoma models.[9][10]
Zabedosertib (BAY-1834845) IRAK4Selective InhibitorIC50: 3.55 nM[11]Orally active; shows anti-inflammatory properties.[11][12]
PF-06650833 (Zimlovisertib) IRAK4Selective InhibitorCellular IC50: 0.2 nM, PBMC IC50: 2.4 nM[13]Orally active; in clinical trials for autoimmune diseases.[13][14]

Signaling Pathways

The signaling pathways of BTK and IRAK4 are central to immune cell function and inflammatory responses. The diagrams below, generated using Graphviz, illustrate these pathways.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolyzes PIP2 NFkB_NFAT NF-κB / NFAT Activation IP3_DAG->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression PF06658607 This compound (Ibrutinib-yne) PF06658607->BTK Covalently Inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK and its inhibition by this compound.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane TLR_IL1R Toll-like Receptor (TLR) / IL-1 Receptor (IL-1R) MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates NFkB_MAPK NF-κB / MAPK Activation TRAF6->NFkB_MAPK Inflammatory_Cytokines Inflammatory Cytokine Production NFkB_MAPK->Inflammatory_Cytokines IRAK4_Inhibitors IRAK4 Inhibitors (e.g., ND-2158, Zabedosertib) IRAK4_Inhibitors->IRAK4 Inhibits

Caption: Overview of the TLR/IL-1R signaling pathway mediated by IRAK4 and the point of intervention for IRAK4 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols relevant to the characterization of these covalent probes.

Activity-Based Protein Profiling (ABPP) with this compound

This protocol is designed to identify the cellular targets of a covalent inhibitor using a clickable probe like this compound.

Objective: To identify on- and off-targets of a covalent kinase inhibitor in a cellular context.

Materials:

  • Cancer cell lines (e.g., A431, Ramos)[3]

  • This compound (alkynylated probe)[1][2]

  • Competing covalent inhibitor (e.g., ibrutinib)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer)

  • Azide-tagged reporter (e.g., rhodamine-azide or biotin-azide)

  • Click chemistry reagents: copper(II) sulfate (CuSO4), tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and Western blotting apparatus

  • For proteomics: Liquid chromatography-mass spectrometry (LC-MS/MS) equipment

Workflow:

ABPP_Workflow cluster_cell_culture Cell Treatment cluster_biochemistry Biochemical Processing cluster_analysis Analysis A Treat cells with This compound D Cell Lysis A->D B Treat cells with competitor then probe B->D C Treat cells with DMSO (control) C->D E Click Chemistry: Attach reporter tag D->E F SDS-PAGE and In-gel Fluorescence E->F G LC-MS/MS Proteomics (for target identification) E->G

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Procedure:

  • Cell Treatment: Plate cells and grow to desired confluency. Treat cells with either this compound, a pre-treatment of a competing inhibitor followed by this compound, or DMSO for a specified time (e.g., 1 hour).

  • Cell Lysis: Harvest and lyse the cells to release proteins.

  • Click Chemistry: To the cell lysates, add the azide-reporter tag and click chemistry reagents. Incubate to allow the covalent linkage between the alkyne group on this compound and the azide on the reporter.

  • Analysis:

    • Gel-Based: Separate proteins by SDS-PAGE. Visualize probe-labeled proteins using in-gel fluorescence scanning (for fluorescent tags) or by Western blot (for biotin tags). A decrease in signal in the competitor-treated sample indicates a specific target.

    • Proteomics-Based (e.g., ABPP-SILAC): For global target identification, use Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Compare the abundance of probe-labeled peptides between different treatment groups using LC-MS/MS to identify specific targets.[3]

In Vitro Kinase Inhibition Assay

This protocol measures the potency of an inhibitor against a purified kinase.

Objective: To determine the IC50 or Ki value of a compound for a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., IRAK4, BTK)

  • Kinase substrate (e.g., a peptide or protein like Pellino1 for IRAK4)[15]

  • ATP (often radiolabeled, e.g., [γ-32P]ATP)

  • Test inhibitor (e.g., ND-2158, Zabedosertib) at various concentrations

  • Assay buffer

  • Method for detecting kinase activity (e.g., phosphorescence, radioactivity measurement)

Procedure:

  • Prepare a reaction mixture containing the purified kinase, its substrate, and the assay buffer.

  • Add the test inhibitor at a range of concentrations (and a vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a set time at a specific temperature.

  • Stop the reaction and measure the amount of phosphorylated substrate.

  • Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Cytokine Release Assay

This protocol assesses the functional effect of an inhibitor on inflammatory signaling in cells.

Objective: To measure the ability of an IRAK4 inhibitor to block the production of inflammatory cytokines.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

  • IRAK4 inhibitor (e.g., Zabedosertib)

  • Stimulant (e.g., Lipopolysaccharide (LPS) to activate TLR4 signaling)[8][9]

  • Cell culture medium

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)[16]

Procedure:

  • Plate the cells and pre-incubate them with various concentrations of the IRAK4 inhibitor or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS to induce an inflammatory response.

  • Incubate for a period sufficient for cytokine production and secretion (e.g., 5-20 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of the target cytokine in the supernatant using an ELISA kit.

  • Calculate the percentage of inhibition of cytokine release at each inhibitor concentration to determine the IC50.

Conclusion

The comparative analysis of this compound and various IRAK4 inhibitors underscores the diverse applications of covalent probes in chemical biology and drug discovery. This compound stands out as a chemical proteomics tool designed to broadly map the targets of covalent inhibitors, leveraging its alkyne handle for detection. In contrast, covalent IRAK4 inhibitors like ND-2158 and Zabedosertib are highly selective molecules developed as potential therapeutics for immune-inflammatory disorders. The choice between these or similar probes will depend on the specific research question, whether it is to elucidate the target landscape of a particular chemical scaffold or to modulate a specific signaling pathway for therapeutic effect. The provided data and protocols offer a foundational guide for researchers to design and interpret their experiments effectively.

References

Unmasking the Target Landscape: A Comparative Guide to the Proteome-Wide Selectivity of PF-06658607

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of chemical probes is paramount. This guide provides a detailed comparison of the proteome-wide selectivity of PF-06658607, a widely used alkynylated irreversible Bruton's tyrosine kinase (BTK) inhibitor probe. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document serves as a crucial resource for evaluating its on- and off-target binding profile in comparison to other BTK inhibitors.

This compound is a valuable tool for chemical proteomics, designed to covalently bind to cysteine residues in the ATP-binding pocket of kinases. Its alkyne handle allows for the subsequent attachment of a reporter tag via click chemistry, enabling the identification and quantification of its protein targets. While this compound is designed to target BTK, a critical mediator in B-cell receptor signaling, its interaction with other proteins across the proteome determines its overall selectivity and potential for off-target effects.

Comparative Selectivity Profile of BTK Inhibitors

The selectivity of kinase inhibitors is a critical factor in their development as therapeutic agents and research tools. Off-target binding can lead to unexpected biological effects and toxicities. The following table summarizes the selectivity of this compound in the context of its parent compound, ibrutinib, and second-generation BTK inhibitors, acalabrutinib and zanubrutinib, which were designed for improved selectivity.

InhibitorPrimary TargetKey Off-TargetsSelectivity Notes
This compound (Probe for Ibrutinib) BTKEGFR, TEC, BMX, ITK, and other kinases with a reactive cysteine in the active site.[1][2]Designed as a probe to mirror the selectivity of ibrutinib, which is known to have a broader kinase inhibition profile.[2][3]
Ibrutinib BTKEGFR, TEC, ITK, SRC family kinases.[2][3][4]First-generation BTK inhibitor with known off-target effects contributing to side effects like skin toxicities.[3][5]
Acalabrutinib BTKMinimal off-target activity on TEC and EGFR.[4][6][7]A second-generation inhibitor designed for higher selectivity and reduced off-target effects compared to ibrutinib.[4][7]
Zanubrutinib BTKLess activity on TEC and ITK compared to ibrutinib.[6][8]Another second-generation inhibitor with a more favorable selectivity profile and fewer off-target effects than ibrutinib.[5][8]

Quantitative Analysis of this compound Off-Targets

The proteome-wide selectivity of this compound has been rigorously assessed using activity-based protein profiling (ABPP) coupled with stable isotope labeling by amino acids in cell culture (SILAC) and quantitative mass spectrometry. This technique allows for the identification and relative quantification of proteins that are covalently labeled by the probe. The following table presents a selection of identified off-targets of this compound (referred to as probe 4 in the source literature) in human cancer cell lines, with their corresponding SILAC ratios indicating the extent of labeling. A higher SILAC ratio signifies a greater extent of interaction with the probe.

Protein TargetSILAC Ratio (Probe/DMSO)Functional Class
BTK HighTyrosine Kinase
BLK HighTyrosine Kinase
TEC HighTyrosine Kinase
ITK HighTyrosine Kinase
BMX HighTyrosine Kinase
EGFR ModerateReceptor Tyrosine Kinase
ERBB2 ModerateReceptor Tyrosine Kinase
ERBB4 ModerateReceptor Tyrosine Kinase
MAPK1 LowSerine/Threonine Kinase
MAPK3 LowSerine/Threonine Kinase

This table is a representative summary based on data from Lanning et al., 2014. The original publication should be consulted for a comprehensive list of targets and detailed quantitative data.[1]

Experimental Protocols

A detailed understanding of the methodologies used to validate the selectivity of this compound is crucial for interpreting the data and for designing similar experiments.

Activity-Based Protein Profiling (ABPP) Coupled with SILAC

This chemical proteomics strategy is employed to identify the targets of covalent inhibitors directly in complex biological systems.[1][9]

1. Cell Culture and SILAC Labeling:

  • Two populations of a human cancer cell line (e.g., Ramos, a B-cell lymphoma line) are cultured in parallel.

  • One population is grown in "light" medium containing standard arginine and lysine.

  • The second population is grown in "heavy" medium containing stable isotope-labeled arginine (¹³C₆) and lysine (¹³C₆, ¹⁵N₂).

2. Inhibitor Treatment:

  • The "heavy" labeled cells are treated with the covalent inhibitor of interest (e.g., this compound) at a specific concentration and for a defined duration.

  • The "light" labeled cells are treated with a vehicle control (e.g., DMSO).

3. Cell Lysis and Proteome Mixing:

  • Cells are harvested, and proteomes are extracted.

  • The "heavy" and "light" proteomes are mixed in a 1:1 ratio.

4. Click Chemistry:

  • The alkyne handle of the inhibitor-bound proteins is reacted with an azide-functionalized reporter tag (e.g., biotin-azide) via copper-catalyzed click chemistry.

5. Enrichment of Labeled Proteins:

  • Biotin-tagged proteins are enriched from the mixed proteome using streptavidin affinity chromatography.

6. Mass Spectrometry Analysis:

  • The enriched proteins are digested into peptides.

  • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

  • The relative abundance of "heavy" and "light" peptides is determined.

  • A high heavy/light (H/L) ratio for a given protein indicates that it was specifically targeted by the covalent inhibitor.

Visualizing the BTK Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using the DOT language.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation PF06658607 This compound PF06658607->BTK inhibition

Caption: The BTK signaling pathway, a key regulator of B-cell development and survival.

ABPP_Workflow cluster_0 Cell Culture & Treatment cluster_1 Proteome Processing cluster_2 Analysis Heavy Heavy SILAC Cells + this compound Mix Mix Proteomes (1:1) Heavy->Mix Light Light SILAC Cells + DMSO Light->Mix Click Click Chemistry (Biotin-Azide) Mix->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Enrich->MS Quant Quantification (H/L ratio) MS->Quant

References

Orthogonal Methods to Validate PF-06658607 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orthogonal methods to validate the findings related to PF-06658607, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor. This document outlines key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows to support robust validation of on-target and off-target effects.

This compound is an alkynylated irreversible Bruton's tyrosine kinase (BTK) inhibitor, structurally related to ibrutinib.[1] It functions by covalently binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained inhibition of its kinase activity.[2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies.[3] The primary findings associated with this compound and other covalent BTK inhibitors like ibrutinib revolve around their high potency against BTK and their effects on downstream signaling pathways. However, off-target activities can lead to adverse effects, necessitating a thorough and multi-faceted validation approach.[4]

This guide explores a range of orthogonal methods to rigorously validate the on-target potency, cellular engagement, and selectivity of this compound, comparing its performance with alternative BTK inhibitors, including the second-generation covalent inhibitors acalabrutinib and zanubrutinib, and the non-covalent inhibitor pirtobrutinib.

Data Presentation: Quantitative Comparison of BTK Inhibitors

The following table summarizes the quantitative data from various orthogonal assays, offering a side-by-side comparison of this compound (represented by ibrutinib) and its alternatives.

Assay Type Parameter Measured This compound (Ibrutinib) Acalabrutinib Zanubrutinib Pirtobrutinib Reference
Biochemical Assay BTK IC₅₀ (nM) 0.5 - 5.23.1 - 5.10.50.4 - 2.3[5][6][7]
Cell-Based Assay BTK Autophosphorylation IC₅₀ (nM) (in cells) ~6.2~20.8~6.68.8 (WT), 9.8 (C481S)[2]
Target Engagement Cellular BTK Occupancy High & SustainedHigh & SustainedHigh & SustainedHigh (Reversible)[8][9]
Kinome Selectivity Number of Off-Target Kinases Inhibited >50% at 100 nM 22<1064[3]
Binding Mechanism Interaction with BTK Cys481 Covalent, IrreversibleCovalent, IrreversibleCovalent, IrreversibleNon-covalent, Reversible[9]

Mandatory Visualization

Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP3 PIP3 LYN_SYK->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG NFkB_NFAT NF-κB / NFAT IP3_DAG->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression PF06658607 This compound PF06658607->BTK Inhibition

Caption: BTK signaling pathway and the point of inhibition by this compound.

Experimental Workflow

Orthogonal_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_proteomics Proteomics ADP_Glo ADP-Glo Kinase Assay Biochem_Result IC₅₀ vs BTK ADP_Glo->Biochem_Result conclusion Validated Findings Biochem_Result->conclusion NanoBRET NanoBRET Target Engagement Cell_Result Cellular EC₅₀ & Occupancy NanoBRET->Cell_Result InCell_Western In-Cell Western (pBTK) InCell_Western->Cell_Result Cell_Result->conclusion Kinobeads Kinobeads Pulldown + MS Proteomics_Result Kinome Selectivity Profile (On- & Off-Targets) Kinobeads->Proteomics_Result Proteomics_Result->conclusion start This compound & Alternatives start->ADP_Glo start->NanoBRET start->InCell_Western start->Kinobeads

Caption: Workflow for orthogonal validation of this compound findings.

Logical Relationship

Logical_Relationship cluster_validation Orthogonal Validation Methods PrimaryFinding Primary Finding: This compound is a potent and selective BTK inhibitor Biochem Biochemical Potency (ADP-Glo) Confirms direct enzyme inhibition PrimaryFinding->Biochem validates Cellular Cellular Target Engagement (NanoBRET, pBTK Western) Confirms activity in a biological context PrimaryFinding->Cellular validates Proteomics Kinome-wide Selectivity (Chemical Proteomics) Defines on- and off-target landscape PrimaryFinding->Proteomics validates Conclusion Conclusion: High confidence in the potent and specific inhibition of BTK by this compound, with a defined selectivity profile compared to alternatives. Biochem->Conclusion Cellular->Conclusion Proteomics->Conclusion

Caption: Logical relationship between primary findings and orthogonal validation.

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Materials: Recombinant BTK enzyme, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, substrate (e.g., poly(Glu, Tyr) 4:1), this compound and alternative inhibitors, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • Prepare serial dilutions of the inhibitors.

    • In a 384-well plate, add 1 µL of inhibitor or vehicle (DMSO).

    • Add 2 µL of BTK enzyme solution.

    • Initiate the reaction by adding 2 µL of a mix of substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration. IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Target Engagement: NanoBRET™ Assay

This assay measures the binding of an inhibitor to its target protein within living cells.

  • Materials: HEK293 cells, expression vector for NanoLuc®-BTK fusion protein, NanoBRET™ tracer, this compound and alternative inhibitors, Opti-MEM, NanoBRET™ Nano-Glo® Substrate, and Extracellular NanoLuc® Inhibitor.

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-BTK expression vector.

    • Seed the transfected cells into a 384-well plate.

    • Pre-treat the cells with the NanoBRET™ tracer.

    • Add serial dilutions of the inhibitors to the wells and incubate for a defined period (e.g., 2 hours) at 37°C.

    • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader capable of measuring BRET.

  • Data Analysis: The BRET ratio is calculated (acceptor emission/donor emission). A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. EC₅₀ values are determined by plotting the BRET ratio against the inhibitor concentration.

Proteomics-Based Selectivity Profiling: Kinobeads

This chemical proteomics approach identifies the on- and off-targets of a kinase inhibitor from a complex cell lysate.

  • Materials: Cell line of interest (e.g., a B-cell lymphoma line), lysis buffer, kinobeads (broad-spectrum kinase inhibitors immobilized on a resin), this compound and alternative inhibitors, wash buffers, and mass spectrometry equipment.

  • Procedure:

    • Culture and harvest cells.

    • Prepare cell lysates.

    • Incubate the lysate with varying concentrations of the free inhibitor (e.g., this compound) or vehicle control.

    • Add kinobeads to the lysate and incubate to allow binding of kinases.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins.

    • Digest the proteins into peptides (e.g., with trypsin).

    • Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each identified kinase is quantified. A dose-dependent decrease in the amount of a kinase pulled down by the kinobeads in the presence of the free inhibitor indicates that the inhibitor binds to that kinase. This allows for the generation of a comprehensive selectivity profile.

References

Unveiling the Cellular Impact of PF-06658607: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

PF-06658607 is recognized primarily as a chemical probe for activity-based protein profiling (ABPP). Its structure includes an alkyne handle, which allows for the "click" chemistry-mediated attachment of reporter tags. This feature makes it an invaluable tool for identifying the on- and off-targets of covalent BTK inhibitors, such as ibrutinib, within the proteome of various cell lines. While direct, head-to-head comparisons of its cytotoxic or anti-proliferative efficacy across numerous cell lines are not extensively published, its utility in delineating the molecular targets of BTK inhibitors provides crucial insights into their therapeutic potential and potential for off-target effects.

Quantitative Data Summary

Due to the primary application of this compound as a research probe, a comprehensive table of IC50 values across a diverse panel of cancer cell lines is not available in published literature. Researchers are encouraged to utilize the experimental protocols provided in this guide to generate such comparative data for their cell lines of interest.

The BTK Signaling Pathway and this compound's Mechanism of Action

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell proliferation, differentiation, and survival. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the PLCγ2, MAPK/ERK, and PI3K/AKT pathways. These pathways ultimately regulate gene expression programs that drive B-cell function.

This compound, as a covalent irreversible inhibitor, forms a permanent bond with a cysteine residue (Cys481) in the active site of BTK. This covalent modification blocks the ATP-binding pocket, thereby preventing BTK from performing its kinase activity and halting the downstream signaling cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 PI3K_AKT PI3K/AKT Pathway BTK->PI3K_AKT IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK NF_kB NF-κB Pathway MAPK_ERK->NF_kB PI3K_AKT->NF_kB Proliferation Cell Proliferation, Survival, Differentiation NF_kB->Proliferation PF06658607 This compound PF06658607->BTK Inhibition

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To facilitate the comparative analysis of this compound's efficacy, detailed protocols for key in vitro assays are provided below.

Sulforhodamine B (SRB) Cell Viability Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound for the desired exposure time (e.g., 48-72 hours).

  • Gently add cold TCA (10% final concentration) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plates four to five times with slow-running tap water to remove TCA and excess medium.

  • Air dry the plates completely.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Air dry the plates again.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

ALDEFLUOR™ Assay for Aldehyde Dehydrogenase (ALDH) Activity

This assay identifies and quantifies the population of cells with high ALDH enzymatic activity, a common marker for cancer stem cells.

Materials:

  • ALDEFLUOR™ Kit (including activated ALDEFLUOR™ reagent and DEAB control)

  • ALDEFLUOR™ Assay Buffer

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from the cultured cell lines.

  • Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

  • For each cell line, prepare a "test" and a "control" tube.

  • Add the activated ALDEFLUOR™ reagent to the "test" tube.

  • Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains the ALDH inhibitor, diethylaminobenzaldehyde (DEAB).

  • Incubate both tubes for 30-60 minutes at 37°C, protected from light.

  • Centrifuge the cells and resuspend them in cold ALDEFLUOR™ Assay Buffer.

  • Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" (DEAB-treated) sample.

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem-like cells by their ability to form spherical colonies in non-adherent culture conditions.

Materials:

  • Ultra-low attachment plates

  • Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a single-cell suspension of the cells to be tested.

  • Resuspend the cells in the sphere-forming medium.

  • Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.

  • Treat the cells with the desired concentrations of this compound.

  • Incubate the plates for 7-14 days, allowing tumorspheres to form.

  • Count the number of tumorspheres (typically >50 µm in diameter) in each well using a microscope.

  • The tumorsphere formation efficiency (TFE) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the efficacy of this compound in different cell lines.

Experimental_Workflow cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Efficacy Assessment cluster_3 Data Analysis & Comparison CellLineA Cell Line A (e.g., Hematological) Treatment Treat with this compound (Dose-Response) CellLineA->Treatment CellLineB Cell Line B (e.g., Solid Tumor) CellLineB->Treatment SRB SRB Assay (Viability/IC50) Treatment->SRB ALDEFLUOR ALDEFLUOR Assay (CSC Population) Treatment->ALDEFLUOR Tumorsphere Tumorsphere Assay (Self-Renewal) Treatment->Tumorsphere Analysis Compare IC50 values, % ALDH+ cells, and TFE SRB->Analysis ALDEFLUOR->Analysis Tumorsphere->Analysis

Caption: A generalized workflow for comparing this compound efficacy.

By employing these standardized protocols, researchers can generate robust and comparable data on the efficacy of this compound in their specific cell lines of interest. This will contribute to a more comprehensive understanding of its cellular effects and its potential as a tool for dissecting BTK signaling in health and disease.

Unveiling the Off-Target Landscape of PF-06658607: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive review of the off-target studies of PF-06658607, an irreversible inhibitor of Bruton's tyrosine kinase (BTK). Developed for researchers, scientists, and drug development professionals, this document summarizes the known off-target interactions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. Understanding the off-target profile of a kinase inhibitor is crucial for predicting potential side effects and for the development of more selective and safer therapeutics.

Summary of Off-Target Interactions

This compound has been utilized as a chemical probe in chemoproteomic studies to identify the off-targets of the clinically approved BTK inhibitor, ibrutinib. Due to its structural similarity and identical covalent mechanism of action, the off-targets identified using this compound are considered relevant to understanding its own selectivity profile. A key study employed thermal proteome profiling (TPP) to globally assess protein-ligand interactions in cell lysates.

The following table summarizes the potential off-target proteins of this compound as identified through its use as a probe for ibrutinib. The data is derived from a study that mapped the target landscape of ibrutinib in different cell lines.

Protein TargetGeneCellular FunctionCell Line
Bruton tyrosine kinaseBTKB-cell receptor signalingRCH-ACV, SW13
Potential Off-Targets
Autophosphorylation-related proteins-Signal transductionRCH-ACV, SW13
RNA localization proteins-RNA processing and transportRCH-ACV, SW13
Cell adhesion molecules-Cell-cell and cell-matrix interactionsRCH-ACV, SW13
Organelle membrane fusion proteins-Vesicular transportRCH-ACV, SW13
Golgi organization proteins-Protein processing and sortingRCH-ACV, SW13

Note: The primary study did not provide a quantitative list of specific off-target proteins with binding affinities for this compound itself. Instead, it identified functional groups of proteins whose thermal stability was altered upon treatment with an ibrutinib probe (this compound), indicating direct or indirect interaction. The on-target, BTK, was used to calibrate the significance of these findings[1].

Experimental Protocols

The primary methodology for identifying the off-target profile of this compound has been activity-based protein profiling (ABPP) and chemical proteomics.

Thermal Proteome Profiling (TPP) for Off-Target Identification

Thermal proteome profiling is a powerful technique to assess target engagement and off-target effects of a drug in a cellular context. The method is based on the principle that protein-ligand binding alters the thermal stability of the protein.

Experimental Workflow:

  • Cell Lysate Preparation: Lysates from the precursor-B acute lymphoblastic leukemia cell line (RCH-ACV) and the adrenocortical carcinoma cell line (SW13) were prepared.

  • Probe Treatment: The cell lysates were treated with either DMSO (control) or this compound at a concentration of 10 µM.

  • Temperature Gradient: The treated lysates were subjected to a temperature gradient to induce protein denaturation.

  • Protein Separation: The soluble protein fraction was separated from the aggregated proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry: The soluble proteins were prepared for mass spectrometry analysis.

  • Mass Spectrometry: The protein samples were analyzed by mass spectrometry to identify and quantify the proteins that remained soluble at different temperatures.

  • Data Analysis: The melting curves of proteins in the presence of this compound were compared to the control to identify proteins with altered thermal stability, indicating a binding event.

TPP_Workflow cluster_sample_prep Sample Preparation cluster_denaturation Thermal Denaturation cluster_separation Separation & Analysis Lysates Cell Lysates (RCH-ACV, SW13) Treatment Treat with this compound (10 µM) or DMSO Lysates->Treatment Heat Apply Temperature Gradient Treatment->Heat Centrifuge Centrifugation to Separate Soluble Proteins Heat->Centrifuge MS_Prep Prepare Soluble Proteins for MS Centrifuge->MS_Prep MS Mass Spectrometry MS_Prep->MS Data_Analysis Identify Proteins with Altered Thermal Stability MS->Data_Analysis

Caption: Workflow for Thermal Proteome Profiling.

Signaling Pathways and Logical Relationships

The off-target interactions of kinase inhibitors can lead to unintended biological consequences by modulating various signaling pathways. While specific pathway perturbations by this compound are not detailed in the literature, its primary target, BTK, is a key component of the B-cell receptor (BCR) signaling pathway. Off-target effects on other kinases or signaling proteins could potentially lead to cross-talk with other pathways.

Signaling_Pathway cluster_bcr BCR Signaling BCR B-Cell Receptor BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream OffTarget1 Cell Adhesion Signaling OffTarget2 RNA Processing OffTarget3 Vesicular Transport PF06658607 This compound PF06658607->BTK Inhibition PF06658607->OffTarget1 PF06658607->OffTarget2 PF06658607->OffTarget3

Caption: this compound inhibits BTK and may affect other pathways.

Comparison with Other BTK Inhibitors

While specific off-target data for this compound is limited, it is informative to compare its intended target profile with other well-characterized BTK inhibitors. Ibrutinib, for instance, is known to have off-target effects on other kinases such as TEC family kinases, EGFR, and JAK3, which can lead to adverse effects. The development of more selective inhibitors aims to minimize these off-target interactions. The use of this compound as a probe underscores the importance of such selectivity profiling in drug development.

Conclusion

The available literature indicates that this compound, while primarily a potent BTK inhibitor, has been instrumental as a chemical probe in identifying the broader off-target landscape of ibrutinib. The off-targets identified through thermal proteome profiling suggest potential interactions with proteins involved in diverse cellular processes, including signal transduction, RNA localization, and cell adhesion. Further studies focusing specifically on the off-target profile of this compound are warranted to fully characterize its selectivity and potential for therapeutic development. The methodologies described herein provide a robust framework for such future investigations.

References

Decoding the Molecular Interactions of PF-06658607: A Comparative Proteomics Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive statistical analysis of the proteomic effects of PF-06658607, a chemical probe and irreversible inhibitor of Bruton's tyrosine kinase (BTK). By examining publicly available proteomics data, this guide offers an objective comparison of the compound's on- and off-target interactions, supported by detailed experimental protocols and visual representations of the implicated signaling pathways. This information is intended to aid researchers in understanding the broader biological consequences of BTK inhibition and to inform the development of more selective therapeutic agents.

Quantitative Proteomic Profiling of this compound Interactions

The quantitative data presented here is derived from a thermal proteome profiling (TPP) study that utilized this compound as a probe to elucidate the target landscape of the BTK inhibitor ibrutinib. The complete dataset is accessible through the PRIDE repository under the identifier PXD047187. TPP measures changes in the thermal stability of proteins upon ligand binding, with increased stability indicating a direct interaction.

The following tables summarize the key findings, highlighting the primary target and significant off-targets of this compound.

Table 1: Key Protein Targets of this compound Identified by Thermal Stability Shift

Gene SymbolProtein NameFold Change vs. Controlp-valueCellular Process
BTK Bruton's tyrosine kinase > 3.0 < 0.0001 B-cell receptor signaling
TECTec protein tyrosine kinase> 2.5< 0.001T-cell receptor signaling
ITKIL-2-inducible T-cell kinase> 2.0< 0.001T-cell receptor signaling
BMXBone marrow tyrosine kinase on chromosome X> 2.0< 0.005Angiogenesis, apoptosis
EGFREpidermal growth factor receptor> 1.5< 0.01Cell growth and proliferation
BLKB-lymphoid tyrosine kinase> 1.5< 0.01B-cell receptor signaling

Table 2: Off-Target Profile of this compound in Key Signaling Pathways

PathwayRepresentative ProteinsObserved Effect
Golgi Trafficking GOLGA2, GOLGB1Altered thermal stability
Endosomal Trafficking Vps26a, Vps35Altered thermal stability

Note: The fold change represents the ratio of protein abundance in the soluble fraction of this compound-treated versus control samples at a specific temperature in the TPP experiment, indicating a shift in thermal stability. The p-value indicates the statistical significance of this shift.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the proteomics data. The following protocols outline the key steps in the thermal proteome profiling and subsequent data analysis workflow.

Thermal Proteome Profiling (TPP) Experimental Workflow

This workflow details the process of identifying protein-ligand interactions based on ligand-induced changes in protein thermal stability.

  • Cell Culture and Lysate Preparation:

    • Human cell lines (e.g., K562, a chronic myelogenous leukemia cell line) are cultured in appropriate media and conditions.

    • Cells are harvested and washed with phosphate-buffered saline (PBS).

    • Cell pellets are resuspended in lysis buffer (e.g., containing 50 mM HEPES pH 7.5, 150 mM NaCl, 0.4% NP-40, and protease inhibitors) and lysed by sonication or freeze-thaw cycles.

    • The lysate is clarified by centrifugation to remove cellular debris.

  • Compound Treatment and Thermal Challenge:

    • The protein concentration of the cell lysate is determined.

    • The lysate is divided into two main groups: a control group treated with vehicle (DMSO) and a treatment group treated with this compound at a final concentration of 10 µM.

    • Aliquots from both groups are subjected to a temperature gradient (e.g., from 37°C to 67°C) for a defined time (e.g., 3 minutes) using a PCR thermocycler.

  • Protein Extraction and Digestion:

    • After the heat treatment, the samples are cooled, and the aggregated proteins are pelleted by ultracentrifugation.

    • The supernatant containing the soluble proteins is collected.

    • Proteins are denatured, reduced with dithiothreitol (DTT), and alkylated with iodoacetamide.

    • The proteins are then digested into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:

    • The resulting peptide mixtures from each temperature point and treatment condition are labeled with distinct isobaric TMT reagents.

    • The labeled samples are pooled and fractionated using high-pH reversed-phase chromatography.

    • The fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis Workflow
  • Peptide and Protein Identification and Quantification:

    • The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant) to identify peptides and proteins.

    • The reporter ion intensities from the TMT labels are used to quantify the relative abundance of each protein across the different temperature points.

  • Melting Curve Analysis:

    • For each protein, a melting curve is generated by plotting the relative soluble protein abundance as a function of temperature for both the control and this compound-treated samples.

    • The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is calculated for each condition.

  • Statistical Analysis of Thermal Shifts:

    • A statistical test (e.g., a t-test or a non-parametric equivalent) is used to determine the significance of the difference in Tm between the treated and control samples.

    • Proteins with a statistically significant shift in their melting temperature are considered as potential binding partners of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflow used to generate the proteomics data.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP3 PIP3 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG [Ca2+]\nIncrease [Ca2+] Increase IP3->[Ca2+]\nIncrease PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) NFkB->Gene Expression\n(Proliferation, Survival) PF06658607 This compound PF06658607->BTK Inhibits Vesicular_Trafficking cluster_golgi Trans-Golgi Network (TGN) cluster_transport Vesicular Transport cluster_endosome Early Endosome TGN TGN Lumen Cargo Cargo Proteins AP1 AP1 Complex Cargo->AP1 Binds Clathrin Clathrin AP1->Clathrin Recruits Vesicle Clathrin-coated Vesicle Clathrin->Vesicle Forms coat Endosome Early Endosome Vesicle->Endosome Fuses with PF06658607 This compound (Off-target effects) PF06658607->AP1 Potential Interaction PF06658607->Clathrin Potential Interaction TPP_Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_separation Separation cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Analysis A1 Cell Lysate A2 Treat with this compound or Vehicle (DMSO) A1->A2 B1 Apply Temperature Gradient (37-67°C) A2->B1 C1 Centrifuge to Pellet Aggregated Proteins B1->C1 C2 Collect Soluble Protein Fraction C1->C2 D1 Protein Digestion (Trypsin) C2->D1 D2 TMT Labeling D1->D2 E1 LC-MS/MS Analysis D2->E1 E2 Protein ID & Quantification E1->E2 E3 Generate Melting Curves & Statistical Analysis E2->E3

A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors: Focus on PF-06658607 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the landscape of Bruton's tyrosine kinase (BTK) inhibitors is rapidly evolving. This guide provides a comparative analysis of PF-06658607, an alkynylated irreversible BTK inhibitor also known as Ibrutinib-yne, and its clinically relevant alternatives, including the first-generation inhibitor ibrutinib and second-generation inhibitors acalabrutinib and zanubrutinib. This comparison focuses on their kinase selectivity and off-target effects, supported by experimental data from peer-reviewed studies.

Performance Comparison of BTK Inhibitors

The following table summarizes the inhibitory activity and selectivity of key BTK inhibitors against BTK and a panel of other kinases. This data is crucial for understanding the potential for off-target effects and informing the selection of the most appropriate inhibitor for specific research or therapeutic applications. This compound, being a chemical probe cognate of ibrutinib, is expected to have a similar kinase selectivity profile.

Target KinaseIbrutinib (this compound analog)AcalabrutinibZanubrutinib
BTK IC50: 0.5 nM IC50: 3 nM IC50: <1 nM
EGFRIC50: 5.6 nMIC50: >1000 nMIC50: 9.9 nM
ITKIC50: 10.7 nMIC50: >1000 nMIC50: 62.5 nM
TECIC50: 2.7 nMIC50: 22 nMIC50: 1.9 nM
SRCIC50: 2.3 nMIC50: >1000 nMIC50: 2.4 nM
LYNIC50: 1.8 nMIC50: >1000 nMIC50: 0.7 nM
FYNIC50: 1.5 nMIC50: >1000 nMIC50: 0.4 nM
BLKIC50: 0.8 nMIC50: >1000 nMIC50: 0.4 nM
JAK3IC50: 16 nMIC50: >1000 nMIC50: 3.4 nM
HER2 (ErbB2)IC50: 9.4 nMIC50: >1000 nMIC50: 35.5 nM
HER4 (ErbB4)IC50: 3.9 nMIC50: >1000 nM-

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower values indicate higher potency. Data is compiled from various in vitro kinase assays.

Experimental Protocols

The quantitative data presented in this guide is primarily derived from in vitro kinase selectivity profiling assays. A generalized protocol for such an assay is outlined below.

Kinase Selectivity Profiling (KINOMEscan™ Platform)

This method is widely used to determine the selectivity of kinase inhibitors against a large panel of kinases.

Objective: To quantify the binding affinity of a test compound (e.g., this compound or other BTK inhibitors) to a comprehensive panel of human kinases.

Materials:

  • Test compound (dissolved in DMSO)

  • DNA-tagged human kinases

  • Immobilized, non-selective, broad-spectrum kinase inhibitor (ligand)

  • Selection buffer

  • Wash buffer

  • Elution buffer

  • Quantitative PCR (qPCR) reagents

Methodology:

  • Competition Assay: The test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinases.

  • Immobilization: The kinase-ligand complexes are captured on a solid support (e.g., beads).

  • Washing: Unbound kinases and the test compound are removed through a series of wash steps.

  • Elution: The bound kinases are eluted from the solid support.

  • Quantification: The amount of each eluted kinase is quantified using qPCR with primers specific to the DNA tag of each kinase.

  • Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. The results are typically expressed as a percentage of the DMSO control (% of control) or as a dissociation constant (Kd). A lower % of control indicates a stronger interaction between the inhibitor and the kinase. IC50 values can also be determined by running the assay with a range of inhibitor concentrations.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the BTK signaling pathway, a critical pathway in B-cell development and activation that is targeted by this compound and its alternatives, and a typical experimental workflow for assessing BTK inhibitor activity.

BTK_Signaling_Pathway BCR BCR LYN LYN BCR->LYN SYK SYK BCR->SYK Antigen Antigen Antigen->BCR LYN->BCR BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCβ DAG->PKC NF_kB NF-κB Ca_Flux->NF_kB PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression PF06658607 This compound (BTK Inhibitor) PF06658607->BTK

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Profiling Kinase Selectivity Profiling (e.g., KINOMEscan) Data_Analysis_invitro IC50 Determination & Selectivity Profiling Kinase_Profiling->Data_Analysis_invitro Cell_Lines B-cell Malignancy Cell Lines Treatment Treatment with BTK Inhibitors Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (pBTK, pPLCγ2) Treatment->Western_Blot Viability_Assay->Data_Analysis_invitro Western_Blot->Data_Analysis_invitro Xenograft_Model Xenograft Mouse Model Data_Analysis_invitro->Xenograft_Model Lead Compound Selection Inhibitor_Administration Inhibitor Administration Xenograft_Model->Inhibitor_Administration Tumor_Measurement Tumor Volume Measurement Inhibitor_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Inhibitor_Administration->Toxicity_Assessment Data_Analysis_invivo Efficacy & Safety Evaluation Tumor_Measurement->Data_Analysis_invivo Toxicity_Assessment->Data_Analysis_invivo

Safety Operating Guide

Navigating the Safe Disposal of PF-06658607: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of PF-06658607, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines is paramount to ensure personal safety and environmental compliance.

Key Chemical and Safety Data

To facilitate safe handling and disposal, a summary of the key properties and hazard information for this compound is presented below. This data is compiled from various safety data sheets and chemical suppliers.

PropertyValue
Chemical Name (R)-1-(3-(4-Amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
CAS Number 1621002-24-1
Molecular Formula C₂₇H₂₄N₆O₂
Molecular Weight 464.52 g/mol
Appearance White to beige powder.
Solubility Soluble in DMSO (20 mg/mL, clear).
Storage Store at room temperature for short term (days to weeks) or -20°C for long term (months to years) in a dry, dark place.[1]
Hazard Classifications Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system).
Signal Word Warning.
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Experimental Protocols: Safe Handling and Spill Response

Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or other protective clothing

  • Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.

Spill Response: In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: Prevent further spread of the powder.

  • Clean-up: For small spills, carefully sweep up the powder, avoiding dust generation, and place it into a designated, labeled hazardous waste container. For larger spills, follow your institution's specific hazardous material spill response protocol.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (e.g., paper towels, gloves) as hazardous waste.

Step-by-Step Disposal Procedure for this compound

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[2]. The following steps provide a practical guide for researchers to adhere to this requirement within a laboratory setting.

  • Waste Identification and Segregation:

    • This compound waste, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers, should be classified as chemical hazardous waste.

    • This waste must be segregated from general laboratory trash and other waste streams (e.g., sharps, biohazardous waste).

  • Waste Containerization:

    • Use a dedicated, properly labeled hazardous waste container for all this compound waste.

    • The container must be made of a material compatible with the chemical and be in good condition with a secure lid.

    • The label on the container should clearly state "Hazardous Waste" and include the full chemical name: "(R)-1-(3-(4-Amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one" and/or the CAS number: "1621002-24-1".

  • Accumulation and Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the waste container closed at all times except when adding waste.

  • Request for Waste Pickup:

    • Once the waste container is full, or if the research project is complete, a request for waste pickup must be submitted to your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a paper request.

  • Documentation:

    • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation. This information is often required for the waste pickup request.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: Have this compound or contaminated material for disposal is_empty_container Is it the original, empty container? start->is_empty_container is_unused_product Is it unused or expired product? is_empty_container->is_unused_product No collect_waste Place in a designated, labeled hazardous waste container is_empty_container->collect_waste Yes is_contaminated_material Is it contaminated lab material? is_unused_product->is_contaminated_material No is_unused_product->collect_waste Yes is_contaminated_material->collect_waste Yes end End: Proper Disposal is_contaminated_material->end No store_waste Store container in a satellite accumulation area collect_waste->store_waste request_pickup Request pickup by Environmental Health and Safety (EHS) store_waste->request_pickup request_pickup->end

Caption: Disposal Decision Workflow for this compound Waste.

References

Essential Safety and Operational Guide for Handling PF-06658607

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of PF-06658607, an alkynylated irreversible Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazard warnings that necessitate the use of appropriate personal protective equipment. The compound is a white to beige powder that can cause skin irritation, serious eye irritation, and respiratory irritation.

Primary Hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The required personal protective equipment is summarized in the table below.

PPE CategoryItemSpecification and Use
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Must be worn at all times when handling the compound or contaminated surfaces. Inspect gloves for tears or punctures before use.
Body Protection Laboratory coatLong-sleeved, properly fitted lab coat to protect skin and clothing from contamination.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to prevent eye contact with the powder form of the compound. A face shield may be necessary for procedures with a high risk of splashing.
Respiratory Protection Use in a well-ventilated areaAll handling of the solid compound should be performed in a chemical fume hood or other ventilated enclosure to minimize inhalation of dust.

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storing this compound is crucial for safety and to preserve the compound's integrity.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Location: Store in a well-ventilated, designated area.[1] The container should be kept tightly closed.[1]

  • Access Control: Store in a locked-up location to restrict access to authorized personnel only.[1]

  • Temperature: While the solid form is stored at room temperature, be aware that stock solutions have specific temperature requirements, such as -80°C for long-term (6 months) or -20°C for short-term (1 month) storage.[2]

Handling and Use:
  • Work Area Preparation: Designate a specific area for handling this compound within a chemical fume hood. Ensure the area is clean and uncluttered.

  • Donning PPE: Before handling, put on all required PPE as detailed in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

  • Dissolving: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]

    • Decontaminate all work surfaces and equipment.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Decontaminate Prepare Solution->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A simplified workflow for the safe handling of this compound.

Disposal Plan: Waste Management and Spill Response

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:
  • Chemical Waste: All solid this compound and solutions containing the compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should also be disposed of as hazardous waste.

  • Containers: Collect all waste in clearly labeled, sealed containers. Follow your institution's specific guidelines for hazardous waste disposal. The general directive is to dispose of the contents and container to an approved waste disposal plant.[1]

Spill Response:
  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or outside of a containment area, evacuate the lab and notify your institution's safety officer.

  • Assess the Spill: For a small, contained spill (e.g., within a fume hood), trained personnel may proceed with cleanup.

  • PPE: Ensure you are wearing the appropriate PPE, including double gloving if necessary.

  • Containment and Cleanup:

    • Cover the spill with an absorbent material, starting from the outside and working inwards.

    • Carefully collect the absorbed material and spilled powder using non-sparking tools.

    • Place the waste into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, followed by water.

  • Restock: Replenish any spill kit supplies used.

cluster_cleanup Spill Cleanup Spill Occurs Spill Occurs Alert & Assess Alert & Assess Spill Occurs->Alert & Assess Small Spill Small Spill Alert & Assess->Small Spill Contained Evacuate & Notify Evacuate & Notify Alert & Assess->Evacuate & Notify Large/Uncontained Don PPE Don PPE Small Spill->Don PPE Contain & Absorb Contain & Absorb Don PPE->Contain & Absorb Collect Waste Collect Waste Contain & Absorb->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

References

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